molecular formula C10H11ClN2O3 B585098 4-Chloro Kynurenine-13C2,15N

4-Chloro Kynurenine-13C2,15N

Cat. No.: B585098
M. Wt: 245.64 g/mol
InChI Key: HQLHZNDJQSRKDT-SVKOXWCPSA-N
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Description

4-Chloro Kynurenine-13C2,15N, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 245.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-SVKOXWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro Kynurenine-¹³C₂,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Kynurenine-¹³C₂,¹⁵N is a stable isotope-labeled version of 4-Chloro Kynurenine (B1673888) (4-Cl-KYN), a molecule of significant interest in neuroscience and drug development. The unlabeled compound, also known as AV-101, is an orally active prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site.[1][2] Due to its ability to cross the blood-brain barrier, 4-Cl-KYN has been investigated as a potential rapid-acting antidepressant and for the treatment of other neurological disorders.[1][2]

The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom creates a mass shift, making 4-Chloro Kynurenine-¹³C₂,¹⁵N an ideal internal standard for highly accurate and precise quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques.[3] It can also serve as a tracer in metabolic studies to elucidate the fate of 4-Cl-KYN within the kynurenine pathway.[4][5] This technical guide provides an in-depth overview of 4-Chloro Kynurenine-¹³C₂,¹⁵N, including its properties, relevant biological pathways, and detailed experimental protocols for its application in research.

Core Data and Specifications

Quantitative data for 4-Chloro Kynurenine-¹³C₂,¹⁵N is crucial for its effective use as an internal standard and tracer. While a specific Certificate of Analysis is not publicly available, the following tables summarize key specifications derived from supplier data sheets and typical standards for such compounds.[4][6]

Identifier Value
IUPAC Name 4-(2-amino-4-chlorophenyl)-2-([¹⁵N]azanyl)-4-oxo([1,2-¹³C₂])butanoic acid[6]
CAS Number 1391051-72-1
Unlabeled CAS 75802-84-5[6]
Chemical and Physical Properties Value
Chemical Formula C₈¹³C₂H₁₁ClN¹⁵NO₃
Molecular Weight 245.64 g/mol
Accurate Mass 245.0496 amu[6]
Isotopic Purity Typically ≥98% for ¹³C and ≥98% for ¹⁵N (Assumed based on common standards)
Chemical Purity Typically ≥98% (Assumed based on common standards)

Biological Context and Signaling Pathways

4-Chloro Kynurenine exerts its biological effects through its conversion to 7-chlorokynurenic acid, which modulates the NMDA receptor signaling pathway. This process is intrinsically linked to the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway and Conversion of 4-Cl-KYN

The kynurenine pathway is the primary route for tryptophan degradation in the body. Within the central nervous system, astrocytes play a key role in the metabolism of kynurenine and its analogs. 4-Cl-KYN crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[2] In astrocytes, it is converted to the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), by the enzyme kynurenine aminotransferase (KAT).[2]

G cluster_blood Blood cluster_astrocyte Astrocyte 4_Cl_KYN_blood 4-Chloro Kynurenine (4-Cl-KYN) 4_Cl_KYN_astrocyte 4-Cl-KYN 4_Cl_KYN_blood->4_Cl_KYN_astrocyte LAT1 Transporter KAT Kynurenine Aminotransferase (KAT) 4_Cl_KYN_astrocyte->KAT 7_Cl_KYNA 7-Chlorokynurenic Acid (7-Cl-KYNA) KAT->7_Cl_KYNA

Caption: Conversion of 4-Chloro Kynurenine to 7-Chlorokynurenic Acid in Astrocytes.

NMDA Receptor Signaling Pathway Modulation

The active metabolite, 7-Cl-KYNA, is an antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of Ca²⁺ ions, triggering a cascade of downstream signaling events crucial for synaptic plasticity. By blocking the glycine site, 7-Cl-KYNA reduces the receptor's activity in response to glutamate, thereby dampening excessive neuronal excitation, which is implicated in conditions like depression.[7][8]

G Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity 7_Cl_KYNA 7-Chlorokynurenic Acid (from 4-Cl-KYN) 7_Cl_KYNA->NMDA_Receptor Antagonizes (Glycine Site)

Caption: Modulation of the NMDA Receptor Signaling Pathway by 7-Chlorokynurenic Acid.

Experimental Protocols

The primary application of 4-Chloro Kynurenine-¹³C₂,¹⁵N is as an internal standard for the quantification of 4-Cl-KYN in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol based on established methods for similar analytes.[9][10]

Quantitative Analysis of 4-Chloro Kynurenine in Plasma using LC-MS/MS

1. Materials and Reagents

  • 4-Chloro Kynurenine (unlabeled standard)

  • 4-Chloro Kynurenine-¹³C₂,¹⁵N (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control human plasma

2. Preparation of Standard and Internal Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Chloro Kynurenine and 4-Chloro Kynurenine-¹³C₂,¹⁵N in a 50:50 acetonitrile:water mixture.

  • Working Standard Solutions: Serially dilute the unlabeled stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the 4-Chloro Kynurenine-¹³C₂,¹⁵N stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 50 ng/mL internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-Cl-KYN: To be determined empirically (e.g., Q1: 243.0, Q3: appropriate fragment)4-Cl-KYN-¹³C₂,¹⁵N: To be determined empirically (e.g., Q1: 246.0, Q3: appropriate fragment)
Collision Energy To be optimized for each transition

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (unlabeled analyte / internal standard) against the concentration of the calibration standards.

  • Determine the concentration of 4-Chloro Kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Quantitative Analysis

G Sample_Collection Plasma Sample Collection Spiking Spike with 4-Cl-KYN-¹³C₂,¹⁵N (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the quantitative analysis of 4-Chloro Kynurenine in plasma.

Conclusion

4-Chloro Kynurenine-¹³C₂,¹⁵N is an indispensable tool for researchers studying the pharmacokinetics and metabolism of 4-Chloro Kynurenine. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required in drug development and clinical research. Furthermore, as a stable isotope tracer, it holds the potential to provide deeper insights into the metabolic flux of the kynurenine pathway and its modulation by novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this critical research compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Chloro Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled 4-Chloro Kynurenine (B1673888) (4-Cl-KYN), specifically 4-Chloro Kynurenine-¹³C₂,¹⁵N. 4-Cl-KYN is a crucial prodrug that readily crosses the blood-brain barrier and is enzymatically converted to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][] The availability of isotopically labeled 4-Cl-KYN is invaluable for a range of research applications, including metabolism studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry.[4] This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and characterization data.

Introduction

4-Chloro Kynurenine (4-Cl-KYN), with the developmental code name AV-101, has been investigated as a potential rapid-acting antidepressant.[2] Its therapeutic potential is primarily attributed to its conversion in astrocytes to 7-chlorokynurenic acid (7-Cl-KYNA), which modulates glutamatergic neurotransmission by inhibiting the NMDA receptor.[1][] The study of its metabolic fate and precise quantification in biological matrices necessitates the use of stable isotope-labeled internal standards. This guide focuses on the synthesis of 4-Chloro Kynurenine labeled with two Carbon-13 atoms and one Nitrogen-15 atom (¹³C₂,¹⁵N), providing researchers with the necessary information to produce this critical research tool. While a biosynthetic route for L-4-Cl-Kyn has been identified, this guide will focus on a chemical synthesis approach, which offers greater control over the specific placement of isotopic labels.[5][6]

Synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N

The proposed synthesis is a multi-step process starting from commercially available isotopically labeled precursors. The following is a plausible synthetic scheme.

Synthetic Scheme

A potential route for the synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N is outlined below. This method is adapted from known procedures for the synthesis of kynurenine and its analogs.

Diagram of the Synthesis Workflow

Synthesis_Workflow A Labeled Precursor (e.g., [¹³C₂,¹⁵N]-Glycine derivative) B Coupling Reaction with 2-amino-4-chlorobenzoyl derivative A->B Step 1 C Intermediate Product B->C Step 2 D Deprotection C->D Step 3 E Crude 4-Chloro Kynurenine-¹³C₂,¹⁵N D->E Step 4 F Purification (e.g., HPLC) E->F Step 5 G Pure 4-Chloro Kynurenine-¹³C₂,¹⁵N F->G Step 6 Mechanism_of_Action cluster_blood Bloodstream cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft 4-Cl-KYN 4-Chloro Kynurenine-¹³C₂,¹⁵N 4-Cl-KYN_astro 4-Chloro Kynurenine-¹³C₂,¹⁵N 4-Cl-KYN->4-Cl-KYN_astro BBB Transport KAT KAT 4-Cl-KYN_astro->KAT 7-Cl-KYNA 7-Chloro Kynurenic Acid-¹³C₂,¹⁵N 7-Cl-KYNA_synapse 7-Chloro Kynurenic Acid-¹³C₂,¹⁵N 7-Cl-KYNA->7-Cl-KYNA_synapse Release KAT->7-Cl-KYNA NMDA_R NMDA Receptor 7-Cl-KYNA_synapse->NMDA_R Antagonism

References

Physicochemical Properties of 4-Chloro Kynurenine-¹³C₂,¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the stable isotope-labeled compound 4-Chloro Kynurenine-¹³C₂,¹⁵N. Due to the limited availability of experimental data for the isotopically labeled molecule, this guide primarily presents data for the unlabeled 4-Chlorokynurenine (B1664160) (also known as AV-101) as a close proxy. It is anticipated that the substitution with ¹³C and ¹⁵N isotopes will have a negligible effect on the physicochemical properties discussed herein. This document also outlines detailed experimental protocols relevant to the determination of these properties and describes the pertinent biological pathways.

Core Physicochemical Properties

The following tables summarize the available quantitative data for 4-Chlorokynurenine. It is important to note that most of the experimental values are for the unlabeled compound.

Table 1: General and Physical Properties of 4-Chlorokynurenine

PropertyValueSource
Chemical Formula C₁₀H₁₁ClN₂O₃Wikipedia[1]
Molar Mass 242.66 g/mol Wikipedia[1]
Monoisotopic Mass 242.0458199 DaPubChem
Appearance SolidChemicalBook[2]
Melting Point >165°C (decomposes)ChemicalBook[2]

Table 2: Solubility and Partitioning Behavior of 4-Chlorokynurenine

PropertyValueMethodSource
Aqueous Solubility Slightly soluble in aqueous acidN/AChemicalBook[2]
DMSO Solubility 5 mg/mL (20.60 mM)ExperimentalMedChemExpress[3]
logP (octanol-water) -1.6Computed (XLogP3)PubChem

Table 3: Stability Information for 4-Chlorokynurenine

ConditionStabilitySource
Stock Solution (-80°C) 6 monthsMedChemExpress
Stock Solution (-20°C) 1 monthMedChemExpress

Biological Context and Signaling Pathways

4-Chlorokynurenine is a prodrug that plays a significant role in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] It is designed to cross the blood-brain barrier, a feat its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), cannot easily achieve.[1] Once in the central nervous system, 4-Chlorokynurenine is converted by kynurenine aminotransferases (KATs) into 7-Cl-KYNA.[1][4] 7-Cl-KYNA is a potent antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological processes.[1][5]

The kynurenine pathway is a major route for tryptophan catabolism and produces several neuroactive metabolites. Dysregulation of this pathway has been linked to various neurological and psychiatric disorders.

Kynurenine Pathway and 4-Cl-KYN Metabolism Metabolic Conversion of 4-Chlorokynurenine cluster_BBB Blood-Brain Barrier Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 4-Chlorotryptophan 4-Chlorotryptophan 4-Chloro Kynurenine 4-Chloro Kynurenine 4-Chlorotryptophan->4-Chloro Kynurenine IDO/TDO 7-Chlorokynurenic Acid (7-Cl-KYNA) 7-Chlorokynurenic Acid (7-Cl-KYNA) 4-Chloro Kynurenine->7-Chlorokynurenic Acid (7-Cl-KYNA) Kynurenine Aminotransferase (KAT) NMDA Receptor NMDA Receptor 7-Chlorokynurenic Acid (7-Cl-KYNA)->NMDA Receptor Antagonism at Glycine Site

Metabolism of 4-Chloro Kynurenine to its active form.

Experimental Protocols

Due to the lack of published specific experimental protocols for 4-Chloro Kynurenine-¹³C₂,¹⁵N, the following sections provide detailed, generalized methodologies for determining key physicochemical properties, based on standard pharmaceutical industry practices and literature on analogous compounds.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

Aqueous Solubility Workflow Workflow for Aqueous Solubility Determination A Add excess compound to aqueous buffer (e.g., PBS, pH 7.4) B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm filter C->D E Quantify compound concentration in the filtrate (e.g., by LC-MS/MS) D->E F Determine solubility E->F

Gravimetric method for solubility determination.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Add an excess amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N to a known volume of the PBS solution in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Agitation: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate and quantify the concentration of 4-Chloro Kynurenine-¹³C₂,¹⁵N using a validated analytical method, such as LC-MS/MS.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a compound.[6][7]

pKa Determination Workflow Workflow for pKa Determination by Potentiometric Titration A Dissolve compound in a suitable solvent (e.g., water/co-solvent) B Titrate with a standardized acid (e.g., HCl) A->B D Titrate with a standardized base (e.g., NaOH) A->D C Record pH after each addition of titrant B->C F Plot pH vs. volume of titrant C->F E Record pH after each addition of titrant D->E E->F G Determine inflection points to calculate pKa values F->G

Potentiometric titration for pKa determination.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent such as methanol (B129727) or DMSO may be used if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid to a low pH (e.g., pH 2). Then, titrate the acidic solution with a standardized solution of sodium hydroxide, recording the pH at regular volume increments of the titrant until a high pH is reached (e.g., pH 12).

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. For a compound with multiple ionizable groups, multiple inflection points will be observed.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[8][9]

LogP Determination Workflow Workflow for logP Determination by Shake-Flask Method A Pre-saturate octanol (B41247) with water and water with octanol B Dissolve compound in one phase A->B C Add the second phase and shake to equilibrate B->C D Centrifuge to separate the phases C->D E Quantify compound concentration in both phases (e.g., by LC-MS/MS) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F

Shake-flask method for logP determination.

Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4) saturated with n-octanol.

  • Partitioning: Dissolve a known amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N in one of the phases. Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method like LC-MS/MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is crucial for assessing the degradation of the compound under various stress conditions.

Stability Assessment Workflow Workflow for HPLC-Based Stability Assessment cluster_stress Stress Conditions A Prepare solutions of the compound in various stress conditions B Incubate at defined temperatures and time points A->B C Analyze samples by a stability-indicating HPLC method B->C D Quantify the remaining parent compound and identify degradation products C->D E Determine degradation kinetics D->E Acidic (e.g., 0.1 M HCl) Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Basic (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) Thermal Thermal Photolytic Photolytic

References

The Role of 4-Chloro-Kynurenine-¹³C₂,¹⁵N in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-Chloro-Kynurenine-¹³C₂,¹⁵N as a stable isotope-labeled tracer in metabolic studies. This compound is an indispensable tool for elucidating the metabolic fate, pharmacokinetics, and target engagement of its unlabeled counterpart, 4-Chloro-Kynurenine (4-Cl-KYN), a significant prodrug in neurological research. By tracing the journey of the ¹³C and ¹⁵N isotopes, researchers can gain unprecedented insights into the kynurenine (B1673888) pathway and the mechanism of action of related therapeutic agents.

Introduction to 4-Chloro-Kynurenine and its Significance

4-Chloro-Kynurenine (4-Cl-KYN) is a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Due to the poor blood-brain barrier permeability of 7-Cl-KYNA, 4-Cl-KYN was developed as a systemically administered compound that readily enters the central nervous system.[1][2] Once in the brain, 4-Cl-KYN is converted to 7-Cl-KYNA by kynurenine aminotransferases, primarily within astrocytes.[1][2] This conversion is central to its therapeutic potential in a range of neurological and psychiatric disorders. The use of the stable isotope-labeled 4-Chloro-Kynurenine-¹³C₂,¹⁵N allows for the precise and quantitative analysis of these metabolic processes without the safety concerns associated with radioactive isotopes.

Metabolic Fate of 4-Chloro-Kynurenine

The primary metabolic transformation of 4-Cl-KYN is its conversion to the active metabolite, 7-Cl-KYNA. However, recent studies have identified an additional metabolic pathway involving N-acetylation. The metabolic fate is crucial for understanding the compound's efficacy and potential off-target effects.

4-Cl-KYN 4-Cl-KYN KAT Kynurenine Aminotransferase 4-Cl-KYN->KAT NAT N-acetyltransferase 4-Cl-KYN->NAT 7-Cl-KYNA 7-Cl-KYNA N-acetyl-4-Cl-KYN N-acetyl-4-Cl-KYN KAT->7-Cl-KYNA NAT->N-acetyl-4-Cl-KYN

Metabolic conversion of 4-Chloro-Kynurenine.

Quantitative Analysis of 4-Chloro-Kynurenine and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of 4-Chloro-Kynurenine. It is important to note that this data is derived from studies using the unlabeled compound and serves as a reference for what can be expected in tracer studies.

Table 1: Pharmacokinetic Parameters of 4-Chloro-Kynurenine

ParameterValueSpeciesReference
Bioavailability39-84%Rodents[1]
Bioavailability≥ 31%Humans[1]
Elimination Half-life2-3 hoursNot Specified[1]

Table 2: Blood-Brain Barrier Transport Kinetics of 4-Chloro-Kynurenine

ParameterValueUnitsReference
K_m105 ± 14µM
V_max16.9 ± 2.3nmol min⁻¹ g⁻¹

Experimental Protocols for Tracer Studies with 4-Chloro-Kynurenine-¹³C₂,¹⁵N

This section provides a detailed, synthesized protocol for conducting an in vivo metabolic tracer study in a rodent model.

Animal Model and Acclimation
  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

  • Acclimation: Allow at least one week for acclimation to the housing conditions before the experiment.

Preparation and Administration of Tracer
  • Tracer: 4-Chloro-Kynurenine-¹³C₂,¹⁵N.

  • Vehicle: Dissolve the tracer in a sterile, isotonic saline solution (0.9% NaCl). The final concentration should be determined based on the desired dose and injection volume.

  • Dose: A typical dose for a bolus administration is in the range of 5-25 mg/kg.

  • Administration: Administer the tracer solution via intraperitoneal (IP) injection.

Sample Collection
  • Time Points: Collect blood and brain tissue samples at various time points post-injection to capture the dynamic metabolic profile. Suggested time points: 15, 30, 60, 120, and 240 minutes.

  • Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Perfuse the brain with ice-cold saline to remove blood contamination. Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum), snap-freeze in liquid nitrogen, and store at -80°C.

Sample Preparation for LC-MS/MS Analysis
  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated 4-Cl-KYN or another suitable analog).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Brain Tissue:

    • Weigh the frozen brain tissue.

    • Add ice-cold methanol/water (80:20, v/v) at a ratio of 1 mL per 100 mg of tissue.

    • Homogenize the tissue using a bead beater or sonicator while keeping the sample on ice.

    • Add an internal standard.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and process it similarly to the plasma samples (evaporation and reconstitution).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 4-Cl-KYN and its metabolites (e.g., 0-5% B over 1 min, 5-95% B over 8 min, hold at 95% B for 2 min, then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the unlabeled and labeled analytes need to be determined by direct infusion of standards. Example transitions are provided in Table 3.

Table 3: Exemplary MRM Transitions for Labeled and Unlabeled Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Cl-KYN (unlabeled)243.0[To be determined]
4-Cl-KYN-¹³C₂,¹⁵N246.0[To be determined]
7-Cl-KYNA (unlabeled)224.0[To be determined]
7-Cl-KYNA (from tracer)227.0[To be determined]
N-acetyl-4-Cl-KYN (unlabeled)285.0[To be determined]
N-acetyl-4-Cl-KYN (from tracer)288.0[To be determined]

Note: The exact product ions need to be optimized based on the specific mass spectrometer used.

Data Analysis
  • Quantification: Generate calibration curves for each analyte using standards of known concentrations.

  • Isotopic Enrichment: Calculate the percentage of isotopic enrichment for each metabolite at each time point by dividing the peak area of the labeled metabolite by the sum of the peak areas of the labeled and unlabeled metabolites.

  • Metabolic Flux: Utilize the isotopic enrichment data to model the rate of conversion of 4-Cl-KYN to its metabolites using appropriate metabolic flux analysis software.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical in vivo tracer study using 4-Chloro-Kynurenine-¹³C₂,¹⁵N.

cluster_0 In Vivo Experiment cluster_1 Sample Processing cluster_2 Analysis Animal_Model Rodent Model (e.g., Rat) Tracer_Admin Tracer Administration (4-Cl-KYN-¹³C₂,¹⁵N) Animal_Model->Tracer_Admin Sample_Collection Time-Course Sample Collection (Blood & Brain) Tracer_Admin->Sample_Collection Extraction Metabolite Extraction (Plasma & Tissue) Sample_Collection->Extraction LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Data_Analysis Data Analysis (Quantification, Isotopic Enrichment, Flux) LC_MS->Data_Analysis

Workflow for a metabolic tracer study.

Conclusion

4-Chloro-Kynurenine-¹³C₂,¹⁵N is a powerful and essential tool for researchers in neuroscience and drug development. Its use in metabolic tracer studies provides detailed, quantitative insights into the pharmacokinetics and metabolic fate of 4-Cl-KYN. The methodologies outlined in this guide offer a robust framework for designing and executing experiments that can significantly advance our understanding of the kynurenine pathway and the development of novel therapeutics targeting the NMDA receptor. The ability to trace the metabolic journey of this prodrug with high precision will undoubtedly accelerate the translation of promising preclinical findings into effective clinical applications.

References

The Emergence of Chlorinated Kynurenine Derivatives: A Technical Guide to their Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway, a central route of tryptophan metabolism, has garnered significant attention for its role in neurotransmission and immune regulation. Within this pathway, a unique class of halogenated molecules, the chlorinated kynurenine derivatives, has emerged as a compelling area of research. This technical guide provides a comprehensive overview of the discovery, historical development, and scientific importance of these compounds. From their initial identification in natural sources to their synthesis and evaluation as potent modulators of the N-methyl-D-aspartate (NMDA) receptor, this document details the key milestones in the journey of chlorinated kynurenine derivatives. We present a structured summary of their biological activities, detailed experimental protocols for their study, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

The intricate metabolism of the essential amino acid L-tryptophan gives rise to a plethora of bioactive molecules, with the kynurenine pathway accounting for the majority of its degradation. Metabolites of this pathway, collectively known as kynurenines, are crucial players in various physiological and pathological processes. The introduction of chlorine atoms into the kynurenine scaffold has been shown to significantly modulate their biological activity, leading to the discovery of potent and selective pharmacological tools and potential therapeutic agents.

This guide focuses on the discovery and history of chlorinated kynurenine derivatives, with a particular emphasis on L-4-chlorokynurenine (L-4-Cl-Kyn) and its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). We will trace their origins from natural products to their development as investigational new drugs, and provide a detailed examination of their mechanism of action, primarily as antagonists of the NMDA receptor at the glycine (B1666218) co-agonist site.

Discovery and Historical Development

The story of chlorinated kynurenine derivatives unfolds from two distinct yet converging paths: the exploration of natural products and the rational design of synthetic molecules to probe the nervous system.

Natural Occurrence: A Serendipitous Discovery

The first identification of a chlorinated kynurenine derivative in a natural product was a relatively recent discovery. L-4-chlorokynurenine was found as a constituent of the lipopeptide antibiotic taromycin A , produced by the marine bacterium Saccharomonospora sp.[1][2] Subsequently, it was also isolated from the complex peptide antibiotic INA-5812. This discovery was significant as it revealed a natural biosynthetic pathway for the chlorination of kynurenine precursors.

Synthetic Origins and Drug Development: The Story of AV-101

Parallel to its discovery in nature, L-4-chlorokynurenine, under the developmental code name AV-101 , was being investigated as a synthetic prodrug. The pioneering work on AV-101 was conducted at Marion Merrell Dow , with its biological activity further explored at the University of Maryland .[3] The initial development was then taken up by Artemis Neuroscience , which was later acquired by VistaGen Therapeutics in 2003.[3]

The rationale behind the development of AV-101 was to create a brain-penetrant precursor to the potent and selective NMDA receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA) .[4] 7-Cl-KYNA itself has poor blood-brain barrier permeability, limiting its therapeutic potential for central nervous system disorders.[4] AV-101 was designed to overcome this limitation, being actively transported into the brain where it is enzymatically converted to 7-Cl-KYNA.[3]

VistaGen Therapeutics advanced AV-101 into clinical trials, primarily for the treatment of major depressive disorder (MDD), with the hope of providing a rapid-acting antidepressant with a better safety profile than ketamine.[3] However, the Phase 2 ELEVATE study failed to show a significant difference between AV-101 and placebo in alleviating treatment-resistant depression.[5]

Biological Activity and Mechanism of Action

The primary mechanism of action of chlorinated kynurenine derivatives, particularly 7-Cl-KYNA, is the antagonism of the N-methyl-D-aspartate (NMDA) receptor at its strychnine-insensitive glycine co-agonist site.[6][7]

The NMDA Receptor and the Glycine Site

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[8] For the receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites.[8] The glycine binding site on the GluN1 subunit of the NMDA receptor represents a key modulatory site.

Antagonism by 7-Chlorokynurenic Acid

7-Cl-KYNA is a potent and selective competitive antagonist at this glycine site.[4][9] By binding to this site, it prevents the co-agonist from binding and, consequently, inhibits the opening of the NMDA receptor ion channel, even in the presence of glutamate. This blockade of NMDA receptor activity is believed to underlie the neuroprotective and potential antidepressant effects of these compounds.

Quantitative Biological Data

The following table summarizes the reported biological activity of key chlorinated kynurenine derivatives.

CompoundTargetAssayValueReference
7-Chlorokynurenic acid (7-Cl-KYNA) NMDA Receptor (Glycine Site)IC500.56 µM[9]
7-Chlorokynurenic acid (7-Cl-KYNA) Vesicular Glutamate TransportersKi0.59 µM[4]
Kynurenic Acid (KYNA) NMDA Receptor (Glycine Site)IC508 µM[10]
Kynurenic Acid (KYNA) α7 Nicotinic Acetylcholine ReceptorIC507 µM[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of chlorinated kynurenine derivatives.

Chemical Synthesis of 7-Chlorokynurenic Acid

The synthesis of 7-chlorokynurenic acid and its prodrugs is a critical step for their preclinical and clinical evaluation. A general synthetic scheme is outlined below.

General Procedure for the Synthesis of 7-Chlorokynurenic Acid Esters (Prodrugs):

  • Starting Material: 7-Chlorokynurenic acid.

  • Reagents: An appropriate alcohol (e.g., glucose or galactose derivatives) for esterification, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).

  • Solvent: A dry, aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Reaction: The 7-chlorokynurenic acid is dissolved in the solvent, followed by the addition of the alcohol, coupling agent, and catalyst. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired ester.[11]

In Vivo Microdialysis for Brain Metabolite Analysis

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and metabolites in the brains of freely moving animals.[12]

Protocol Overview:

  • Surgical Implantation: A guide cannula is surgically implanted into the specific brain region of interest (e.g., striatum, prefrontal cortex) of the anesthetized animal (e.g., rat or mouse).[12]

  • Recovery: The animal is allowed to recover from surgery for a period of approximately one week.[12]

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[12]

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate (e.g., 1 µL/min).[12]

  • Sample Collection: The perfusate, now containing molecules that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals (e.g., every hour).[12][13]

  • Analysis: The collected dialysate samples are then analyzed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to quantify the concentrations of the compounds of interest (e.g., L-4-chlorokynurenine, 7-chlorokynurenic acid).[12][13]

NMDA Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Protocol:

  • Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation containing the NMDA receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [³H]glycine) in the presence of varying concentrations of the unlabeled test compound (e.g., 7-Cl-KYNA).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The affinity of the compound (Ki value) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory effect of 7-chlorokynurenic acid.

NMDA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) 7_Cl_KYNA 7-Cl-KYNA 7_Cl_KYNA->NMDA_Receptor Antagonist at Glycine Site Ion_Channel Ion Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activation

Caption: NMDA Receptor Signaling and Inhibition by 7-Cl-KYNA.

Experimental Workflow for Drug Discovery and Development

The following diagram outlines the typical workflow for the discovery and development of chlorinated kynurenine derivatives as potential therapeutic agents.

Drug_Discovery_Workflow Start Target Identification (e.g., NMDA Receptor) Lead_Discovery Lead Discovery (Natural Product Screening or Rational Drug Design) Start->Lead_Discovery Synthesis Chemical Synthesis and Optimization Lead_Discovery->Synthesis In_Vitro In Vitro Assays (Receptor Binding, Cell-based) Synthesis->In_Vitro In_Vitro->Synthesis SAR Feedback In_Vivo In Vivo Animal Models (Efficacy and Safety) In_Vitro->In_Vivo In_Vivo->Synthesis SAR Feedback Prodrug Prodrug Design (e.g., L-4-Cl-Kyn for BBB penetration) In_Vivo->Prodrug Address Pharmacokinetic Limitations Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials Promising Candidate Prodrug->In_Vivo Re-evaluation End Regulatory Approval and Clinical Use Clinical_Trials->End

Caption: Drug Discovery and Development Workflow.

Conclusion and Future Directions

The discovery and investigation of chlorinated kynurenine derivatives have significantly advanced our understanding of the kynurenine pathway and its role in the central nervous system. L-4-chlorokynurenine and its active metabolite, 7-chlorokynurenic acid, have served as valuable pharmacological tools for probing the function of the NMDA receptor glycine site. While the clinical development of AV-101 for major depressive disorder has faced challenges, the research into this class of compounds continues to provide important insights.

Future research may focus on several key areas:

  • Exploration of other chlorinated kynurenine derivatives: A systematic investigation of the structure-activity relationships of a broader range of chlorinated analogs could lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties.

  • Investigation of alternative therapeutic indications: The neuroprotective effects of NMDA receptor glycine site antagonists suggest their potential utility in other neurological and psychiatric disorders characterized by excitotoxicity.

  • Understanding the role of naturally occurring chlorinated kynurenines: Further research into the biosynthesis and physiological function of these compounds in their native microbial producers could reveal novel biological activities and enzymatic pathways.

References

In Vivo Stability and Metabolism of 4-Chloro-Kynurenine-¹³C₂,¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo stability and metabolism of 4-Chloro-Kynurenine (4-Cl-KYN), a compound of significant interest in neuroscience and drug development, also known by its developmental code AV-101. While this document focuses on the native compound, the principles of stability and metabolism discussed are directly applicable to its isotopically labeled variant, 4-Chloro-Kynurenine-¹³C₂,¹⁵N. The heavy isotopes in this variant serve as a tracer for quantitative analysis, primarily through mass spectrometry, and are not expected to alter the compound's biological fate.

Core Concepts: A Prodrug Strategy for CNS Delivery

4-Chloro-Kynurenine is an orally active small molecule prodrug designed to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system (CNS).[1] 7-Cl-KYNA is a potent antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor but has limited ability to cross the blood-brain barrier (BBB).[2][3] 4-Cl-KYN, however, is an amino acid analog that readily penetrates the BBB via the large neutral amino acid transporter 1 (LAT1).[1] Once in the CNS, it is enzymatically converted to the active 7-Cl-KYNA, primarily within astrocytes by the enzyme kynurenine (B1673888) aminotransferase.[1][2]

The primary application of the stable isotope-labeled compound, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, is as an internal standard for highly accurate and precise quantification in biological matrices during preclinical and clinical studies. Its near-identical physicochemical properties to the unlabeled drug ensure it mimics the behavior of 4-Cl-KYN during sample extraction, chromatographic separation, and ionization, thus providing reliable data.

In Vivo Metabolism and Identified Metabolites

The metabolic pathway of 4-Cl-KYN is targeted and relatively simple. Following administration, it is converted to its active form and other downstream products.

  • Primary Active Metabolite: 7-Chlorokynurenic Acid (7-Cl-KYNA) : This is the principal metabolite responsible for the pharmacological activity of 4-Cl-KYN. The conversion is catalyzed by kynurenine aminotransferase within astrocytes in the brain.[1][2]

  • Secondary Metabolite: 4-chloro-3-hydroxy-anthranilic acid : This compound has been identified as another metabolite of 4-Cl-KYN.[1]

  • Acetylated Metabolite: N-acetyl-4-Cl-KYN : More recent studies have identified a novel acetylated metabolite, though its specific role and activity are still under investigation.

The metabolic conversion within the CNS is a key feature of 4-Cl-KYN's mechanism, allowing for targeted delivery of the active antagonist to its site of action.

cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) 4_Cl_KYN_Circ 4-Cl-KYN 4_Cl_KYN_CNS 4-Cl-KYN 4_Cl_KYN_Circ->4_Cl_KYN_CNS LAT1 Transporter 7_Cl_KYNA 7-Cl-KYNA (Active Metabolite) 4_Cl_KYN_CNS->7_Cl_KYNA Kynurenine Aminotransferase Astrocyte Astrocyte NMDA_Receptor NMDA Receptor 7_Cl_KYNA->NMDA_Receptor Antagonism BBB Blood-Brain Barrier

Caption: Metabolic activation and transport of 4-Cl-KYN.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from preclinical and clinical studies on the pharmacokinetics of 4-Cl-KYN and its primary metabolite, 7-Cl-KYNA.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration of 1080 mg 4-Cl-KYN)
AnalyteMatrixCmax (Geometric Mean)Tmax (hours)Half-life (t½, hours)
4-Cl-KYN Plasma32.11 µg/mL~2.2~2.5
4-Cl-KYN CSFNot Reported~4.7~4.0
7-Cl-KYNA Plasma0.073 µg/mL~3.0~4.6
7-Cl-KYNA CSFToo low to accurately calculateNot ReportedNot Reported
Data extracted from Park et al., 2020.[2]
Table 2: Brain Uptake and Transport Kinetics in Rats
ParameterValueBrain Region(s)
Km 105 ± 14 µMCerebral Cortex, Hippocampus, Striatum
Vmax 16.9 ± 2.3 nmol/min/gCerebral Cortex, Hippocampus, Striatum
Permeability-Surface Area (PA) Product at 100 µM ~1.5 x 10⁻³ mL/s/gCerebral Cortex, Hippocampus, Striatum
Data from in situ brain perfusion studies, extracted from Hokari et al., 1996.[3][4]
Table 3: Brain and Serum Concentrations in Rats Following Intraperitoneal Administration
Dose of 4-Cl-KYN7-Cl-KYNA Brain Concentration
167 mg/kg Exceeded IC₅₀ at the glycine B site
500 mg/kg Exceeded IC₅₀ at the glycine B site
Data extracted from Yaksh et al., as cited in a related study.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the study of 4-Cl-KYN.

In Vivo Animal Study: Oral Administration in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of 4-Cl-KYN following oral administration to rats.

  • Animal Model : Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation : 4-Cl-KYN is suspended in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose in sterile water.

  • Dosing : Animals are fasted overnight prior to dosing. A single dose of 4-Cl-KYN (e.g., 25 or 100 mg/kg) is administered via oral gavage.[6]

  • Sample Collection : Blood samples (~200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation : Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Brain Tissue Collection : At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and dissected into specific regions if required. Tissues are snap-frozen in liquid nitrogen and stored at -80°C.

start Start animal_prep Animal Preparation (Sprague-Dawley Rats, Fasted) start->animal_prep dosing Oral Gavage Administration of 4-Cl-KYN animal_prep->dosing blood_sampling Serial Blood Sampling (Tail Vein) dosing->blood_sampling euthanasia Euthanasia & Brain Excision (Terminal Point) dosing->euthanasia plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage euthanasia->storage analysis LC-MS/MS Analysis storage->analysis end End analysis->end

References

An In-depth Technical Guide to the Biological Significance of Kynurenine Pathway Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for over 95% of its catabolism.[1][2][3][4] This complex and highly regulated pathway generates a cascade of bioactive metabolites, collectively known as kynurenines, which play critical roles in a vast array of physiological and pathological processes.[5][6][7] Once viewed primarily as a linear route to NAD+ synthesis, the KP is now recognized as a central hub integrating the immune system, the central nervous system (CNS), and cellular metabolism.[8][9][10] Dysregulation of the KP is implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases, psychiatric conditions, cancer, and autoimmune diseases, making it a highly attractive area for therapeutic intervention.[1][3][7][8][11] This guide provides a detailed examination of the key metabolites of the kynurenine pathway, their biological functions, the analytical methods for their quantification, and their significance in health and disease.

The Kynurenine Pathway: An Overview

The catabolism of tryptophan down the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 and 2 (IDO1, IDO2) and tryptophan 2,3-dioxygenase (TDO).[2][11][12][13] TDO is primarily expressed in the liver and regulates systemic tryptophan levels, while IDO1 is an extrahepatic enzyme found in numerous cells, including immune cells and neurons, and is potently induced by inflammatory stimuli, most notably interferon-gamma (IFN-γ).[8][14] This induction links inflammation directly to tryptophan metabolism. The initial product, N-formylkynurenine, is rapidly converted to L-kynurenine (KYN), a central branching point in the pathway.[2][13] From KYN, the pathway diverges into several branches, producing a spectrum of metabolites with often opposing biological activities.[5][15]

Kynurenine_Pathway cluster_enzymes TRP Tryptophan NFK N-Formylkynurenine TRP->NFK O2 IDO_TDO IDO1/2, TDO KYN L-Kynurenine NFK->KYN FORM Formamidase KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA AA Anthranilic Acid KYN->AA HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK O2 KAT KATs KYNU_AA Kynureninase KMO KMO XA Xanthurenic Acid HK->XA HAA 3-Hydroxyanthranilic Acid HK->HAA KAT_XA KATs KYNU_HAA Kynureninase PIC Picolinic Acid HAA->PIC QUIN Quinolinic Acid (Neurotoxic) HAA->QUIN HAAO 3-HAAO ACMSD ACMSD NAD NAD+ QUIN->NAD QPRT QPRT IDO_TDO->NFK FORM->KYN KAT->KYNA KYNU_AA->AA KMO->HK KAT_XA->XA KYNU_HAA->HAA HAAO->QUIN ACMSD->PIC QPRT->NAD Signaling_Pathways cluster_neuro Neuronal Signaling cluster_immune Immune Signaling NMDA_R NMDA Receptor Neuron Neuron NMDA_R->Neuron Ca²⁺ Influx KYNA Kynurenic Acid KYNA->NMDA_R Antagonist QUIN Quinolinic Acid QUIN->NMDA_R Agonist HK 3-Hydroxykynurenine HK->Neuron ROS Generation AhR Aryl Hydrocarbon Receptor (AhR) T_Cell T Cell AhR->T_Cell Differentiation KYN L-Kynurenine KYN->AhR Agonist Treg Regulatory T Cell (Treg) T_Cell->Treg Workflow_LCMS Sample Plasma or CSF Sample Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Liquid Chromatography (Separation on C18 Column) Inject->LC MS Tandem Mass Spectrometry (ESI+, MRM Detection) LC->MS Data Data Analysis (Peak Integration, Quantification) MS->Data Result Metabolite Concentrations Data->Result

References

An In-Depth Technical Guide to 4-Chloro-L-kynurenine-13C2,15N for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4-Chloro-L-kynurenine-13C2,15N in the study of enzyme kinetics, with a particular focus on the kynurenine (B1673888) pathway of tryptophan metabolism. This isotopically labeled compound serves as a powerful tool for elucidating reaction mechanisms, determining kinetic parameters, and quantifying metabolic flux.

Introduction to 4-Chloro-L-kynurenine and the Kynurenine Pathway

4-Chloro-L-kynurenine (4-Cl-KYN) is a synthetic analog of L-kynurenine, a key metabolite in the major pathway of tryptophan degradation, known as the kynurenine pathway.[1][2] This pathway is responsible for over 95% of tryptophan catabolism and produces several neuroactive and immunomodulatory molecules.[3] Key enzymes in this pathway, such as kynurenine aminotransferases (KATs) and kynurenine 3-monooxygenase (KMO), are significant targets for drug development in the context of neurological and inflammatory diseases.[1][4]

4-Cl-KYN acts as a prodrug for the potent N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA).[2][5] It is transported across the blood-brain barrier and then converted to 7-Cl-KYNA by KAT enzymes within astrocytes.[2][5][6] This targeted delivery and conversion make 4-Cl-KYN a valuable investigational compound for neurological disorders.

The isotopically labeled version, 4-Chloro-L-kynurenine-13C2,15N, incorporates stable isotopes of carbon and nitrogen. This labeling allows for its precise detection and differentiation from its endogenous, unlabeled counterpart in biological samples using mass spectrometry-based techniques. This makes it an invaluable tracer for studying the kinetics of its enzymatic conversion and its metabolic fate.

Application in Enzyme Kinetics

The primary application of 4-Chloro-L-kynurenine-13C2,15N in enzyme kinetics is to study the activity of kynurenine aminotransferases (KATs). There are four known isoforms of KAT (KAT I, II, III, and IV), which catalyze the transamination of L-kynurenine to kynurenic acid.[4][7][8] These enzymes also process 4-Cl-KYN, converting it to 7-Cl-KYNA.[5]

By using the labeled substrate, researchers can:

  • Determine Kinetic Parameters: Precisely measure the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of KAT isoforms for 4-Cl-KYN. This data is crucial for understanding the efficiency of the enzymatic conversion.

  • Elucidate Reaction Mechanisms: Trace the metabolic fate of the labeled compound to identify and quantify the products of the enzymatic reaction.

  • High-Throughput Screening: Develop robust assays for screening potential inhibitors of KAT enzymes.

  • Quantitative Analysis: Use 4-Chloro-L-kynurenine-13C2,15N as an internal standard for the accurate quantification of unlabeled 4-Cl-KYN and its metabolites in complex biological matrices like plasma, cerebrospinal fluid, and brain tissue homogenates.

Quantitative Data

ParameterValueOrganismMethodReference
Km (Blood-Brain Barrier Transport) 105 ± 14 µMRatIn situ brain perfusion[1][2]
Vmax (Blood-Brain Barrier Transport) 16.9 ± 2.3 nmol/min/gRatIn situ brain perfusion[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the study of kynurenine aminotransferase activity. While these protocols are for the natural substrate L-kynurenine, they can be readily adapted for use with 4-Chloro-L-kynurenine and its labeled counterpart.

Kynurenine Aminotransferase (KAT) Activity Assay using HPLC

This protocol describes a common method for measuring KAT activity by quantifying the production of kynurenic acid (or 7-chlorokynurenic acid when using 4-Cl-KYN) via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Recombinant or purified KAT enzyme (e.g., KAT I, II, III, or IV)

  • 4-Chloro-L-kynurenine or 4-Chloro-L-kynurenine-13C2,15N (substrate)

  • α-ketoacid co-substrate (e.g., α-ketoglutarate, pyruvate)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Formic acid (0.8 M) for reaction termination

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 398 nm)

  • Reversed-phase C18 HPLC column

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 5 mM 4-Chloro-L-kynurenine

    • 2 mM α-ketoacid co-substrate

    • 40 µM PLP

    • 5 µg of recombinant KAT enzyme

    • 100 mM potassium phosphate buffer (pH 7.5) to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of 0.8 M formic acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system to separate and quantify the product (7-chlorokynurenic acid).

  • Data Analysis: Calculate the amount of product formed based on a standard curve of 7-chlorokynurenic acid. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

LC-MS/MS Method for Quantification of Kynurenine Pathway Metabolites

This protocol outlines a general approach for the sensitive and specific quantification of 4-Cl-KYN and its metabolite 7-Cl-KYNA using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). 4-Chloro-L-kynurenine-13C2,15N is used as an internal standard.

Materials:

  • Biological samples (e.g., plasma, CSF, brain homogenate)

  • 4-Chloro-L-kynurenine-13C2,15N (internal standard)

  • Acetonitrile (B52724) with 0.1% formic acid (protein precipitation and mobile phase)

  • Water with 0.1% formic acid (mobile phase)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 LC column

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known amount of 4-Chloro-L-kynurenine-13C2,15N internal standard solution.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect the parent and product ions for both the unlabeled analytes and the labeled internal standard using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of 4-Cl-KYN and 7-Cl-KYNA in the samples from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Kynurenine_Pathway_and_4ClKYN_Metabolism Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) L_Kynurenine->Kynurenic_Acid Three_HK 3-Hydroxykynurenine L_Kynurenine->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Multiple Steps Four_Cl_KYN 4-Chloro-L-kynurenine (Prodrug) Seven_Cl_KYNA 7-Chlorokynurenic Acid (NMDA Antagonist) Four_Cl_KYN->Seven_Cl_KYNA BBB Blood-Brain Barrier KATs Kynurenine Aminotransferases (KATs) KATs->L_Kynurenine:n KATs->Kynurenic_Acid:s KATs->Four_Cl_KYN:n KATs->Seven_Cl_KYNA:s KMO Kynurenine 3-Monooxygenase (KMO) KMO->L_Kynurenine:s KMO->Three_HK:n BBB->Four_Cl_KYN:e  Transport

Caption: Metabolism of 4-Chloro-L-kynurenine in the context of the kynurenine pathway.

Enzyme_Kinetic_Workflow Start Start: Prepare Reagents Incubation Enzymatic Reaction: Incubate KAT with 4-Cl-KYN-13C2,15N Start->Incubation Termination Terminate Reaction Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Quantification Quantify Labeled Product Analysis->Quantification Data_Analysis Data Analysis: Determine Km and Vmax Quantification->Data_Analysis End End: Kinetic Parameters Data_Analysis->End

Caption: Experimental workflow for determining enzyme kinetic parameters.

Logical_Relationship Isotope 4-Chloro-L-kynurenine-13C2,15N Tracer Tracer for Metabolic Fate Isotope->Tracer Used as Standard Internal Standard for Quantification Isotope->Standard Used as EnzymeKinetics Enzyme Kinetics Studies Tracer->EnzymeKinetics AccurateQuant Accurate Quantification of Metabolites Standard->AccurateQuant MechInsight Mechanistic Insight EnzymeKinetics->MechInsight

Caption: Logical relationship of the roles of isotopically labeled 4-Cl-KYN.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Chloro-Kynurenine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-Kynurenine (4-Cl-KYN), also known as AV-101, in human plasma. 4-Cl-KYN is a prodrug of 7-chlorokynurenic acid, a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, with potential therapeutic applications in neurological and psychiatric disorders.[1][2] The use of a stable isotope-labeled internal standard, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, ensures high accuracy and precision in quantification by compensating for matrix effects and variations in sample processing.[3][4] The described method, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

4-Chloro-Kynurenine (4-Cl-KYN) is an orally active small molecule that readily crosses the blood-brain barrier.[1] In the central nervous system, it is converted by kynurenine (B1673888) aminotransferase into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[1] 7-Cl-KYNA is a potent antagonist at the glycine binding site of the NMDA receptor.[1] This mechanism of action has generated significant interest in 4-Cl-KYN as a potential therapeutic agent for a range of central nervous system disorders, including depression and neuropathic pain.[2]

Accurate and reliable quantification of 4-Cl-KYN in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N, is the gold standard in quantitative mass spectrometry. The SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively correct for variability in sample preparation and ionization efficiency, thereby ensuring the integrity of the quantitative data.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of 4-Cl-KYN from human plasma, along with representative data to demonstrate the method's performance.

Experimental

Materials and Reagents
  • 4-Chloro-Kynurenine (Analyte)

  • 4-Chloro-Kynurenine-¹³C₂,¹⁵N (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Chloro-Kynurenine and 4-Chloro-Kynurenine-¹³C₂,¹⁵N in methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Chloro-Kynurenine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the 4-Chloro-Kynurenine-¹³C₂,¹⁵N stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for the extraction of 4-Cl-KYN from human plasma.

  • To 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for different instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II UHPLC or equivalent
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole MS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer45 psi
Sheath Gas Temp350°C
Sheath Gas Flow12 L/min
Capillary Voltage3500 V
MRM Transitions
CompoundQ1 (m/z)
4-Chloro-Kynurenine243.1
4-Chloro-Kynurenine-¹³C₂,¹⁵N246.1

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation assessed linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 3: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
4-Chloro-Kynurenine1 - 1000> 0.9951

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18, 3 days)Inter-day Accuracy (%) (n=18, 3 days)
LLOQ18.5105.29.8103.5
Low36.2102.17.5101.8
Mid1004.598.75.899.2
High8003.8101.54.9100.9

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low392.396.8
High80094.198.2

The results demonstrate that the method is linear over a wide concentration range with excellent accuracy and precision. The LLOQ is sufficient for pharmacokinetic studies. The high recovery and minimal matrix effect indicate that the simple protein precipitation method is effective for extracting 4-Cl-KYN from human plasma. The use of the stable isotope-labeled internal standard, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, successfully compensates for any minor variations.

Signaling Pathway and Experimental Workflow Diagrams

kynurenine_pathway cluster_drug Drug Metabolism tryptophan Tryptophan formylkynurenine N-Formylkynurenine tryptophan->formylkynurenine IDO/TDO kynurenine Kynurenine formylkynurenine->kynurenine Kynurenine Formamidase kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT three_hk 3-Hydroxykynurenine kynurenine->three_hk KMO four_cl_kyn 4-Chloro-Kynurenine (Prodrug) seven_cl_kyna 7-Chloro-Kynurenic Acid (Active Metabolite) four_cl_kyn->seven_cl_kyna Kynurenine Aminotransferase (KAT) in Astrocytes nmda_receptor NMDA Receptor (Glycine Site) seven_cl_kyna->nmda_receptor Antagonism experimental_workflow start Start: Human Plasma Sample add_is Add Internal Standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) start->add_is protein_precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of 4-Chloro-Kynurenine data_processing->end

References

Application Notes and Protocols for 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an internal standard in quantitative mass spectrometry-based analyses. The protocol is intended for the accurate measurement of 4-Chloro-Kynurenine or other kynurenine (B1673888) pathway metabolites in various biological matrices.

Introduction

4-Chloro-Kynurenine (4-Cl-KYN) is a prodrug of 7-chloro-kynurenic acid, a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its therapeutic potential in neurological and psychiatric disorders has led to increased interest in its quantification in biological samples.[1][2] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and instrument response. 4-Chloro-Kynurenine-¹³C₂,¹⁵N is a suitable internal standard for the accurate and precise quantification of 4-Cl-KYN and related metabolites.[3] This document outlines a general protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The labeled internal standard (IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The IS co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the IS's signal, accurate quantification can be achieved, as any sample loss during preparation or fluctuations in instrument performance will affect both the analyte and the IS equally.

Experimental Protocols

This section details a representative protocol for the quantification of kynurenine pathway metabolites using 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an internal standard. This method is based on established LC-MS/MS methodologies for similar analytes.[4][5][6][7][8]

Materials and Reagents
  • Internal Standard (IS): 4-Chloro-Kynurenine-¹³C₂,¹⁵N

  • Analyte Standards: 4-Chloro-Kynurenine and other kynurenine pathway metabolites of interest (e.g., Kynurenine, Kynurenic Acid, etc.)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)

  • Sample Preparation Reagents: Trichloroacetic acid (TCA) or other protein precipitation agents.

  • Biological Matrix: Plasma, serum, cerebrospinal fluid (CSF), or tissue homogenate.

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte(s) and the internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) in a suitable solvent (e.g., Methanol or DMSO). Store at -20°C or -80°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte(s) in a suitable solvent (e.g., 50:50 Methanol:Water). These will be used to create the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of 4-Chloro-Kynurenine-¹³C₂,¹⁵N at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.

  • Thaw Samples: Thaw biological samples (e.g., plasma, serum) on ice.

  • Spike with Internal Standard: To a 100 µL aliquot of the sample, add a specific volume (e.g., 10 µL) of the internal standard working solution. Vortex briefly.

  • Precipitate Proteins: Add a protein precipitating agent. A common choice is ice-cold acetonitrile (ACN) containing 0.1% formic acid (FA) at a ratio of 3:1 (v/v) to the sample volume (i.e., 300 µL of ACN to 100 µL of plasma).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid). This step helps to concentrate the analytes and ensures compatibility with the LC mobile phase.

  • Analyze by LC-MS/MS: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting parameters for an LC-MS/MS method for kynurenine pathway metabolites. Optimization will be required for specific instruments and applications.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Gas Flow Rates Optimize for the specific instrument

MRM Transitions

The specific MRM transitions for the analyte (4-Chloro-Kynurenine) and the internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will correspond to the [M+H]⁺ ion, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Chloro-KynurenineTo be determinedTo be determinedTo be optimized
4-Chloro-Kynurenine-¹³C₂,¹⁵N (IS) Precursor + 3To be determinedTo be optimized

Note: The precursor ion for the internal standard will be shifted by +3 Da due to the two ¹³C and one ¹⁵N isotopes.

Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte standards into a blank matrix (e.g., charcoal-stripped plasma or a surrogate matrix). Process these standards in the same way as the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibrator and unknown sample.

  • Regression Analysis: Plot the peak area ratio against the corresponding concentration of the calibrators. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that would be generated during method validation, demonstrating the performance of the analytical method.

Table 1: Linearity and Range

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
4-Chloro-Kynurenine1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
4-Chloro-Kynurenine5 (LLOQ)< 15< 1585 - 115
50 (Low QC)< 10< 1090 - 110
500 (Mid QC)< 10< 1090 - 110
800 (High QC)< 10< 1090 - 110

Table 3: Matrix Effect and Recovery

AnalyteLow QC (ng/mL)High QC (ng/mL)
Matrix Effect (%) 95 - 10595 - 105
Recovery (%) > 85> 85

Visualizations

Kynurenine Pathway Overview

The following diagram provides a simplified overview of the kynurenine pathway, which is the primary metabolic route for tryptophan. Dysregulation of this pathway is implicated in various diseases.[9]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Spike_IS Spike with 4-Cl-KYN-¹³C₂,¹⁵N IS Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MSMS_Analysis Peak_Integration Peak Integration LC_MSMS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Application of 4-Chloro Kynurenine-¹³C₂,¹⁵N in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-L-kynurenine (4-Cl-KYN) is a pivotal small molecule in neuroscience and drug development. It acts as a prodrug to the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chloro-kynurenic acid (7-Cl-KYNA).[1][2][3] Due to its ability to cross the blood-brain barrier, 4-Cl-KYN has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including depression and neuropathic pain.[1][2] In the central nervous system, 4-Cl-KYN is converted by kynurenine (B1673888) aminotransferases (KATs) into 7-Cl-KYNA, which then exerts its antagonistic effect at the glycine (B1666218) co-agonist site of the NMDA receptor.[1]

Metabolomics studies are crucial for understanding the intricate biochemical pathways affected by xenobiotics like 4-Cl-KYN. The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification of metabolites in complex biological matrices. 4-Chloro Kynurenine-¹³C₂,¹⁵N serves as an ideal internal standard for mass spectrometry-based metabolomics research involving 4-Cl-KYN. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring high-quality quantitative data. This document provides detailed application notes and protocols for the use of 4-Chloro Kynurenine-¹³C₂,¹⁵N in metabolomics research.

Key Applications

  • Pharmacokinetic Studies: Accurate quantification of 4-Cl-KYN and its primary metabolite, 7-Cl-KYNA, in biological fluids (plasma, cerebrospinal fluid) to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Targeted Metabolomics: Investigating the impact of 4-Cl-KYN administration on the kynurenine pathway and related metabolic networks. This includes quantifying key neuroactive metabolites such as kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN).

  • Drug Metabolism and Pathway Analysis: Elucidating the metabolic fate of 4-Cl-KYN and its influence on endogenous tryptophan metabolism.

  • Biomarker Discovery: Identifying potential biomarkers of 4-Cl-KYN efficacy or toxicity by examining global or targeted metabolic changes.

Data Presentation: Quantitative Analysis

The following tables represent illustrative quantitative data from a hypothetical targeted metabolomics study in rat plasma following the administration of 4-Chloro-L-kynurenine. These tables are designed to demonstrate the expected changes in the kynurenine pathway.

Table 1: Pharmacokinetic Parameters of 4-Cl-KYN and 7-Cl-KYNA in Rat Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)Half-life (t½) (h)
4-Cl-KYN 850 ± 1201.5 ± 0.53200 ± 4502.5 ± 0.8
7-Cl-KYNA 95 ± 152.0 ± 0.7550 ± 903.1 ± 1.1

Data are presented as mean ± standard deviation (n=6). This table showcases the pharmacokinetic profile of the prodrug and its active metabolite.

Table 2: Relative Changes in Kynurenine Pathway Metabolites in Rat Plasma 4 Hours Post-4-Cl-KYN Administration

MetaboliteFold Change (4-Cl-KYN Treated vs. Vehicle)p-valueBiological Significance
Kynurenic Acid (KYNA) 2.8 ± 0.6< 0.01Neuroprotective
Quinolinic Acid (QUIN) 0.4 ± 0.1< 0.01Neurotoxic
3-Hydroxykynurenine (3-HK) 0.6 ± 0.2< 0.05Neurotoxic
Kynurenine (KYN) 1.1 ± 0.3> 0.05Precursor
Tryptophan (TRP) 0.9 ± 0.2> 0.05Precursor

Data are presented as mean fold change ± standard deviation (n=6). This table illustrates the modulatory effect of 4-Cl-KYN on the kynurenine pathway, shifting the balance towards the neuroprotective arm.

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-Cl-KYN and its Metabolites in Plasma using LC-MS/MS

This protocol describes the extraction and quantification of 4-Cl-KYN and key kynurenine pathway metabolites from plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 4-Chloro Kynurenine-¹³C₂,¹⁵N as an internal standard.

Materials:

  • Plasma samples (e.g., from treated and control animals)

  • 4-Chloro Kynurenine-¹³C₂,¹⁵N (Internal Standard, IS)

  • 4-Chloro-L-kynurenine (Analytical Standard)

  • Kynurenic Acid, Quinolinic Acid, 3-Hydroxykynurenine, Kynurenine, Tryptophan (Analytical Standards)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of all analytical standards and the internal standard (4-Chloro Kynurenine-¹³C₂,¹⁵N) in methanol at a concentration of 1 mg/mL.

    • Prepare a working internal standard solution by diluting the 4-Chloro Kynurenine-¹³C₂,¹⁵N stock solution to 1 µg/mL in 50% methanol.

    • Prepare a series of calibration standards by spiking the analytical standards into a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

    • Add 10 µL of the working internal standard solution (1 µg/mL 4-Chloro Kynurenine-¹³C₂,¹⁵N) to each tube and vortex briefly.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

    • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: (To be optimized for the specific instrument)

        • 4-Cl-KYN: e.g., m/z 243.1 -> 136.1

        • 4-Cl-KYN-¹³C₂,¹⁵N (IS): e.g., m/z 246.1 -> 138.1

        • 7-Cl-KYNA: e.g., m/z 224.0 -> 168.0

        • KYNA: e.g., m/z 190.0 -> 144.0

        • QUIN: e.g., m/z 168.0 -> 78.0

        • 3-HK: e.g., m/z 225.1 -> 110.1

        • KYN: e.g., m/z 209.1 -> 94.1

        • TRP: e.g., m/z 205.1 -> 146.1

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples using the calibration curve.

Visualizations

Signaling Pathway

Kynurenine_Pathway_Modulation TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs ThreeHK 3-Hydroxykynurenine (Neurotoxic) KYN->ThreeHK KMO QUIN Quinolinic Acid (Neurotoxic) ThreeHK->QUIN Kynureninase, 3-HAAO FourClKYN 4-Chloro-L-kynurenine (Prodrug) SevenClKYNA 7-Chloro-Kynurenic Acid (Active Metabolite) FourClKYN->SevenClKYNA KATs NMDA_R NMDA Receptor SevenClKYNA->NMDA_R Antagonism

Caption: Metabolic pathway of 4-Cl-KYN and its influence on the endogenous kynurenine pathway.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) IS_Spike Spike with 4-Chloro Kynurenine-¹³C₂,¹⁵N (IS) Plasma->IS_Spike Protein_Precip Protein Precipitation (ice-cold ACN + 0.1% FA) IS_Spike->Protein_Precip Centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) Protein_Precip->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase A Evaporation->Reconstitution Centrifuge2 Final Centrifugation Reconstitution->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial LC_Separation Liquid Chromatography (Reversed-Phase C18) Vial->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentrations Calibration_Curve->Quantification

References

Application Notes and Protocols for NMR Spectroscopy of 4-Chloro Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quantification of 4-Chloro Kynurenine (B1673888), with a specific focus on its isotopically labeled form, 4-Chloro Kynurenine-¹³C₂,¹⁵N. This labeled compound is an invaluable tool in drug development, acting as an internal standard for precise quantification in complex biological matrices.

Introduction to 4-Chloro Kynurenine and its Significance

4-Chloro-L-kynurenine (4-Cl-KYN) is an orally active prodrug of 7-chloro-kynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1] Its investigation as a potential therapeutic agent for neurological and psychiatric disorders, including depression, highlights the need for robust analytical methods to study its pharmacokinetics and metabolism.[2] The use of stable isotope-labeled 4-Chloro Kynurenine-¹³C₂,¹⁵N allows for accurate quantification by NMR, mitigating matrix effects and improving the reliability of measurements in biological samples.

Key NMR Spectroscopy Techniques and Their Applications

A suite of NMR experiments can be employed to characterize and quantify 4-Chloro Kynurenine.

  • 1D ¹H NMR: Provides fundamental structural information and is the primary method for quantitative NMR (qNMR).

  • 1D ¹³C NMR: Offers insights into the carbon skeleton of the molecule. The incorporation of ¹³C isotopes significantly enhances the signal-to-noise ratio.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, aiding in the unambiguous assignment of proton and carbon signals.[3][4][5]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for confirming the connectivity of the molecular structure.[4][6][7]

  • Quantitative NMR (qNMR): Enables the precise determination of the concentration of 4-Chloro Kynurenine using an internal standard, such as the provided ¹³C₂,¹⁵N labeled variant.[8][9][10]

Data Presentation: Expected NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 4-Chloro Kynurenine, based on known data for L-Kynurenine and established chemical shift prediction principles.[11][12][13][14] The numbering scheme for the atoms is provided in the accompanying figure.

Table 1: Expected ¹H NMR Chemical Shifts for 4-Chloro Kynurenine in D₂O

ProtonExpected Chemical Shift (ppm)Multiplicity
~3.7Doublet of Doublets
~3.2-3.4Multiplet
H-3~7.5Doublet
H-5~7.2Doublet of Doublets
H-6~7.0Doublet

Table 2: Expected ¹³C NMR Chemical Shifts for 4-Chloro Kynurenine in D₂O

CarbonExpected Chemical Shift (ppm)
C=O (ketone)~198
C=O (acid)~175
C-1~138
C-2~118
C-3~135
C-4~130
C-5~122
C-6~120
~55
~40

Note: The ¹³C₂ labeled positions will exhibit significantly enhanced signals. The specific positions of the ¹³C labels should be confirmed by the manufacturer's certificate of analysis.

Experimental Protocols

Protocol for NMR Sample Preparation for Quantitative Analysis

This protocol outlines the steps for preparing a sample for qNMR using 4-Chloro Kynurenine-¹³C₂,¹⁵N as an internal standard.

  • Solvent Preparation: Prepare a stock solution of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) containing a known concentration of a relaxation agent if necessary (e.g., Cr(acac)₃) to ensure full relaxation of all nuclei.

  • Internal Standard Stock Solution: Accurately weigh a precise amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N and dissolve it in a known volume of the prepared deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh the sample containing the unlabeled 4-Chloro Kynurenine.

    • Dissolve the sample in a precise volume of the prepared deuterated solvent.

    • To this solution, add a precise volume of the internal standard stock solution.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube (e.g., Bruker SampleJet or equivalent). Ensure the sample height is sufficient for the NMR spectrometer's probe.

Protocol for 1D ¹H qNMR Experiment

This protocol details the acquisition of a 1D ¹H NMR spectrum for quantification.

  • Spectrometer Setup:

    • Tune and match the NMR probe for ¹H.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D pulse sequence with water suppression (e.g., presaturation) if using D₂O with residual H₂O.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification.[15][16][17] A typical starting value is 30 seconds, but should be determined experimentally using an inversion-recovery experiment.

    • Number of Scans (ns): Adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

    • Acquisition Time (aq): Set to a value that allows for the complete decay of the Free Induction Decay (FID).

    • Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

Protocol for 2D HSQC and HMBC Experiments

These experiments are crucial for structural confirmation and assignment of NMR signals.

  • Spectrometer Setup: Follow the same initial setup as for the 1D experiment, ensuring the probe is also tuned for ¹³C.

  • Acquisition Parameters (HSQC):

    • Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.

    • Optimize the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons and ~160 Hz for sp² carbons).

  • Acquisition Parameters (HMBC):

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • Set the spectral widths in both dimensions as for the HSQC.

    • Optimize the long-range coupling constant (ⁿJCH), typically set to a value between 4 and 10 Hz.

  • Data Processing: Process the 2D data using appropriate window functions, Fourier transformation, and phasing in both dimensions.

Visualizations

Signaling Pathway of 4-Chloro Kynurenine Metabolism

The following diagram illustrates the metabolic conversion of 4-Chloro Kynurenine to its active metabolite, 7-chloro-kynurenic acid, within the broader context of the kynurenine pathway.

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Kynurenine Formamidase Four_Cl_KYN 4-Chloro-L-Kynurenine (Prodrug) KAT Kynurenine Aminotransferase (KAT) Four_Cl_KYN->KAT Seven_Cl_KYNA 7-Chloro-Kynurenic Acid (Active Metabolite) NMDA_Receptor NMDA Receptor (Glycine Site) Seven_Cl_KYNA->NMDA_Receptor Antagonism KAT->Seven_Cl_KYNA qNMR_Workflow start Start prep_sample Sample Preparation (Analyte + Internal Standard) start->prep_sample nmr_acq NMR Data Acquisition (1D ¹H Experiment) prep_sample->nmr_acq proc_data Data Processing (FT, Phasing, Baseline Correction) nmr_acq->proc_data integrate Integration of Signals (Analyte & Internal Standard) proc_data->integrate calculate Concentration Calculation integrate->calculate end End calculate->end

References

Application Notes and Protocols for the Quantitative Analysis of Kynurenines using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine (B1673888) pathway is the primary metabolic route for tryptophan in the body, playing a crucial role in immune response, neurotransmission, and cellular energy production.[1][2] Dysregulation of this pathway has been implicated in a variety of pathologies, including neurodegenerative diseases, inflammatory disorders, psychiatric conditions, and cancer.[1][3][4][5][6] Consequently, the accurate and robust quantification of kynurenine pathway metabolites is essential for both basic research and the development of novel therapeutic strategies.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of kynurenines in biological matrices. This technique offers high sensitivity, specificity, and accuracy by employing stable isotope-labeled internal standards that mimic the behavior of the endogenous analytes, thus correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of key kynurenine pathway metabolites in various biological samples.

Kynurenine Signaling Pathway

The catabolism of tryptophan down the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][4] This enzymatic cascade generates several neuroactive and immunomodulatory metabolites, as illustrated in the following pathway diagram.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid KATs Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD QPRT

Simplified overview of the kynurenine pathway of tryptophan metabolism.

Experimental Workflow

The general workflow for the quantitative analysis of kynurenines using isotope dilution mass spectrometry involves several key stages, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, CSF, Tissue) Internal_Standard Addition of Isotope-Labeled Internal Standards Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (Protein Precipitation, SPE, etc.) UHPLC_Separation UHPLC Separation (Reversed-Phase C18) Sample_Preparation->UHPLC_Separation Internal_Standard->Sample_Preparation MS_Detection Tandem MS Detection (MRM Mode) UHPLC_Separation->MS_Detection Data_Analysis Data Analysis (Calibration Curve, Quantification) MS_Detection->Data_Analysis

General experimental workflow for kynurenine analysis.

Detailed Experimental Protocols

The following protocols are based on established methods for the quantification of kynurenines in biological matrices.[4][5][7]

Materials and Reagents
  • Standards: Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, Anthranilic Acid, 3-Hydroxyanthranilic Acid, Xanthurenic Acid, Picolinic Acid, and Quinolinic Acid.

  • Isotope-Labeled Internal Standards: Corresponding stable isotope-labeled standards for each analyte (e.g., Kynurenine-d4, Tryptophan-d5).

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC or LC-MS grade), Water (LC-MS grade).

  • Additives: Formic acid (LC-MS grade), Ammonium (B1175870) acetate (B1210297) (LC-MS grade).

  • Biological Matrices: Plasma, serum, cerebrospinal fluid (CSF), or tissue homogenates.

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL or 1 mM): Accurately weigh and dissolve each standard and internal standard in an appropriate solvent (e.g., methanol, water, or a mixture with 0.1% formic acid).[4][8] Store at -80°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the reconstitution solution (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[1] The concentration range should bracket the expected endogenous levels of the analytes in the samples.[5][7]

  • Internal Standard Working Solution: Prepare a mixture of all isotope-labeled internal standards in the reconstitution solution at a concentration appropriate for spiking into samples.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the specific kynurenine metabolites being analyzed. Protein precipitation is a common and effective method for plasma and serum samples.[2]

Protocol for Plasma/Serum Samples (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • To 100 µL of each sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[4]

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.[7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[1][7]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[1]

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Brain Tissue Samples:

  • Weigh the frozen brain tissue sample (typically 1-20 mg).[4]

  • Add 50 µL of acidified mobile phase (e.g., 0.2% formic acid in water) and 10 µL of the internal standard mixture.[4]

  • Homogenize the tissue using a suitable homogenizer.

  • Add ice-cold acetonitrile for protein precipitation, vortex, and centrifuge as described for plasma samples.

  • Proceed with supernatant evaporation, reconstitution, and analysis.

UHPLC-MS/MS Analysis

UHPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[4][9]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mmol/L ammonium acetate.[2][9]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2][9]

  • Flow Rate: 0.25 - 0.5 mL/min.[9][10]

  • Gradient Elution: A gradient elution is necessary to achieve optimal separation of the various kynurenine metabolites.[1][4] An example gradient is provided in the table below.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 5 - 20 µL.[11][12]

Example UHPLC Gradient Program:

Time (min)% Mobile Phase B
0.05
5.060
6.590
7.590
8.55
12.05

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally superior for most kynurenine metabolites.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The precursor ion (Q1) and product ion (Q3) for each analyte and internal standard must be optimized.[7][8] A list of example MRM transitions is provided in the table below.

  • Instrument Parameters: Source-dependent parameters such as nebulizer gas, drying gas temperature and flow, and capillary voltage should be optimized for the specific instrument used.[9][10]

Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tryptophan205.2146.2
Kynurenine209.194.1
Kynurenic Acid190.2144.0
3-Hydroxykynurenine225.1110.0
Anthranilic Acid138.192.1
3-Hydroxyanthranilic Acid154.0136.0
Quinolinic Acid168.078.0
Xanthurenic Acid206.0178.0
Picolinic Acid124.078.0
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve for each analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of each kynurenine metabolite in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

  • Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and matrix effects.[7]

Quantitative Data Summary

The following tables summarize typical concentration ranges and method performance data for the quantitative analysis of kynurenines in human plasma/serum.

Table 1: Typical Endogenous Concentrations of Kynurenine Pathway Metabolites in Human Plasma/Serum

MetaboliteConcentration Range (ng/mL)
Tryptophan4,560 - 10,530
Kynurenine664 - 1,100
Kynurenic Acid135 - 218
3-Hydroxykynurenine7.4 - 17.6
3-Hydroxyanthranilic Acid12.8 - 25.4
Quinolinic AcidVaries
Anthranilic AcidVaries

Data compiled from reference[7].

Table 2: Example Method Performance Data

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Tryptophan48.848.8 - 25,000< 12%< 12%88 - 112
Kynurenic Acid1.961.96 - 500< 12%< 12%88 - 112
Kynurenine2.42.4 - 5,000< 12%< 12%88 - 112
3-Hydroxyanthranilic Acid2.42.4 - 5,000< 12%< 12%88 - 112
3-Hydroxykynurenine1.961.96 - 250< 12%< 12%88 - 112

Data adapted from reference[7].

Conclusion

This application note provides a detailed and robust framework for the quantitative analysis of kynurenine pathway metabolites using isotope dilution LC-MS/MS. The described methodologies, from sample preparation to data analysis, are designed to yield accurate and reliable results for researchers and professionals in drug development and the life sciences. Adherence to proper method validation procedures is paramount to ensure the quality and integrity of the generated data. The ability to precisely measure these critical metabolites will continue to advance our understanding of their role in health and disease.

References

Experimental Design for In Vivo Tracer Studies with 4-Chloro Kynurenine-¹³C₂,¹⁵N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-L-kynurenine (4-Cl-Kyn) is an orally active prodrug of 7-chloro-kynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Due to its ability to cross the blood-brain barrier via the large neutral amino acid transporter (LAT1), 4-Cl-Kyn is a valuable tool for investigating the role of the kynurenine (B1673888) pathway and NMDA receptor modulation in the central nervous system (CNS).[2][4] In vivo tracer studies using stable isotope-labeled 4-Cl-Kyn, such as 4-Chloro Kynurenine-¹³C₂,¹⁵N, offer a powerful approach to elucidate its metabolic fate, pharmacokinetics, and target engagement. This document provides detailed application notes and protocols for designing and conducting such studies.

The use of stable isotopes like ¹³C and ¹⁵N allows for the differentiation of the administered tracer from endogenous molecules, enabling precise tracking and quantification of the compound and its metabolites in various biological matrices.[5] This is particularly crucial for understanding the conversion of 4-Cl-Kyn to its active metabolite, 7-Cl-KYNA, within the brain.

Metabolic Pathway of 4-Chloro Kynurenine

4-Cl-Kyn is primarily metabolized in astrocytes within the CNS.[2] The key enzymatic conversion is the transamination of 4-Cl-Kyn to 7-Cl-KYNA, catalyzed by kynurenine aminotransferase II (KAT II).[3][6] Recent studies have also identified a novel metabolite, N-acetyl-4-Cl-KYN.[7][8][9] Understanding this pathway is essential for interpreting tracer study data.

4-Cl-Kyn_Metabolic_Pathway cluster_astrocyte Intracellular Metabolism 4-Cl-Kyn 4-Chloro Kynurenine-¹³C₂,¹⁵N (Tracer) BBB Blood-Brain Barrier (LAT1 Transporter) 4-Cl-Kyn->BBB Astrocyte Astrocyte BBB->Astrocyte Uptake 7-Cl-KYNA 7-Chloro-Kynurenic Acid-¹³C₂,¹⁵N (Active Metabolite) Astrocyte->7-Cl-KYNA KAT II N-acetyl N-acetyl-4-Cl-Kyn-¹³C₂,¹⁵N (Metabolite) Astrocyte->N-acetyl N-acetyltransferase NMDA-R NMDA Receptor (Glycine Site Antagonism) 7-Cl-KYNA->NMDA-R Target Engagement

Metabolic pathway of 4-Chloro Kynurenine.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of 4-Cl-Kyn in rodents, which can serve as a reference for experimental design.

Table 1: Pharmacokinetic Parameters of 4-Chloro-L-kynurenine in Rodents

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability39–84%RodentsOral[2]
Elimination Half-life2–3 hoursRodentsNot specified[2]
Blood-Brain Barrier Transport (Kₘ)105 ± 14 µMRatIn situ brain perfusion[10]
Blood-Brain Barrier Transport (Vₘₐₓ)16.9 ± 2.3 nmol min⁻¹ g⁻¹RatIn situ brain perfusion[10]

Table 2: Brain and Serum Concentrations of 4-Cl-KYN and 7-Cl-KYNA in Rats Following Intraperitoneal (IP) Administration of 4-Cl-KYN

Dose (mg/kg)Time Post-Injection (hrs)AnalyteBrain Concentration (µM)Serum Concentration (µM)Reference
560.54-Cl-KYN10.2 ± 1.5110.2 ± 15.3[11]
560.57-Cl-KYNA0.4 ± 0.11.8 ± 0.3[11]
1670.54-Cl-KYN35.1 ± 5.3345.6 ± 45.1[11]
1670.57-Cl-KYNA1.2 ± 0.25.9 ± 0.8[11]
5000.54-Cl-KYN110.5 ± 18.21023.4 ± 150.7[11]
5000.57-Cl-KYNA3.8 ± 0.618.1 ± 2.5[11]
561.54-Cl-KYN3.1 ± 0.535.4 ± 4.9[11]
561.57-Cl-KYNA0.5 ± 0.12.1 ± 0.3[11]
1671.54-Cl-KYN9.8 ± 1.6112.7 ± 16.8[11]
1671.57-Cl-KYNA1.5 ± 0.36.8 ± 1.1[11]
5001.54-Cl-KYN32.6 ± 5.8354.1 ± 55.2[11]
5001.57-Cl-KYNA4.7 ± 0.921.3 ± 3.8[11]

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.

In Vivo Tracer Administration and Sample Collection Workflow

Experimental_Workflow Acclimation Animal Acclimation (1 week) Tracer_Admin Administer 4-Cl-Kyn-¹³C₂,¹⁵N (e.g., 25-100 mg/kg, IP or Oral) Acclimation->Tracer_Admin Time_Points Time Points Tracer_Admin->Time_Points Collection Sample Collection (Blood, Brain, etc.) Time_Points->Collection e.g., 0.5, 1, 2, 4, 8, 24 hours Processing Sample Processing (Homogenization, Protein Precipitation) Collection->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Analysis (Pharmacokinetics, Metabolite Profiling) Analysis->Data

General workflow for in vivo tracer studies.
Protocol for Tracer Administration

  • Tracer Preparation: Dissolve 4-Chloro Kynurenine-¹³C₂,¹⁵N in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution of 0.5% carboxymethylcellulose. The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.

  • Dosing: Doses can range from 25 to 500 mg/kg, depending on the study's objectives.[11][12][13]

  • Route of Administration:

    • Intraperitoneal (IP) Injection: For rapid absorption and bypassing first-pass metabolism.

    • Oral Gavage (PO): To assess oral bioavailability and metabolism.

Protocol for Sample Collection
  • Blood Collection:

    • Collect blood samples (approximately 200-300 µL) from the tail vein or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Tissue Collection (Terminal Procedure):

    • At the final time point, euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Rapidly dissect the brain and other tissues of interest (e.g., liver, kidney).

    • Rinse tissues with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen.

    • Store tissue samples at -80°C until analysis.

Protocol for Sample Preparation for LC-MS/MS Analysis
  • Plasma Samples:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 4-Cl-Kyn or 7-Cl-KYNA).[1]

    • Vortex for 30 seconds.

    • Incubate at -20°C for 30 minutes to precipitate proteins.[1]

    • Centrifuge at 18,000 x g for 20 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Brain Tissue Samples:

    • Weigh the frozen brain tissue.

    • Add ice-cold homogenization buffer (e.g., 4 volumes of methanol/water, 80:20 v/v) containing the internal standard.

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

    • Centrifuge the homogenate at 18,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and proceed with evaporation and reconstitution as described for plasma samples.

Protocol for LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for 4-Cl-Kyn-¹³C₂,¹⁵N and its labeled metabolites. The mass shift due to the isotopes must be accounted for.

Table 3: Hypothetical MRM Transitions for Labeled Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-Cl-Kyn-¹³C₂,¹⁵N246.0To be determined empirically
7-Cl-KYNA-¹³C₂,¹⁵N228.0To be determined empirically
N-acetyl-4-Cl-Kyn-¹³C₂,¹⁵N288.0To be determined empirically

Note: The exact m/z values for product ions should be determined by direct infusion of standards and optimization of collision energy.

Data Analysis and Interpretation

  • Quantification: Generate calibration curves using standards of known concentrations of 4-Cl-Kyn-¹³C₂,¹⁵N and its labeled metabolites. Calculate the concentrations in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Pharmacokinetic Analysis: Use software such as Phoenix WinNonlin or R to calculate pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

  • Metabolic Profiling: Determine the relative abundance of the parent tracer and its labeled metabolites over time in different tissues to understand the rate and extent of metabolic conversion.

Conclusion

In vivo tracer studies with 4-Chloro Kynurenine-¹³C₂,¹⁵N provide a robust and precise method for investigating the pharmacokinetics and metabolism of this important neuropharmacological tool. The detailed protocols and data presented here offer a comprehensive guide for researchers to design and execute these studies, ultimately contributing to a better understanding of the kynurenine pathway's role in health and disease.

References

Application Note: Quantitative Analysis of 4-Chloro-Kynurenine-13C2,15N in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-Kynurenine (4-Cl-Kyn) is an orally active prodrug of 7-chloro-kynurenic acid, a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its investigation as a potential therapeutic agent for neurological and psychiatric disorders, such as treatment-resistant major depression and neuropathic pain, necessitates robust and reliable bioanalytical methods for its quantification in biological matrices.[1] This application note details a validated protocol for the sample preparation and quantification of 4-Cl-Kyn in human plasma using its stable isotope-labeled internal standard, 4-Chloro-Kynurenine-13C2,15N, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The kynurenine (B1673888) pathway is the primary metabolic route for tryptophan degradation, producing several neuroactive metabolites.[4][5] Dysregulation of this pathway has been implicated in various pathologies, including neurodegenerative diseases and cancer.[4][6][7] Therefore, accurate measurement of compounds that modulate this pathway, such as 4-Cl-Kyn, is crucial for pharmacokinetic studies and clinical trial monitoring. The use of a stable isotope-labeled internal standard like 4-Chloro-Kynurenine-13C2,15N is critical for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[8][9][10]

This protocol employs a straightforward and efficient protein precipitation method for plasma sample preparation, which is a common and effective technique for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.[6][8][11][12][13]

Signaling Pathway

The therapeutic action of 4-Cl-Kyn is mediated through its conversion to 7-chloro-kynurenic acid (7-Cl-KYNA), which then acts on the NMDA receptor. The diagram below illustrates the metabolic conversion and the target pathway.

kynurenine_pathway cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) 4_Cl_Kyn 4-Chloro-Kynurenine (4-Cl-Kyn) 4_Cl_Kyn_CNS 4-Chloro-Kynurenine 4_Cl_Kyn->4_Cl_Kyn_CNS Crosses BBB via LAT1 Transporter 7_Cl_KYNA 7-Chloro-Kynurenic Acid (7-Cl-KYNA) 4_Cl_Kyn_CNS->7_Cl_KYNA Conversion by Kynurenine Aminotransferase (KAT) NMDAR NMDA Receptor 7_Cl_KYNA->NMDAR Inhibits Glycine Co-agonist Site

Caption: Metabolic conversion of 4-Cl-Kyn and its mechanism of action.

Experimental Workflow

The overall experimental workflow from plasma sample collection to data analysis is depicted below. This process ensures efficient and reproducible quantification of 4-Cl-Kyn.

experimental_workflow Sample Plasma Sample IS_Spike Spike with 4-Cl-Kyn-13C2,15N (IS) Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for 4-Cl-Kyn quantification in plasma.

Materials and Reagents

Material/ReagentSupplierGrade
4-Chloro-Kynurenine (4-Cl-Kyn)Commercially Available≥98% Purity
4-Chloro-Kynurenine-13C2,15NCustom Synthesis/Commercial≥98% Purity, ≥99% Isotopic Purity
Acetonitrile (B52724)Fisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q® or equivalentUltrapure
Human Plasma (K2EDTA)BioIVT or equivalentPooled, Drug-Free
96-well Protein Precipitation PlatesThermo Fisher Scientific2 mL
96-well Collection PlatesAgilent Technologies2 mL

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 4-Cl-Kyn and 4-Chloro-Kynurenine-13C2,15N into separate volumetric flasks.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the 4-Cl-Kyn primary stock solution with 50:50 acetonitrile/water. These will be used to spike into surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the 4-Chloro-Kynurenine-13C2,15N primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

2. Sample Preparation: Protein Precipitation

This protocol is based on established methods for kynurenine and its analogs in plasma.[6][8][9][13]

  • Label a 96-well protein precipitation plate.

  • To each well, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well. This results in a 3:1 ratio of precipitation solvent to plasma.[11][12]

  • Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (approximately 180 µL) to a clean 96-well collection plate.

  • The samples are now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 Reversed-Phase, e.g., Phenomenex Luna C18 (100 Å, 50 x 2.0 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 4 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of standards
Q1/Q3 (4-Cl-Kyn)e.g., m/z 243.1 -> [fragment ion]
Q1/Q3 (4-Cl-Kyn-13C2,15N)e.g., m/z 246.1 -> [corresponding fragment ion]
Dwell Time100 ms
Collision EnergyOptimize for each transition
Capillary Voltage3.5 kV
Gas Temperature350°C

Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the 4-Cl-Kyn and its labeled internal standard into the mass spectrometer.

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)% Accuracy Range% Precision (CV)
4-Cl-Kyn1 - 1000>0.99585 - 115%<15%

Table 2: Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Accuracy% Precision (CV)
LQC32.996.7%5.8%
MQC5051.2102.4%4.2%
HQC800789.698.7%3.5%

Data presented in tables are representative and should be generated during method validation according to regulatory guidelines.

Conclusion

This application note provides a detailed protocol for the preparation and quantification of 4-Chloro-Kynurenine in human plasma using its stable isotope-labeled internal standard, 4-Chloro-Kynurenine-13C2,15N. The described protein precipitation method is rapid, simple, and suitable for high-throughput analysis. The LC-MS/MS parameters provide a solid starting point for method development and validation. This method is intended for researchers, scientists, and drug development professionals conducting pharmacokinetic and clinical studies involving 4-Cl-Kyn.

References

Application Notes and Protocols for 4-Chloro-Kynurenine-13C2,15N in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Chloro-L-kynurenine-¹³C₂,¹⁵N (4-Cl-KYN-¹³C₂,¹⁵N) in preclinical neurodegenerative disease models. This isotopically labeled compound serves as a powerful tool for tracing the metabolic fate and quantifying the concentration of its active metabolite, 7-chloro-kynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site.

Introduction to 4-Chloro-Kynurenine and its Role in Neurodegeneration

4-Chloro-L-kynurenine (4-Cl-KYN) is a prodrug that readily crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1).[1][2] Once in the central nervous system, it is primarily taken up by astrocytes and enzymatically converted to 7-chloro-kynurenic acid (7-Cl-KYNA) by kynurenine (B1673888) aminotransferase.[2][3] 7-Cl-KYNA is a potent antagonist of the glycine co-agonist site on the NMDA receptor, thereby inhibiting excessive glutamatergic neurotransmission, a key pathological mechanism implicated in various neurodegenerative diseases.[2][4]

Excitotoxicity, mediated by the overactivation of NMDA receptors, is a common pathway leading to neuronal damage and death in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. By modulating NMDA receptor activity, 7-Cl-KYNA exhibits neuroprotective effects. The use of the stable isotope-labeled 4-Cl-KYN-¹³C₂,¹⁵N allows for precise pharmacokinetic and pharmacodynamic studies, enabling researchers to track its conversion to 7-Cl-KYNA and quantify its concentration in various biological matrices, such as brain tissue and cerebrospinal fluid, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Signaling Pathway and Mechanism of Action

The neuroprotective effects of 4-Cl-KYN are primarily mediated by its conversion to 7-Cl-KYNA and subsequent antagonism of the NMDA receptor.

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (Astrocyte) cluster_neuron Neuron 4-Cl-KYN 4-Chloro-L-kynurenine (4-Cl-KYN) LAT1 LAT1 Transporter 4-Cl-KYN->LAT1 Transport 4-Cl-KYN_CNS 4-Cl-KYN LAT1->4-Cl-KYN_CNS KAT Kynurenine Aminotransferase (KAT) 4-Cl-KYN_CNS->KAT Metabolism 7-Cl-KYNA 7-Chloro-kynurenic acid (7-Cl-KYNA) KAT->7-Cl-KYNA Glycine_Site Glycine Site 7-Cl-KYNA->Glycine_Site Antagonism NMDA_Receptor NMDA Receptor Ca_channel Ca²⁺ Channel Excitotoxicity Excitotoxicity Glycine_Site->Excitotoxicity Blockade Prevents Glutamate_Site Glutamate Site Ca_channel->Excitotoxicity Excessive Influx Neuroprotection Neuroprotection

Fig. 1: Signaling pathway of 4-Cl-KYN neuroprotection.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of 4-Cl-KYN and its metabolite 7-Cl-KYNA.

Table 1: Brain Uptake and Conversion of 4-Cl-KYN

ParameterValueSpeciesBrain RegionReference
LAT1 Transporter Kinetics for 4-Cl-KYN
Kₘ105 ± 14 µMRatCortex[1]
Vₘₐₓ16.9 ± 2.3 nmol/min/gRatCortex[1]
7-Cl-KYNA Concentration after 4-Cl-KYN Administration
7-Cl-KYNA from 4-Cl-KYN (135 nmol intrastriatal infusion)170 ± 25 pmol/mg proteinRatStriatum[5]
885-fold increase in 7-Cl-KYNA with probenecid (B1678239) co-administration-RatPrefrontal Cortex[6]

Table 2: Neuroprotective Effects of 4-Cl-KYN in Disease Models

Disease ModelToxin/PathologyTreatment RegimenOutcome MeasureResultReference
Excitotoxicity Quinolinic Acid (intracerebral)4-Cl-KYN (intracerebral infusion)Glutamate decarboxylase activityDose-dependent reduction in neurotoxicity[3]
Seizure Model Kainate (systemic)50 mg/kg 4-Cl-KYN (i.p.)Seizure onset and durationDelayed seizure onset, reduced total seizure time[7]
Depression Model Forced Swim Test25-125 mg/kg 4-Cl-KYN (i.p.)Immobility timeDecreased immobility time[8]

Experimental Protocols

The following protocols provide detailed methodologies for the application of 4-Cl-KYN-¹³C₂,¹⁵N in neurodegenerative disease models.

Protocol 1: Preparation and Administration of 4-Cl-KYN-¹³C₂,¹⁵N Solution

Objective: To prepare a sterile solution of 4-Cl-KYN-¹³C₂,¹⁵N for intraperitoneal (i.p.) administration in rodents.

Materials:

  • 4-Chloro-L-kynurenine-¹³C₂,¹⁵N

  • 0.1 M NaOH

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • pH meter

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of 4-Cl-KYN-¹³C₂,¹⁵N in a sterile microcentrifuge tube.

  • Dissolution: Add a small volume of 0.1 M NaOH to dissolve the compound. Vortex briefly. Some sources suggest sonication at less than 60°C can aid dissolution.[9]

  • pH Adjustment: Adjust the pH of the solution to 7.4 using sterile 0.9% saline. Monitor the pH carefully.

  • Final Volume: Bring the solution to the final desired concentration with sterile 0.9% saline. A common injection volume for mice is 10 ml/kg.[10]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Administration: Administer the solution via intraperitoneal injection to the lower right or left quadrant of the abdomen, avoiding the midline.

Protocol 2: In Vivo Study Workflow in a Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic efficacy of 4-Cl-KYN-¹³C₂,¹⁵N in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

cluster_setup Experimental Setup cluster_timeline Experimental Timeline cluster_analysis Data Analysis Animal_Model Alzheimer's Disease Mouse Model (e.g., 5xFAD) Treatment_Group 4-Cl-KYN-¹³C₂,¹⁵N Treatment Group Animal_Model->Treatment_Group Vehicle_Group Vehicle Control Group Animal_Model->Vehicle_Group Day_0 Day 0 Day_1_14 Days 1-14 Daily IP Injections Day_0->Day_1_14 Start Treatment Day_15_21 Days 15-21 Behavioral Testing Day_1_14->Day_15_21 Continue Treatment Day_22 Day 22 Day_15_21->Day_22 Final Day Behavioral Behavioral Analysis (e.g., Morris Water Maze) Day_22->Behavioral Microdialysis In Vivo Microdialysis (7-Cl-KYNA levels) Day_22->Microdialysis LCMS LC-MS/MS Analysis of Brain Tissue Day_22->LCMS Histology Immunohistochemistry (Aβ plaques, neuronal markers) Day_22->Histology

Fig. 2: Experimental workflow for an in vivo Alzheimer's study.

Procedure:

  • Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) and age-matched wild-type controls. House animals under standard conditions with ad libitum access to food and water.

  • Treatment Groups: Randomly assign transgenic animals to a treatment group (receiving 4-Cl-KYN-¹³C₂,¹⁵N) and a vehicle control group.

  • Administration: Administer 4-Cl-KYN-¹³C₂,¹⁵N or vehicle daily via intraperitoneal injection for a specified duration (e.g., 2-4 weeks). Dosages may range from 25-100 mg/kg.[11]

  • Behavioral Testing: Following the treatment period, conduct cognitive behavioral tests such as the Morris Water Maze or contextual fear conditioning to assess learning and memory.[12][13]

  • Neurochemical Analysis: On the final day of the experiment, perform in vivo microdialysis to measure extracellular levels of 7-Cl-KYNA in a specific brain region (e.g., hippocampus).

  • Tissue Collection and Analysis: Following microdialysis, euthanize the animals and collect brain tissue. Prepare brain homogenates for LC-MS/MS analysis to quantify the total levels of 4-Cl-KYN-¹³C₂,¹⁵N and its metabolites.

  • Immunohistochemistry: Process brain sections for immunohistochemical staining to assess Alzheimer's pathology (e.g., amyloid-beta plaques) and neuronal markers.

Protocol 3: Behavioral Assessment in a Mouse Model of Huntington's Disease

Objective: To evaluate the effect of 4-Cl-KYN-¹³C₂,¹⁵N on motor coordination and anxiety-like behavior in a Huntington's disease mouse model (e.g., R6/2).

Procedure:

  • Rotarod Test (Motor Coordination):

    • Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

    • On the test day, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse over several trials.

    • Compare the performance of the 4-Cl-KYN-¹³C₂,¹⁵N treated group with the vehicle control group.

  • Open Field Test (Locomotor Activity and Anxiety):

    • Place the mouse in the center of an open field arena (e.g., 50x50 cm).[1]

    • Record the mouse's activity for a set period (e.g., 10-20 minutes) using an automated tracking system.[1]

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Increased time in the periphery is indicative of anxiety-like behavior.

Protocol 4: Neurochemical Analysis using LC-MS/MS

Objective: To quantify 4-Cl-KYN-¹³C₂,¹⁵N and its metabolites in brain tissue samples.

Materials:

  • Brain tissue homogenates

  • Internal standards (deuterated or other isotopically labeled analogs)

  • Acetonitrile (B52724) with formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike brain tissue homogenates with a known concentration of an appropriate internal standard.

    • Perform protein precipitation by adding cold acetonitrile containing formic acid.[13]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.[13]

    • Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for 4-Cl-KYN-¹³C₂,¹⁵N, 7-Cl-KYNA-¹³C₂,¹⁵N, and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the analytes.

    • Quantify the concentration of 4-Cl-KYN-¹³C₂,¹⁵N and its metabolites in the samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

Logical Relationship of Neuroprotective Effects

The therapeutic potential of 4-Cl-KYN in neurodegenerative diseases is based on a logical cascade of events, from administration to neuroprotection.

cluster_intervention Intervention cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_outcome Therapeutic Outcome Admin Systemic Administration of 4-Cl-KYN BBB_Transport Blood-Brain Barrier Transport (LAT1) Admin->BBB_Transport Astrocyte_Uptake Astrocyte Uptake BBB_Transport->Astrocyte_Uptake Conversion Conversion to 7-Cl-KYNA (KAT) Astrocyte_Uptake->Conversion NMDA_Antagonism NMDA Receptor Antagonism Conversion->NMDA_Antagonism Reduced_Excitotoxicity Reduced Glutamate Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity Neuronal_Survival Increased Neuronal Survival Reduced_Excitotoxicity->Neuronal_Survival Improved_Function Improved Cognitive/ Motor Function Neuronal_Survival->Improved_Function

Fig. 3: Logical flow of 4-Cl-KYN's neuroprotective action.

By following these detailed application notes and protocols, researchers can effectively utilize 4-Chloro-L-kynurenine-¹³C₂,¹⁵N to advance the understanding and therapeutic development for a range of neurodegenerative disorders. The use of this stable isotope-labeled compound provides a robust and precise method for elucidating the pharmacokinetics and pharmacodynamics of this promising neuroprotective agent.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-Chloro-Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine (B1673888) pathway is a critical metabolic route for tryptophan degradation, producing several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), has emerged as a significant therapeutic target. Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid, making it an attractive strategy for drug discovery.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents. The development of robust and reliable HTS assays for kynurenine pathway enzymes is crucial for identifying novel inhibitors.

This document provides detailed application notes and protocols for HTS assays relevant to the kynurenine pathway, with a special focus on KMO. It also describes the critical role of isotopically labeled compounds, such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N, in the validation of screening hits and quantitative analysis of pathway modulation. 4-Chloro-Kynurenine-¹³C₂,¹⁵N serves as an invaluable internal standard for mass spectrometry-based methods, ensuring accuracy and precision in quantifying kynurenine pathway metabolites.[1]

The Kynurenine Pathway: A Therapeutic Target

The kynurenine pathway is the primary route of tryptophan metabolism in mammals.[2] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then converted to kynurenine. Kynurenine stands at a crucial branch point and can be metabolized by three different enzymes:

  • Kynurenine 3-Monooxygenase (KMO): A mitochondrial enzyme that hydroxylates kynurenine to 3-hydroxykynurenine (3-HK). This branch leads to the production of the excitotoxic NMDA receptor agonist quinolinic acid.

  • Kynurenine Aminotransferases (KATs): A group of enzymes that convert kynurenine to kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate (B1630785) receptors.

  • Kynureninase: This enzyme cleaves kynurenine to form anthranilic acid.

Given the opposing neuroactive properties of the metabolites downstream of KMO and KATs, modulating the activity of these enzymes presents a compelling therapeutic strategy.

Kynurenine_Pathway Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK TDO/IDO Kynurenine Kynurenine NFK->Kynurenine Formamidase ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK KMO KYNA Kynurenic Acid Kynurenine->KYNA KATs AA Anthranilic Acid Kynurenine->AA Kynureninase Quinolinic_Acid Quinolinic Acid ThreeHK->Quinolinic_Acid Multiple Steps

Figure 1: Simplified overview of the Kynurenine Pathway.

High-Throughput Screening for KMO Inhibitors

A common and efficient HTS approach for KMO is to measure the consumption of its cofactor, NADPH, which has intrinsic fluorescence. This fluorescence-based assay is rapid, cost-effective, and amenable to automation in 96-well and 384-well formats.[3]

Data Presentation: IC₅₀ Values of Known KMO Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor. The table below summarizes the IC₅₀ values for several well-characterized KMO inhibitors, which can be used as positive controls in HTS assays.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
Ro 61-8048 Human KMOBiochemical37[4][5][6][7]
GSK180 Human KMOBiochemical~6[3][8]
UPF 648 Rat KMOBiochemical20

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for KMO Inhibitors

This protocol describes a fluorescence-based HTS assay to identify inhibitors of KMO by measuring the consumption of NADPH.

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, KMO, NADPH, L-Kynurenine, and Test Compounds Dispense_Cmpd Dispense Test Compounds and Controls into 384-well plate Reagents->Dispense_Cmpd Add_Enzyme Add KMO Enzyme Solution Dispense_Cmpd->Add_Enzyme Preincubate Pre-incubate Add_Enzyme->Preincubate Add_Substrate Initiate reaction by adding Substrate Mix (L-Kynurenine + NADPH) Preincubate->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 340 nm, Em: 460 nm) Incubate->Read_Fluorescence Calculate_Z Calculate Z'-factor Read_Fluorescence->Calculate_Z Calculate_Inhibition Calculate Percent Inhibition Calculate_Z->Calculate_Inhibition Identify_Hits Identify Hits Calculate_Inhibition->Identify_Hits

Figure 2: Workflow for the fluorescence-based KMO HTS assay.

Materials and Reagents:

  • Recombinant Human KMO Enzyme

  • L-Kynurenine

  • NADPH

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test Compounds and Control Inhibitor (e.g., Ro 61-8048)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer.

    • Dilute KMO enzyme in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of L-Kynurenine in Assay Buffer.

    • Prepare a stock solution of NADPH in Assay Buffer. Protect from light.

    • Prepare serial dilutions of test compounds and control inhibitor in Assay Buffer.

  • Assay Protocol:

    • Dispense a small volume (e.g., 200 nL) of test compounds and controls (positive and negative) into the wells of a 384-well plate.

    • Add KMO enzyme solution (e.g., 10 µL) to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Prepare the Substrate Mixture by combining L-Kynurenine and NADPH in Assay Buffer.

    • Initiate the enzymatic reaction by adding the Substrate Mixture (e.g., 10 µL) to all wells.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Z'-Factor Calculation: The quality of the HTS assay should be assessed by calculating the Z'-factor using the signals from the positive (e.g., no enzyme or potent inhibitor) and negative (e.g., DMSO vehicle) controls.[8][9][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation.

Protocol 2: LC-MS/MS-Based Assay for Hit Validation and Quantitative Analysis

This protocol describes a robust and sensitive LC-MS/MS method for the quantitative analysis of kynurenine and its metabolites. This method is ideal for validating hits from the primary HTS and for accurately quantifying the effects of lead compounds on the kynurenine pathway. The use of a stable isotope-labeled internal standard, such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N, is critical for correcting for matrix effects and ensuring accurate quantification.[4][12]

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Collect Assay Samples Add_IS Add Internal Standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample onto LC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Quantification Quantify Metabolite Concentrations Standard_Curve->Quantification

Figure 3: Workflow for the LC-MS/MS-based validation assay.

Materials and Reagents:

  • Kynurenine, 3-Hydroxykynurenine, and other relevant metabolites

  • 4-Chloro-Kynurenine-¹³C₂,¹⁵N (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To 50 µL of the sample from the enzymatic assay (or cell lysate/supernatant), add 10 µL of the internal standard solution (4-Chloro-Kynurenine-¹³C₂,¹⁵N in a suitable solvent).

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex the samples and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to separate the analytes of interest.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions for each analyte and the internal standard need to be optimized. For example:

        • Kynurenine: Q1/Q3 transition (e.g., 209.1 -> 192.1)

        • 3-Hydroxykynurenine: Q1/Q3 transition (e.g., 225.1 -> 208.1)

        • 4-Chloro-Kynurenine-¹³C₂,¹⁵N: Q1/Q3 transition (e.g., 245.1 -> 228.1 - hypothetical, needs to be determined experimentally)

Data Analysis:

  • Standard Curve: Prepare a standard curve by spiking known concentrations of the analytes into the assay matrix and adding a constant concentration of the internal standard.

  • Quantification: Integrate the peak areas for each analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area. Use the standard curve to determine the concentration of each metabolite in the samples.

Conclusion

The HTS assays and validation protocols outlined in this document provide a robust framework for the discovery and characterization of novel inhibitors of kynurenine pathway enzymes, particularly KMO. The fluorescence-based assay is well-suited for primary screening of large compound libraries, while the LC-MS/MS method offers the necessary precision and accuracy for hit validation and quantitative analysis. The use of stable isotope-labeled internal standards, such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N, is indispensable for reliable quantification in complex biological matrices, thereby accelerating the development of new therapeutics for a range of diseases associated with dysregulation of the kynurenine pathway.

References

Troubleshooting & Optimization

Troubleshooting signal suppression of 4-Chloro Kynurenine-13C2,15N in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to signal suppression, with a specific focus on the analysis of 4-Chloro Kynurenine-¹³C₂,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for my 4-Chloro Kynurenine-¹³C₂,¹⁵N internal standard?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts).[1][2] This leads to a decreased signal intensity for your analyte of interest. Even though 4-Chloro Kynurenine-¹³C₂,¹⁵N is a stable isotope-labeled (SIL) internal standard designed to mimic the behavior of the native analyte and compensate for matrix effects, severe suppression can still lead to a loss of sensitivity, making it difficult to detect and accurately quantify low-level analytes.[3][4]

Q2: I am observing low signal intensity for 4-Chloro Kynurenine-¹³C₂,¹⁵N. What are the most common causes?

A2: Low signal intensity for your SIL internal standard can stem from several factors:

  • Matrix Effects: Co-eluting endogenous components from complex biological samples like plasma or tissue homogenates are a primary cause of ion suppression.[1][5] Phospholipids are particularly notorious for causing suppression in electrospray ionization (ESI).

  • Ion Source Conditions: Suboptimal settings in the mass spectrometer's ion source, such as incorrect sprayer voltage, gas flows, or temperature, can lead to inefficient ionization and signal loss.[6][7]

  • Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of your internal standard with highly abundant matrix components, resulting in competition for ionization.[8]

  • Sample Preparation: Inadequate sample cleanup can leave behind significant amounts of interfering substances that cause signal suppression.[3][6][9]

  • Analyte-Internal Standard Interactions: In some cases, high concentrations of the native analyte can suppress the signal of the co-eluting SIL internal standard.[10][11]

Q3: Can the choice of ionization technique affect signal suppression for my compound?

A3: Yes, the ionization technique can significantly impact the degree of signal suppression. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If you are using ESI and experiencing significant suppression, exploring whether APCI is suitable for 4-Chloro Kynurenine (B1673888) could be a viable troubleshooting step. All kynurenine pathway metabolites, however, have been shown to be more sensitive when analyzed using ESI in positive mode.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and reducing signal suppression caused by matrix effects.

Step 1: Assess the Presence of Matrix Effects

A common method to evaluate matrix effects is the post-extraction addition method.

  • Protocol:

    • Prepare a blank sample extract by performing your entire sample preparation procedure on a matrix sample that does not contain the analyte or internal standard.

    • Prepare a pure solution of 4-Chloro Kynurenine-¹³C₂,¹⁵N in your mobile phase at a known concentration.

    • Spike the blank sample extract with the same known concentration of the internal standard.

    • Analyze both the pure solution and the spiked extract by LC-MS/MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) * 100

  • Interpretation of Results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Step 2: Improve Sample Preparation

If significant suppression is observed, enhancing your sample preparation protocol is the most effective mitigation strategy.[3]

Sample Preparation TechniqueDescriptionEffectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Least effective; often results in significant residual matrix components and ion suppression.[9]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Generally provides cleaner extracts than PPT. Double LLE can further improve selectivity.[3][9]
Solid-Phase Extraction (SPE) A chromatographic technique used to isolate analytes from a complex matrix.Highly effective, especially mixed-mode SPE which can dramatically reduce residual matrix components.[9]

Step 3: Optimize Chromatographic Separation

Improving the separation between 4-Chloro Kynurenine-¹³C₂,¹⁵N and interfering matrix components can significantly reduce suppression.[8]

  • Recommendations:

    • Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between your internal standard and the region where matrix components elute.

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity.

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, reducing the likelihood of co-elution with interfering compounds.

Guide 2: Optimizing Mass Spectrometer Ion Source Parameters

Fine-tuning the ion source settings can enhance the signal of 4-Chloro Kynurenine-¹³C₂,¹⁵N.

Key Parameters to Optimize for ESI:

ParameterEffect on SignalTroubleshooting Tip
Sprayer Voltage Affects the stability of the Taylor cone and droplet formation.Optimize for a stable signal. Excessively high voltages can lead to corona discharge and signal instability.[12]
Gas Flow Rates (Nebulizer & Drying Gas) Influences droplet desolvation and ion release.Systematically vary gas flows to find the optimal balance for your specific analyte and flow rate.
Drying Gas Temperature Aids in solvent evaporation.Higher temperatures can improve desolvation, but excessive heat may cause thermal degradation of the analyte.
Capillary Voltage/Nozzle Voltage Affects the transfer of ions from the atmospheric pressure region to the mass analyzer.Optimize to maximize the ion signal for your specific compound.

Experimental Protocol for Ion Source Optimization:

  • Infuse a standard solution of 4-Chloro Kynurenine-¹³C₂,¹⁵N directly into the mass spectrometer at a constant flow rate.

  • Vary one ion source parameter at a time while keeping others constant.

  • Monitor the signal intensity of the precursor ion for your internal standard.

  • Plot the signal intensity against the parameter value to determine the optimal setting.

  • Repeat for all relevant parameters. A design of experiments (DoE) approach can be used for a more comprehensive optimization.[7]

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting signal suppression.

Signal_Suppression_Causes cluster_source Mass Spectrometer Ion Source cluster_sample Sample Matrix Analyte Analyte Ionization Analyte->Ionization Matrix Matrix Matrix->Ionization Suppressed_Signal Suppressed_Signal Ionization->Suppressed_Signal Competition Biological_Sample Biological_Sample Biological_Sample->Analyte Biological_Sample->Matrix

Caption: Causes of signal suppression in the ion source.

Troubleshooting_Workflow start Low Signal for 4-Chloro Kynurenine-¹³C₂,¹⁵N assess_matrix Assess Matrix Effects (Post-Extraction Addition) start->assess_matrix optimize_sample_prep Improve Sample Preparation (SPE, LLE) assess_matrix->optimize_sample_prep Suppression Detected optimize_ms Optimize MS Ion Source Parameters assess_matrix->optimize_ms No Significant Suppression optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography optimize_chromatography->optimize_ms reassess Re-evaluate Signal optimize_ms->reassess reassess->optimize_sample_prep No end_ok Signal Acceptable reassess->end_ok Yes end_not_ok Further Investigation Needed

Caption: A logical workflow for troubleshooting signal suppression.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Chloro-L-Kynurenine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 4-Chloro-L-Kynurenine (4-Cl-KYN) and its key metabolites.

Metabolic Pathway of 4-Chloro-L-Kynurenine

4-Chloro-L-Kynurenine is a prodrug that undergoes metabolic conversion to its active form and other related compounds.[1][2] Understanding this pathway is crucial for identifying the target analytes for chromatographic separation. The primary metabolites of interest include 7-chlorokynurenic acid (7-Cl-KYNA), 4-chloro-3-hydroxy-anthranilic acid, and N-acetyl-4-Cl-KYN.[2][3]

Metabolic Pathway of 4-Chloro-L-Kynurenine 4-Cl-KYN 4-Chloro-L-Kynurenine (4-Cl-KYN) 7-Cl-KYNA 7-Chlorokynurenic Acid (7-Cl-KYNA) 4-Cl-KYN->7-Cl-KYNA Kynurenine Aminotransferase 4-Cl-3-OH-AA 4-Chloro-3-hydroxy- anthranilic Acid 4-Cl-KYN->4-Cl-3-OH-AA Metabolic Conversion N-acetyl N-acetyl-4-Cl-KYN 4-Cl-KYN->N-acetyl N-acetylation

Caption: Metabolic conversion of 4-Chloro-L-Kynurenine.

Experimental Protocols

A validated and optimized chromatographic method is essential for the accurate quantification of 4-Cl-KYN and its metabolites. Below is a recommended starting protocol for LC-MS/MS method development.

Sample Preparation: Protein Precipitation

For biological matrices such as plasma or serum, protein precipitation is a common and effective sample preparation technique.

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters

The separation of halogenated compounds can be challenging due to their similar physicochemical properties. A pentafluorophenyl (PFP) column is often effective in resolving such compounds.

ParameterRecommended Condition
Column PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

Note: These parameters are a starting point and may require further optimization for your specific application and instrumentation.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of 4-Cl-KYN and its metabolites.

Experimental Workflow for Troubleshooting

Troubleshooting Workflow start Problem Observed p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Peak Co-elution/ Poor Resolution start->p2 p3 Low Signal Intensity/ Poor Sensitivity start->p3 p4 High Background Noise start->p4 s1 Check Column Condition p1->s1 s2 Optimize Mobile Phase/Gradient p1->s2 s3 Review Sample Preparation p1->s3 p2->s1 p2->s2 p3->s3 s4 Optimize MS Parameters p3->s4 p4->s2 s5 Check System Contamination p4->s5 end Problem Resolved s1->end s2->end s3->end s4->end s5->end

Caption: A logical workflow for troubleshooting common HPLC/LC-MS issues.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (fronting or tailing) for my analytes. What are the likely causes and solutions?

  • A1: Poor peak shape can arise from several factors:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

    • Secondary Interactions: Silanol groups on the column packing can interact with basic analytes, causing peak tailing. Ensure your mobile phase has an appropriate pH and ionic strength. Using a highly deactivated column or adding a small amount of a competing base to the mobile phase can also help.

    • Column Degradation: A contaminated or old column can result in poor peak shapes. Try flushing the column with a strong solvent or replace it if necessary.

    • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My peaks of interest, particularly 4-Cl-KYN and 7-Cl-KYNA, are co-eluting. How can I improve their resolution?

  • A2: Improving the resolution between closely eluting peaks often requires methodical optimization:

    • Gradient Modification: A shallower gradient can increase the separation between peaks. Try decreasing the rate of change of the organic solvent in your gradient program.

    • Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or use a combination of both.

    • Column Chemistry: As mentioned, PFP columns are well-suited for separating halogenated compounds due to their unique interactions. If you are using a standard C18 column, switching to a PFP or a biphenyl (B1667301) phase column could provide the necessary selectivity.[4][5]

    • pH Adjustment: The ionization state of the analytes can be altered by changing the mobile phase pH, which in turn affects their retention and selectivity. Systematically adjust the pH of the aqueous mobile phase to find the optimal separation.

Q3: The signal intensity for my metabolites is very low. How can I enhance sensitivity?

  • A3: Low signal intensity can be a significant challenge, especially for low-abundance metabolites. Consider the following:

    • Sample Preparation: Ensure your sample preparation method provides good recovery of the analytes. Solid-phase extraction (SPE) can be an alternative to protein precipitation for sample clean-up and concentration.

    • Mass Spectrometer Parameters: Optimize the MS parameters, including spray voltage, gas flows, and collision energies for each specific analyte. This can be done by infusing a standard solution of each compound directly into the mass spectrometer.

    • Mobile Phase Additives: The choice of mobile phase additive can influence ionization efficiency. While formic acid is common for positive mode ESI, other additives like ammonium (B1175870) formate (B1220265) might improve the signal for your specific compounds.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analytes. A more effective sample clean-up or chromatographic separation to move the analytes away from interfering compounds can mitigate this.

Q4: I am observing a high background signal in my chromatograms. What could be the cause?

  • A4: High background noise can originate from several sources:

    • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents.

    • System Contamination: The HPLC system, including tubing, autosampler, and column, can become contaminated over time. A thorough system flush with a series of solvents of increasing strength is recommended.

    • Plasticizers and other Leachables: Plastic containers and pipette tips can be a source of contamination. Use glass or polypropylene (B1209903) vials and minimize the use of plasticware where possible.

    • Mobile Phase Compatibility: Ensure your mobile phase components are fully miscible and do not precipitate in the system.

By systematically addressing these common issues and following the recommended protocols, researchers can develop robust and reliable methods for the chromatographic separation of 4-Chloro-L-Kynurenine and its metabolites.

References

Improving sensitivity for 4-Chloro Kynurenine-13C2,15N detection in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Chloro Kynurenine (B1673888) and its isotopically labeled internal standard, 4-Chloro Kynurenine-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance detection sensitivity in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro Kynurenine and why is a stable isotope-labeled internal standard (SIL-IS) like this compound important for its quantification?

A1: 4-Chloro Kynurenine (4-Cl-Kyn) is a halogenated derivative of L-kynurenine. It acts as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent antagonist of the NMDA receptor, and is investigated for its potential in treating neurological and psychiatric disorders.[1] The use of a SIL-IS, such as this compound, is crucial for accurate quantification in biological matrices using mass spectrometry. The SIL-IS has a nearly identical chemical structure and physicochemical properties to the analyte, meaning it behaves similarly during sample preparation and analysis. This co-elution allows for the correction of variability in extraction efficiency, matrix effects, and instrument response, leading to more precise and accurate results.

Q2: What are the predicted mass transitions for 4-Chloro Kynurenine and this compound for LC-MS/MS (B15284909) analysis?

The monoisotopic mass of 4-Chloro Kynurenine (C10H11ClN2O3) is approximately 242.05 g/mol . The SIL-IS, with two 13C and one 15N atoms, will have a mass increase of 3 Da. Therefore, the predicted precursor ions ([M+H]+) would be:

  • 4-Chloro Kynurenine: m/z 243.06

  • This compound: m/z 246.06

Common fragmentation patterns for kynurenine involve losses of ammonia (B1221849) (NH3), water (H2O), and carbon monoxide (CO), as well as cleavage of the side chain.[2] Based on this, the following product ions can be predicted.

Table 1: Predicted MRM Transitions for 4-Chloro Kynurenine and its SIL-IS

CompoundPrecursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss
4-Chloro Kynurenine243.06226.03NH3
208.04CO + H2O
162.03C3H5NO2
This compound246.06228.0315NH3
211.0413C=O + H2O
164.0313C2H5 15NO2

Note: These are predicted transitions. It is essential to optimize these transitions on your specific mass spectrometer by infusing a standard solution of the analyte and its internal standard.

Q3: What are the most common causes of low sensitivity for 4-Chloro Kynurenine detection?

A3: Low sensitivity in the detection of 4-Chloro Kynurenine can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix can lead to low recovery.

  • Matrix Effects: Co-eluting endogenous compounds from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.

  • Poor Chromatographic Resolution: Inadequate separation from interfering compounds can result in ion suppression and a high baseline.

  • Incorrect Mass Spectrometer Settings: Non-optimized ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for fragmentation can significantly reduce signal intensity.

  • Analyte Instability: Degradation of 4-Chloro Kynurenine during sample collection, storage, or processing can lead to lower measured concentrations.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered during the analysis of this compound.

Problem 1: Low or No Signal for 4-Chloro Kynurenine and/or its Internal Standard

G A Start: Low/No Signal B Check Instrument Performance - Infuse standards directly - Verify tuning and calibration A->B C Signal OK? B->C D Check LC System - Check for leaks - Verify mobile phase composition - Inspect column C->D No G Optimize MS Parameters - Source conditions (ESI) - Collision energy C->G Yes E Signal OK? D->E I Consult Instrument Manual/ Technical Support D->I F Review Sample Preparation - Evaluate extraction efficiency - Check for analyte degradation E->F No E->G Yes F->G F->I H Problem Resolved G->H

Problem 2: High Variability in Results

G A Start: High Variability B Assess Internal Standard Response - Consistent peak area across samples? A->B C Consistent? B->C D Investigate Sample Preparation - Inconsistent pipetting? - Incomplete protein precipitation? C->D No E Evaluate Matrix Effects - Post-column infusion study - Dilution series C->E Yes F Improve Chromatography - Use a guard column - Optimize gradient D->F E->F H Consider Alternative Sample Cleanup (e.g., SPE) E->H G Problem Resolved F->G

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This is a common and straightforward method for preparing plasma or serum samples.

  • Aliquoting: Aliquot 100 µL of the biological matrix (plasma or serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration should be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrumentation.

Table 2: Suggested Starting LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Dwell Time50 ms per transition

Kynurenine Pathway and Metabolism of 4-Chloro Kynurenine

Understanding the metabolic context of 4-Chloro Kynurenine is essential for interpreting experimental results.

G cluster_0 Kynurenine Pathway cluster_1 4-Chloro Kynurenine Metabolism Tryptophan Tryptophan Kynurenine Kynurenine Kynurenic_Acid Kynurenic Acid Anthranilic_Acid Anthranilic Acid Hydroxykynurenine 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Four_Cl_Kyn 4-Chloro Kynurenine (Prodrug) Seven_Cl_KYNA 7-Chlorokynurenic Acid (Active Drug)

References

Technical Support Center: Synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this isotopically labeled compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 4-Chloro Kynurenine (B1673888), and how can isotopic labels be incorporated?

A1: A plausible synthetic route involves the acylation of a protected 4-chloroaniline (B138754) derivative with an isotopically labeled and protected aspartic acid derivative, followed by deprotection. The ¹³C₂ labels are typically in the α- and β-carbons of the alanine (B10760859) side chain, and the ¹⁵N label is on the α-amino group. Therefore, starting with appropriately labeled L-aspartic acid is a key strategy.

Q2: I am observing low yields in the Friedel-Crafts acylation step. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation reactions, a potential key step in forming the kynurenine backbone, can be due to several factors. Deactivation of the aromatic ring by the chloro- and amino groups can hinder the reaction. Additionally, the Lewis acid catalyst can complex with the amine, reducing its efficacy. Using a protected aniline (B41778) derivative and a suitable activating group on the acylating agent can improve yields. Careful control of reaction temperature and the use of a stoichiometric amount of a strong Lewis acid catalyst are also critical.

Q3: How can I confirm the successful incorporation of the ¹³C and ¹⁵N isotopes into the final product?

A3: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for confirming isotopic incorporation. High-resolution mass spectrometry will show the expected mass shift corresponding to the number of incorporated isotopes. ¹³C-NMR will show enhanced signals for the labeled carbons, and ¹⁵N-NMR or ¹H-¹⁵N HSQC experiments can confirm the presence and location of the ¹⁵N label.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Potential side reactions include the formation of regioisomers during the chlorination of precursors if not started from an appropriately substituted material. During acylation, over-acylation or reaction at unintended sites can occur. Incomplete deprotection of protecting groups can also lead to a mixture of products. Careful monitoring of the reaction by TLC or LC-MS is crucial to identify and minimize these side reactions.

Q5: What is the recommended method for purifying the final 4-Chloro Kynurenine-¹³C₂,¹⁵N product?

A5: Due to the polar nature of the final amino acid product and the potential for closely related impurities, High-Performance Liquid Chromatography (HPLC) is the recommended purification method. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like formic acid or trifluoroacetic acid is typically effective for separating kynurenine derivatives.

Troubleshooting Guides

Problem 1: Low Yield of Chlorinated Precursor (e.g., 4-Chloro-2-nitroacetophenone)
Potential Cause Troubleshooting Steps
Inefficient Chlorination - Ensure the use of an appropriate chlorinating agent and catalyst. - Optimize reaction temperature and time to favor the desired isomer and prevent over-chlorination.
Side Reactions during Nitration - Control the temperature carefully during nitration to prevent the formation of multiple nitro isomers. - Use a milder nitrating agent if possible.
Loss during Workup/Purification - Optimize extraction and crystallization conditions to minimize product loss. - Consider chromatography for purification if simple crystallization is ineffective.
Problem 2: Inefficient Isotopic Labeling
Potential Cause Troubleshooting Steps
Incomplete reaction of labeled starting material - Ensure stoichiometric amounts of reagents, and consider a slight excess of the non-labeled reagent to drive the reaction to completion. - Use anhydrous conditions to prevent hydrolysis of activated species.
Isotopic Scrambling - This is less common with stable isotopes but can occur under harsh reaction conditions. - Employ milder reaction conditions where possible.
Dilution with unlabeled material - Ensure all reagents and solvents are free from unlabeled contaminants.
Problem 3: Difficulty in Purification of Final Product
Potential Cause Troubleshooting Steps
Co-elution of impurities in HPLC - Optimize the HPLC gradient, flow rate, and mobile phase composition. - Consider a different stationary phase (e.g., a phenyl-hexyl column).
Product instability - Kynurenine derivatives can be sensitive to light and oxidation. - Handle the purified product under an inert atmosphere and protect it from light. Store at low temperatures.
Presence of protecting groups - Confirm complete deprotection using analytical techniques like NMR or LC-MS. - If deprotection is incomplete, repeat the deprotection step or use a more robust deprotection method.

Experimental Protocols

Proposed Synthesis Workflow

The following is a generalized workflow for the synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N. Disclaimer: This is a proposed pathway based on established chemical principles and may require optimization.

Caption: Proposed synthetic workflow for 4-Chloro Kynurenine-¹³C₂,¹⁵N.

Key Experimental Steps (Illustrative)
  • Protection of Isotopically Labeled L-Aspartic Acid:

    • React L-Aspartic acid-¹³C₂,¹⁵N with a suitable protecting group reagent (e.g., Boc-anhydride or Z-Cl) under basic conditions to protect the α-amino and carboxylic acid groups.

    • Purify the protected amino acid by crystallization or chromatography.

  • Activation of the Protected Side Chain:

    • Convert the protected L-aspartic acid into a more reactive species suitable for acylation, such as an acid anhydride (B1165640) or acid chloride.

  • Acylation Reaction:

    • React the protected and activated L-aspartic acid derivative with a protected 4-chloroaniline in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent.

    • Monitor the reaction progress by TLC or LC-MS.

    • Quench the reaction carefully with an acidic aqueous solution.

  • Deprotection:

    • Remove all protecting groups under appropriate conditions (e.g., acidic conditions for Boc groups, hydrogenolysis for Z groups).

  • Purification:

    • Purify the crude product using reversed-phase HPLC to obtain the final 4-Chloro Kynurenine-¹³C₂,¹⁵N.

    • Lyophilize the pure fractions to yield the final product as a solid.

Data Presentation

Table 1: Expected Mass Shifts for Isotopically Labeled Intermediates and Product
Compound Unlabeled Monoisotopic Mass (Da) Labeled ([¹³C₂¹⁵N]) Monoisotopic Mass (Da) Mass Shift (Da)
L-Aspartic Acid133.0375136.0441+3.0066
4-Chloro Kynurenine242.0458245.0524+3.0066

Visualization of Troubleshooting Logic

TroubleshootingLogic cluster_Analysis Crude Product Analysis cluster_Solutions Potential Solutions Start Low Yield or Purity Issue CheckStartingMaterials Verify Purity of Starting Materials Start->CheckStartingMaterials CheckReactionConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckReactionConditions AnalyzeCrudeProduct Analyze Crude Product by LC-MS/NMR Start->AnalyzeCrudeProduct ChangeReagents Consider Alternative Reagents/Catalyst CheckStartingMaterials->ChangeReagents OptimizeConditions Optimize Reaction Conditions (e.g., increase temp/time, change solvent) CheckReactionConditions->OptimizeConditions UnreactedSM High % of Unreacted Starting Material AnalyzeCrudeProduct->UnreactedSM SideProducts Presence of Unexpected Side Products AnalyzeCrudeProduct->SideProducts IncompleteDeprotection Mixture of Protected and Deprotected Product AnalyzeCrudeProduct->IncompleteDeprotection ImprovePurification Develop a More Effective Purification Protocol AnalyzeCrudeProduct->ImprovePurification UnreactedSM->OptimizeConditions SideProducts->OptimizeConditions SideProducts->ChangeReagents IncompleteDeprotection->OptimizeConditions Adjust deprotection time/reagent ModifyProtectingGroups Re-evaluate Protecting Group Strategy IncompleteDeprotection->ModifyProtectingGroups FinalProduct Improved Yield and Purity OptimizeConditions->FinalProduct ChangeReagents->FinalProduct ImprovePurification->FinalProduct ModifyProtectingGroups->FinalProduct

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Quantification of 4-Chloro-Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 4-Chloro-Kynurenine using its stable isotope-labeled internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of 4-Chloro-Kynurenine?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of 4-Chloro-Kynurenine from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer.[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1][3]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like 4-Chloro-Kynurenine-¹³C₂,¹⁵N help in addressing matrix effects?

A2: A stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects.[1] Since 4-Chloro-Kynurenine-¹³C₂,¹⁵N is chemically identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1][2]

Q3: What are the most common sources of matrix effects in plasma samples?

A3: Plasma is a complex biological matrix. The most common sources of matrix effects are phospholipids, which are major components of cell membranes and are notorious for causing ion suppression.[4] Other sources include salts, proteins, and anticoagulants used during sample collection.[1] These components can be co-extracted with the analyte of interest and if they co-elute chromatographically, they can interfere with the ionization of 4-Chloro-Kynurenine.[2]

Q4: When should I suspect that matrix effects are impacting my results?

A4: You should suspect matrix effects if you observe one or more of the following:

  • Poor reproducibility of results between different lots of biological matrix.

  • A significant difference in analyte response between a pure standard solution and a matrix-spiked sample.[5]

  • Inconsistent recovery of the analyte and/or internal standard.

  • Non-linear dilution of samples.

  • Unacceptable accuracy and precision during method validation as per FDA guidelines.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of 4-Chloro-Kynurenine that may be related to matrix effects.

Problem 1: Low signal intensity or significant ion suppression for 4-Chloro-Kynurenine, even with the use of 4-Chloro-Kynurenine-¹³C₂,¹⁵N.

Possible Cause Recommended Solution
High concentration of co-eluting matrix components, particularly phospholipids. [5]Optimize Sample Preparation: Implement more rigorous sample preparation techniques to remove interfering matrix components. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates (e.g., HybridSPE-Phospholipid).[2][4]
Improve Chromatographic Separation: Modify the LC method to separate the analyte from the region where ion suppression occurs. A post-column infusion experiment can identify these regions.[5][7]
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[5][8]
Suboptimal LC-MS/MS parameters. Optimize Instrument Settings: Adjust parameters such as spray voltage, gas flows, and source temperature to improve ionization efficiency and reduce susceptibility to matrix effects.[8]

Problem 2: Poor accuracy and/or precision in quality control (QC) samples.

Possible Cause Recommended Solution
Differential matrix effects between calibrators and study samples. Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effects across the entire analytical run.[2] According to FDA guidelines, blank matrix from at least six different sources should be evaluated.[9]
Inconsistent sample preparation. Standardize Extraction Procedure: Ensure the sample preparation protocol is followed consistently for all samples, calibrators, and QCs. Automating the sample preparation can improve reproducibility.
Analyte instability in the matrix. Assess Stability: Perform thorough stability assessments of 4-Chloro-Kynurenine in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[6]

Problem 3: Inconsistent internal standard response.

Possible Cause Recommended Solution
Slight chromatographic separation of the analyte and the SIL-IS (isotope effect). Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks perfectly co-elute. If a slight separation is observed, the chromatographic method may need further optimization.[5]
Interference from a matrix component at the same mass transition as the internal standard. Check for Interferences: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the internal standard.[9] If interference is observed, the mass transitions or chromatographic separation may need to be adjusted.
Degradation of the internal standard. Verify IS Purity and Stability: Ensure the purity of the internal standard and assess its stability in the stock solution and in the final extracted samples.

Experimental Protocols

Below are example protocols for sample preparation and analysis. These should be considered as starting points and require optimization for your specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method but may be less effective at removing phospholipids.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, 4-Chloro-Kynurenine-¹³C₂,¹⁵N.[1]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Incubate at 4°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 50 µL of a pH-adjusting buffer (e.g., to make the sample basic if 4-Chloro-Kynurenine is basic).[4]

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[4]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers more selectivity in removing interferences.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) according to the manufacturer's instructions.

  • Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering components.

  • Elute the analyte and internal standard with a stronger solvent.

  • Evaporate the eluate and reconstitute for analysis.

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects, based on literature for similar small molecules. The values are illustrative and should be confirmed experimentally for 4-Chloro-Kynurenine.

Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Throughput Notes
Protein Precipitation (PPT) 85 - 105< 25HighSimple and fast, but may have significant matrix effects from phospholipids.[10]
Liquid-Liquid Extraction (LLE) 70 - 90< 15MediumProvides cleaner extracts than PPT; requires solvent optimization.[2][4]
Solid-Phase Extraction (SPE) 80 - 110< 10Low-MediumHighly effective at removing interferences but is more time-consuming and costly.[2][4]
HybridSPE-Phospholipid 90 - 110< 5HighSpecifically targets and removes phospholipids, providing a very clean extract with high throughput.

Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100. A value of 100% indicates no matrix effect. Values < 100% indicate ion suppression, and > 100% indicate ion enhancement. The goal is to have a value as close to 100% as possible and to be consistent across different lots of matrix.

Visualizations

Workflow for Investigating and Mitigating Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Poor Accuracy, Precision, or Signal Suppression PostColumnInfusion Post-Column Infusion Experiment Problem->PostColumnInfusion Identify Suppression Zones MatrixFactor Calculate Matrix Factor (6+ lots of matrix) Problem->MatrixFactor Quantify Matrix Effect OptimizeChromo Optimize Chromatography (Gradient, Column Chemistry) PostColumnInfusion->OptimizeChromo OptimizeSamplePrep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) MatrixFactor->OptimizeSamplePrep DiluteSample Dilute Sample MatrixFactor->DiluteSample Validation Re-validate Method (Accuracy, Precision, Linearity) OptimizeSamplePrep->Validation OptimizeChromo->Validation DiluteSample->Validation Decision Tree for Sample Preparation Method Selection Start Start: Need to quantify 4-Chloro-Kynurenine in Plasma Throughput Is high throughput critical? Start->Throughput PPT Try Protein Precipitation (PPT) Throughput->PPT Yes LLE_SPE Consider LLE or SPE Throughput->LLE_SPE No MatrixEffectCheck Matrix Effect Acceptable? PPT->MatrixEffectCheck HybridSPE Consider HybridSPE- Phospholipid MatrixEffectCheck->HybridSPE No FinalMethod Final Validated Method MatrixEffectCheck->FinalMethod Yes LLE_SPE->MatrixEffectCheck HybridSPE->MatrixEffectCheck

References

Resolving isomeric interferences in kynurenine pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the analysis of kynurenine (B1673888) pathway metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common challenges, with a particular focus on resolving isomeric interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric interferences encountered in kynurenine pathway analysis?

A1: The primary challenge in kynurenine pathway analysis is the presence of isomers, which have the same mass-to-charge ratio (m/z) and can be difficult to distinguish using mass spectrometry alone. Key isomeric pairs include:

  • Picolinic Acid and Nicotinic Acid (Niacin): These are both pyridinecarboxylic acid isomers that often present significant separation challenges.[1][2]

  • Kynurenic Acid and Xanthurenic Acid: These are structurally similar metabolites that can co-elute if chromatographic conditions are not optimized.[3][4]

  • 3-Hydroxykynurenine and other potential isomers: While not a strict isomeric pair, 3-hydroxykynurenine can sometimes interfere with other compounds or be difficult to resolve from the sample matrix.

  • Quinolinic Acid and Anthranilic Acid isomers: Although not isomers of each other, their structural similarities and potential for in-source fragmentation can lead to analytical challenges.

Q2: Which analytical technique is most suitable for resolving these isomeric interferences?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of kynurenine pathway metabolites due to its high sensitivity and specificity.[5][6] Effective chromatographic separation is crucial to resolve isomers before they enter the mass spectrometer. Ultra-high-performance liquid chromatography (UHPLC) systems can offer improved resolution and faster analysis times compared to traditional HPLC.[2]

Q3: What are the typical sample preparation methods for analyzing kynurenine pathway metabolites in biological fluids?

A3: The choice of sample preparation method depends on the biological matrix. For plasma and serum, a straightforward protein precipitation is often sufficient.[7][8] This typically involves adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant is then analyzed.[8] For more complex matrices or to minimize matrix effects, solid-phase extraction (SPE) may be used, sometimes in combination with protein precipitation.[2][5]

Q4: What are "matrix effects" and how can they be minimized in kynurenine pathway analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement.[5][9] This can negatively impact the accuracy and reproducibility of your results. To mitigate matrix effects:

  • Optimize Chromatographic Separation: Ensure baseline separation of analytes from interfering matrix components.

  • Use Stable Isotope-Labeled Internal Standards: These compounds co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate correction during data analysis.[10]

  • Employ Robust Sample Preparation: Techniques like SPE can help remove interfering substances.[2]

  • Matrix-Matched Calibrants: Prepare calibration standards in a matrix that closely resembles your samples (e.g., charcoal-stripped plasma) to compensate for matrix effects.[11]

Troubleshooting Guides

Problem 1: Poor or no chromatographic separation of isomeric pairs (e.g., picolinic acid and nicotinic acid).
  • Possible Cause 1: Inappropriate Column Chemistry.

    • Solution: Reversed-phase columns, such as C18, are commonly used.[6] However, for challenging separations of polar isomers, alternative chemistries like biphenyl (B1667301) or HILIC (Hydrophilic Interaction Liquid Chromatography) columns may provide better selectivity. A longer column can also improve resolution.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The mobile phase typically consists of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).[5] Systematically adjust the mobile phase composition and pH. For picolinic and nicotinic acid, a mobile phase containing formic acid has been shown to be effective.[12]

  • Possible Cause 3: Inadequate Gradient Elution Profile.

    • Solution: A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting compounds. Experiment with different gradient slopes and durations to optimize the separation of your target isomers.

Problem 2: Low signal intensity or poor sensitivity for certain metabolites.
  • Possible Cause 1: Suboptimal Mass Spectrometer Parameters.

    • Solution: Ensure that the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) for your specific analytes. Perform compound-specific optimization to determine the optimal precursor and product ions (MRM transitions) and collision energies.[13] Electrospray ionization (ESI) in positive mode is generally preferred for most kynurenine pathway metabolites.[5]

  • Possible Cause 2: Inefficient Sample Preparation.

    • Solution: Evaluate your sample preparation method for analyte loss. Ensure complete protein precipitation and efficient extraction. Consider a concentration step, such as evaporation and reconstitution in a smaller volume, if your analyte concentrations are very low.

  • Possible Cause 3: Significant Matrix Effects.

    • Solution: As detailed in the FAQs, matrix effects can suppress the analyte signal. Implement strategies to minimize these effects, such as using a more rigorous sample cleanup method (e.g., SPE) or employing matrix-matched calibrants and stable isotope-labeled internal standards.[9][10]

Quantitative Data Summary

The following tables provide a summary of typical LC-MS/MS parameters for the analysis of key kynurenine pathway metabolites. Note that these values may vary depending on the specific instrumentation, column, and mobile phase used.

Table 1: MRM Transitions for Kynurenine Pathway Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Tryptophan205.1188.1, 146.1
Kynurenine209.1192.1, 146.1, 94.1
Kynurenic Acid190.1144.1, 116.1
Xanthurenic Acid206.1178.1, 132.1
3-Hydroxykynurenine225.1208.1, 110.0
Anthranilic Acid138.1120.1, 92.1
3-Hydroxyanthranilic Acid154.0136.0, 108.1
Quinolinic Acid168.1124.1, 78.1
Picolinic Acid124.178.1
Nicotinic Acid124.180.0, 78.1

Data compiled from multiple sources.[6][12][14][15][16]

Table 2: Example Chromatographic and Sensitivity Data

MetaboliteTypical Retention Time (min)LLOQ (ng/mL)
Tryptophan2.5 - 4.540 - 48.8
Kynurenine2.0 - 4.01.2 - 4
Kynurenic Acid2.5 - 5.00.2 - 1.96
Xanthurenic Acid2.0 - 4.50.4
3-Hydroxykynurenine1.5 - 3.50.98 - 1.96
Quinolinic Acid1.0 - 3.020
Picolinic Acid1.0 - 3.0Varies
Nicotinic Acid1.0 - 3.0Varies

LLOQ (Lower Limit of Quantification) values are highly method-dependent. Data compiled from multiple sources.[3][6][11]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum via Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 400 µL of ice-cold methanol containing the appropriate stable isotope-labeled internal standards.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Kynurenine Pathway Metabolites
  • LC System: UHPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For isomeric separation, consider a biphenyl or other specialized phase.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B (linear gradient)

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizations

Kynurenine_Pathway TRP Tryptophan FK N-Formylkynurenine TRP->FK IDO/TDO KYN Kynurenine FK->KYN Formamidase KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT AA Anthranilic Acid KYN->AA KYNU HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid HK->HAA KYNU XA Xanthurenic Acid HK->XA KAT ACMS 2-amino-3-carboxymuconate semialdehyde HAA->ACMS HAAO QUIN Quinolinic Acid (Neurotoxic) ACMS->QUIN non-enzymatic PIC Picolinic Acid ACMS->PIC ACMSD NAD NAD+ QUIN->NAD QPRT

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Troubleshooting_Workflow Start Problem Identified: Poor Isomer Separation Check_Column 1. Evaluate LC Column - Is chemistry appropriate? - Is it old or degraded? Start->Check_Column Check_Mobile_Phase 2. Optimize Mobile Phase - Adjust organic/aqueous ratio - Modify pH/additives Check_Column->Check_Mobile_Phase If no improvement Resolved Problem Resolved Check_Column->Resolved Issue Found & Fixed Check_Gradient 3. Refine Gradient Profile - Is the gradient too steep? - Is re-equilibration sufficient? Check_Mobile_Phase->Check_Gradient If no improvement Check_Mobile_Phase->Resolved Issue Found & Fixed Check_System 4. Check LC System Health - Leaks? Pressure fluctuations? - Contamination? Check_Gradient->Check_System If no improvement Check_Gradient->Resolved Issue Found & Fixed Check_System->Resolved Issue Found & Fixed

Caption: Troubleshooting Workflow for Poor Isomer Separation.

References

Technical Support Center: Accurate Quantification of 4-Chloro-Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing calibration curves for the accurate quantification of 4-Chloro-Kynurenine using its stable isotope-labeled internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for my calibration curve?

A1: The optimal concentration range for your calibration curve should encompass the expected concentrations of 4-Chloro-Kynurenine in your study samples. It is recommended to prepare a series of calibrators that span at least one to two orders of magnitude. A typical starting range might be from the low ng/mL to the high µg/mL level, but this should be adjusted based on preliminary measurements of your samples. The curve should be wide enough to accurately measure both low and high concentration samples without the need for dilution.

Q2: My calibration curve is not linear. What are the common causes and solutions?

A2: Non-linearity in a calibration curve can be caused by several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the upper limit of your calibration curve or dilute samples with high analyte concentrations to fall within the linear range.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte or internal standard, leading to ion suppression or enhancement.[1][2]

    • Solution: Improve your sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective than simple protein precipitation.[3]

  • Inappropriate Internal Standard Concentration: The concentration of the stable isotope-labeled internal standard (SIL-IS) should be consistent across all samples and calibrators.

    • Solution: Ensure the SIL-IS is added at a concentration that provides a strong and reproducible signal, typically in the mid-range of the calibration curve.

Q3: How do I select the appropriate weighting factor for my calibration curve?

A3: The choice of weighting factor is crucial for ensuring accuracy, especially at the lower end of the calibration curve. The most common weighting factors are 1/x and 1/x².

  • 1/x weighting: Use when the standard deviation of the response is proportional to the concentration.

  • 1/x² weighting: Use when the variance of the response is proportional to the concentration. To determine the best weighting factor, analyze the residuals of the calibration curve. The optimal weighting factor will result in a random distribution of residuals around zero across the entire concentration range.

Q4: What are the acceptance criteria for a calibration curve?

A4: A calibration curve is generally considered acceptable if it meets the following criteria:

  • Correlation Coefficient (r²): The r² value should typically be ≥ 0.99.

  • Accuracy and Precision: The back-calculated concentrations of the calibrators should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) of the replicate calibrators should also be ≤15% (≤20% for the LLOQ).

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your analysis.

Issue 1: Poor Sensitivity and High LLOQ

Symptom: The signal for 4-Chloro-Kynurenine at the lower concentrations of your calibration curve is weak, noisy, or indistinguishable from the baseline, resulting in a high Lower Limit of Quantification (LLOQ).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Mass Spectrometer Parameters Optimize the MS parameters for 4-Chloro-Kynurenine and its ¹³C₂,¹⁵N-labeled internal standard. This includes tuning the precursor and product ion masses, collision energy, and other source-dependent parameters.
Inefficient Ionization Adjust the mobile phase composition to improve ionization efficiency. For kynurenine (B1673888) pathway metabolites, acidic mobile phases containing formic acid are commonly used.[4]
Matrix-Induced Ion Suppression Improve sample clean-up to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE.[1][2][3]
Poor Chromatographic Peak Shape Optimize the LC method to achieve sharp, symmetrical peaks. This may involve adjusting the gradient, flow rate, or switching to a different column chemistry, such as a biphenyl (B1667301) column.[4]
Issue 2: High Variability in Replicate Injections

Symptom: You observe significant variation in the peak areas or area ratios for replicate injections of the same calibrator or QC sample.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the analyte, internal standard, and any reagents. Use a calibrated pipette and consistent vortexing and centrifugation steps.
LC System Issues Check for leaks in the LC system. Ensure the autosampler is functioning correctly and injecting the programmed volume consistently.
Instability of the Analyte or Internal Standard Investigate the stability of 4-Chloro-Kynurenine and its SIL-IS in the sample matrix and in the final extract.[5] Consider storing samples and extracts at a lower temperature or adding stabilizers if necessary.
Issue 3: Inaccurate Back-Calculated Concentrations

Symptom: The back-calculated concentrations of your calibrators deviate significantly (>15%) from their nominal values, particularly at the high or low end of the curve.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Calibration Model Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for your data.
Matrix Effects Affecting Analyte and IS Differently While stable isotope-labeled internal standards are designed to compensate for matrix effects, significant differences in elution times or severe ion suppression can still lead to inaccuracies.[6][7] Ensure the chromatography separates the analyte from major interfering matrix components.
Preparation Errors in Stock or Working Solutions Re-prepare your stock and working solutions for both the analyte and the internal standard, paying close attention to accurate weighing and dilutions.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare Stock Solutions: Accurately weigh and dissolve 4-Chloro-Kynurenine and 4-Chloro-Kynurenine-¹³C₂,¹⁵N in a suitable solvent (e.g., methanol (B129727) or DMSO) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Prepare Intermediate and Working Standards: Perform serial dilutions of the 4-Chloro-Kynurenine stock solution to create a series of working standards at different concentrations.

  • Prepare Internal Standard Working Solution: Dilute the 4-Chloro-Kynurenine-¹³C₂,¹⁵N stock solution to a fixed concentration to be used for spiking all samples.

  • Spike into Matrix: Spike a known volume of each 4-Chloro-Kynurenine working standard into a blank biological matrix (e.g., plasma, brain homogenate) to create the calibration curve standards.

  • Add Internal Standard: Add a fixed volume of the internal standard working solution to all calibration standards, quality control (QC) samples, and study samples.

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, SPE, or LLE).

  • Analysis: Analyze the extracted samples by LC-MS/MS.

Data Presentation

Table 1: Example Calibration Curve Parameters

ParameterAcceptance CriteriaExample Result
Calibration Range Should cover expected sample concentrations1 - 1000 ng/mL
Regression Model Linear or QuadraticLinear
Weighting Factor 1/x or 1/x²1/x²
Correlation Coefficient (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)2.1% to 9.8%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) working Working Standards (Serial Dilution) stock->working spike_cal Spike Standards in Blank Matrix working->spike_cal spike_is Spike IS into all (Calibrators, QCs, Samples) spike_cal->spike_is extraction Protein Precipitation, SPE, or LLE spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Integration lcms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknown Samples calibration->quantification

Caption: Experimental workflow for calibration curve preparation and sample analysis.

troubleshooting_workflow cluster_linearity Linearity Issue (r² < 0.99) cluster_accuracy Inaccuracy Issue (>15% Bias) cluster_precision Imprecision Issue (>15% CV) start Calibration Curve Fails Acceptance Criteria check_saturation Check for Detector Saturation start->check_saturation check_weighting Evaluate Weighting Factor start->check_weighting check_pipetting Review Pipetting Technique start->check_pipetting investigate_matrix Investigate Matrix Effects check_saturation->investigate_matrix check_is Check IS Concentration investigate_matrix->check_is check_stock Verify Stock Solution Concentrations check_weighting->check_stock optimize_chroma Optimize Chromatography check_stock->optimize_chroma check_lc Inspect LC System for Leaks check_pipetting->check_lc check_stability Assess Analyte Stability check_lc->check_stability

Caption: Troubleshooting decision tree for calibration curve optimization.

References

Enhancing the resolution of 4-Chloro Kynurenine-13C2,15N in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Chloro Kynurenine-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in complex sample analysis?

A1: this compound is a stable isotope-labeled internal standard for 4-Chloro Kynurenine (B1673888) (4-Cl-KYN). It is chemically identical to 4-Cl-KYN but contains two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) atoms, making it heavier. In quantitative mass spectrometry, it is added to biological samples at a known concentration before sample preparation. Because it behaves identically to the unlabeled 4-Cl-KYN during extraction, chromatography, and ionization, it allows for accurate quantification by correcting for variations in sample processing and matrix effects.

Q2: What are the main challenges in achieving high resolution for this compound in biological matrices?

A2: The primary challenges include:

  • Low physiological concentrations: Endogenous levels of related kynurenine pathway metabolites can be low, requiring sensitive detection methods.

  • Matrix effects: Components of biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte and its internal standard in the mass spectrometer, leading to signal suppression or enhancement.

  • Chromatographic co-elution: Structurally similar compounds present in the matrix can co-elute with 4-Cl-KYN, leading to poor resolution and inaccurate quantification.

  • Analyte stability: Kynurenine pathway metabolites can be sensitive to light, temperature, and pH, potentially degrading during sample collection, storage, and processing. It is recommended to process blood samples into serum or plasma promptly after collection.[1][2]

Q3: What type of analytical column is best suited for the separation of 4-Cl-Kynurenine?

A3: Reversed-phase columns, particularly C18 and biphenyl (B1667301) phases, are commonly used for the analysis of kynurenine pathway metabolites.[3][4] The choice between them depends on the specific sample matrix and potential interfering compounds. Biphenyl columns may offer different selectivity for aromatic compounds like 4-Cl-Kynurenine compared to traditional C18 columns.

Q4: How does mobile phase composition affect the resolution of 4-Cl-Kynurenine?

A4: The mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and additives, significantly impacts chromatographic resolution. Acidic additives like formic acid are commonly used to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode. The pH of the mobile phase can alter the retention and selectivity of ionizable compounds. For basic compounds, adjusting the pH can be critical for achieving good peak shape.

Q5: What are the expected metabolites of 4-Chloro Kynurenine that might be present in samples?

A5: 4-Chloro Kynurenine (4-Cl-KYN) is a prodrug that is converted in the central nervous system to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[5] Another potential metabolite is 4-chloro-3-hydroxy-anthranilic acid. When developing a method, it is important to consider the potential for these metabolites to be present and ensure the chromatographic method can separate them from the parent compound.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing for 4-Cl-KYN and its Internal Standard Secondary Interactions with Column: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine group of kynurenine, causing tailing.1. Lower Mobile Phase pH: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups. 2. Use a Biphenyl Column: These columns can offer different selectivity and potentially better peak shape for aromatic compounds. 3. Consider a Column with End-capping: Use a column with advanced end-capping to minimize exposed silanols.
Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.1. Implement a Column Wash Step: After each analytical run, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. 2. Use a Guard Column: A guard column will protect the analytical column from contamination.
Peak Fronting Sample Overload: Injecting too much analyte can saturate the column, leading to fronting.1. Dilute the Sample: Reduce the concentration of the sample extract before injection. 2. Decrease Injection Volume: Inject a smaller volume onto the column.
Split Peaks Column Void or Clogging: A void at the head of the column or a partially blocked frit can cause the sample to be distributed unevenly.1. Reverse-flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulates. 2. Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Reconstitute the dried sample extract in the initial mobile phase.
Guide 2: Low Signal Intensity or Poor Sensitivity
Symptom Potential Cause Troubleshooting Steps
Low Signal for Both Analyte and Internal Standard Ion Suppression: Co-eluting matrix components can interfere with the ionization process in the mass spectrometer.1. Improve Chromatographic Separation: Modify the gradient to better separate 4-Cl-KYN from interfering matrix components. 2. Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove a broader range of interfering substances. 3. Optimize MS Source Parameters: Adjust the gas flow rates, temperature, and spray voltage to optimize ionization.
Inefficient Sample Extraction: The extraction procedure may not be effectively recovering the analyte from the matrix.1. Evaluate Different Protein Precipitation Solvents: Test different organic solvents (e.g., acetonitrile, methanol, acetone) and the addition of acid to optimize protein precipitation and analyte recovery. 2. Consider Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and higher recovery compared to simple protein precipitation.
Signal Intensity Drifts Over a Run Sequence Contamination of the Mass Spectrometer Ion Source: Buildup of non-volatile matrix components on the ion source can lead to a gradual decrease in signal.1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer). 2. Improve Sample Cleanup: A cleaner sample will reduce the rate of source contamination.
Analyte Instability in the Autosampler: 4-Cl-KYN may be degrading in the processed samples while waiting for injection.1. Keep the Autosampler Cool: Set the autosampler temperature to 4°C to minimize degradation. 2. Limit Sample Time in Autosampler: Analyze samples as soon as possible after preparation.

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters for 4-Chloro Kynurenine Analysis
ParameterRecommended SettingRationale
LC Column C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for kynurenine-like compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.A gradient is necessary to separate the analyte from complex matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Positive Electrospray Ionization (ESI+)Kynurenines have a basic amine group that is readily protonated.
MS/MS Transition To be determined empiricallyThe precursor ion will be [M+H]⁺. Product ions should be selected based on fragmentation experiments.
Collision Energy To be optimized for each transitionStart with a range of energies (e.g., 10-40 eV) to find the optimal value for the desired fragment ions.
Cone/Declustering Potential To be optimizedAffects the transmission of ions into the mass spectrometer.
Table 2: Troubleshooting Summary for Quantitative Analysis
IssuePossible CauseRecommended Action
High Variability in Analyte/IS Ratio Inconsistent sample preparationEnsure precise and consistent pipetting and vortexing for all samples.
Differential matrix effects on analyte vs. ISImprove sample cleanup to minimize matrix. Ensure the internal standard is a stable isotope-labeled version of the analyte.
Poor Linearity of Calibration Curve Inaccurate preparation of standardsPrepare fresh calibration standards and verify concentrations.
Saturation of the detector at high concentrationsExtend the calibration range with lower concentration points.
Sample Carryover Adsorption of the analyte to autosampler componentsOptimize the autosampler wash procedure with a strong solvent.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Final Centrifugation: Centrifuge the reconstituted sample at >10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Development Workflow
  • Analyte and Internal Standard Infusion: Infuse a standard solution of 4-Cl-KYN and 4-Cl-KYN-13C2,15N directly into the mass spectrometer to determine the precursor ion masses and optimize source parameters (e.g., capillary voltage, gas flows, temperature).

  • Fragmentation Optimization: Perform product ion scans to identify the major fragment ions for both the analyte and the internal standard. Optimize the collision energy for the most abundant and specific transitions.

  • Chromatographic Method Development:

    • Select a suitable reversed-phase column (e.g., C18 or Biphenyl).

    • Develop a gradient elution method using an appropriate mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Optimize the gradient to achieve good peak shape and resolution of 4-Cl-KYN from potential interferences in a matrix blank.

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Mandatory Visualization

experimental_workflow Experimental Workflow for 4-Cl-KYN Analysis sample Complex Biological Sample (e.g., Plasma, Serum) spike Spike with 4-Cl-KYN-13C2,15N Internal Standard sample->spike prep Sample Preparation (e.g., Protein Precipitation) spike->prep extract Extract Supernatant prep->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: A typical experimental workflow for the quantification of 4-Cl-KYN in biological samples.

signaling_pathway NMDA Receptor Antagonism by 7-Chlorokynurenic Acid cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds to Glutamate Site ion_channel Ion Channel (Blocked) glycine_site Glycine Site glycine_site->ion_channel Prevents Channel Opening ca_influx Ca2+ Influx (Blocked) ion_channel->ca_influx downstream Downstream Signaling (e.g., LTP, Excitotoxicity) (Inhibited) ca_influx->downstream cl_kyn 4-Cl-Kynurenine (Prodrug) cl_kyna 7-Cl-Kynurenic Acid (Active Antagonist) cl_kyn->cl_kyna Conversion in Astrocytes cl_kyna->glycine_site Competitively Binds logical_relationship Troubleshooting Logic for Poor Resolution start Poor Resolution Observed check_peak_shape Assess Peak Shape (Tailing, Fronting, Splitting) start->check_peak_shape check_coelution Check for Co-eluting Interferences start->check_coelution optimize_lc Optimize LC Method check_peak_shape->optimize_lc If Poor Shape check_coelution->optimize_lc If Co-elution improve_cleanup Improve Sample Cleanup check_coelution->improve_cleanup If Matrix Interference optimize_ms Optimize MS/MS Parameters optimize_lc->optimize_ms result Improved Resolution optimize_ms->result improve_cleanup->optimize_lc

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation: Utilizing 4-Chloro Kynurenine-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validation utilizing the stable isotope-labeled internal standard 4-Chloro Kynurenine-¹³C₂,¹⁵N against commonly used deuterated analogs for the quantification of kynurenine (B1673888) pathway metabolites. The use of a stable isotope-labeled internal standard that co-elutes perfectly with the analyte is critical for minimizing analytical variability and ensuring the highest accuracy and precision in bioanalytical studies.

Introduction to Kynurenine Pathway Analysis

The kynurenine pathway is a primary route of tryptophan metabolism, and its dysregulation has been implicated in a variety of neurological and inflammatory diseases. Accurate and precise quantification of kynurenine pathway metabolites in biological matrices is crucial for understanding disease pathogenesis and for the development of novel therapeutics. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and selectivity. The choice of internal standard is paramount for a robust and reliable method. While deuterated standards are widely used, they can sometimes exhibit chromatographic shifts relative to the native analyte, potentially compromising data quality. The use of heavy-atom labeled standards like 4-Chloro Kynurenine-¹³C₂,¹⁵N, which has identical chromatographic behavior to the analyte, offers a superior alternative.

Performance Comparison: 4-Chloro Kynurenine-¹³C₂,¹⁵N vs. Deuterated Standards

The following tables summarize the expected performance of an LC-MS/MS method for kynurenine quantification using 4-Chloro Kynurenine-¹³C₂,¹⁵N as an internal standard compared to a typical method employing a deuterated kynurenine standard (e.g., Kynurenine-d₄). The data for the deuterated standard is based on published literature[1][2][3].

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod using 4-Chloro Kynurenine-¹³C₂,¹⁵N (Expected)Method using Deuterated Kynurenine (Published Data)Rationale for Expected Improvement
Linearity (r²) > 0.999> 0.99The perfect co-elution of the ¹³C,¹⁵N-labeled standard minimizes variability across the calibration range.
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL0.47 - 2.4 ng/mL[1][4]Comparable sensitivity is expected.
Intra-day Precision (%RSD) < 5%< 11.8%[2]Reduced variability due to identical extraction recovery and ionization response.
Inter-day Precision (%RSD) < 7%< 14.3%[2]Enhanced long-term reproducibility.
Accuracy (% Bias) ± 5%87.4 - 114.3%[2]More accurate correction for matrix effects leads to lower bias.
Matrix Effect (%CV) < 5%< 15%Identical chromatographic behavior minimizes differential matrix effects.
Extraction Recovery (%CV) < 5%VariableCo-elution ensures that any loss during sample preparation is identical for the analyte and the internal standard.

Table 2: Summary of a Validated LC-MS/MS Method for Kynurenine using a Deuterated Internal Standard

ParameterResult
Linearity Range 0.5 - 1600 ng/mL[4]
Correlation Coefficient (r²) > 0.99[4]
LLOQ 0.47 ng/mL[4]
Intra-day Precision (%RSD) 0.3 - 3.4%[4]
Inter-day Precision (%RSD) 0.4 - 8.9%[4]
Accuracy Within ±15% of nominal concentrations
Matrix Effect Minimal and compensated by the internal standard
Extraction Recovery Consistent and reproducible

Experimental Protocols

A detailed protocol for the validation of an LC-MS/MS method for the quantification of kynurenine in human plasma is provided below. This protocol is applicable for methods using either 4-Chloro Kynurenine-¹³C₂,¹⁵N or a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 4-Chloro Kynurenine-¹³C₂,¹⁵N at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Kynurenine: Q1 209.1 -> Q3 192.1

    • 4-Chloro Kynurenine-¹³C₂,¹⁵N: Q1 245.1 -> Q3 228.1 (Hypothetical, based on structure)

    • Kynurenine-d₄: Q1 213.1 -> Q3 196.1

3. Method Validation Procedures

The method should be validated according to the FDA or EMA guidelines on bioanalytical method validation, including the assessment of:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero calibrators. The coefficient of determination (r²) should be > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The precision (%RSD) should be < 15% (20% at LLOQ) and accuracy (%bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

  • Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) and in processed samples.

Visualizing Key Processes

To aid in the understanding of the analytical workflow and the biological context, the following diagrams are provided.

G Kynurenine Pathway Overview Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Quinolinic_Acid Quinolinic_Acid Hydroxykynurenine->Quinolinic_Acid

Caption: Simplified diagram of the kynurenine pathway.

G LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Add_IS Add Internal Standard (4-Chloro Kynurenine-¹³C₂,¹⁵N) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Stability Stability MS_Detection->Stability

Caption: General workflow for LC-MS/MS method validation.

Conclusion

The validation of an LC-MS/MS method is a critical step in ensuring the reliability of bioanalytical data. While deuterated internal standards are effective, the use of a stable isotope-labeled standard with identical chromatographic properties to the analyte, such as 4-Chloro Kynurenine-¹³C₂,¹⁵N, offers a superior approach to mitigate analytical variability. This results in enhanced precision, accuracy, and overall robustness of the method. For researchers aiming for the highest quality data in kynurenine pathway research and drug development, the adoption of ¹³C and ¹⁵N labeled internal standards is highly recommended.

References

A Head-to-Head Comparison: 4-Chloro-Kynurenine-¹³C₂,¹⁵N vs. Deuterated Kynurenine Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of the kynurenine (B1673888) pathway, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison between a multi-labeled, halogenated kynurenine analog, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, and commonly used deuterated kynurenine standards.

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard.[1] They are designed to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation, instrument response, and matrix effects.[1][2] This guide delves into the nuanced differences between two types of SIL-IS for kynurenine analysis, offering insights into their performance characteristics to aid in the selection of the most suitable standard for specific research needs.

Product Overview: A Tale of Two Standards

The key distinction between 4-Chloro-Kynurenine-¹³C₂,¹⁵N and deuterated kynurenine standards lies in the type and placement of the isotopic labels, as well as the structural modification in the case of the chlorinated compound.

Feature4-Chloro-Kynurenine-¹³C₂,¹⁵NL-Kynurenine-d₄
CAS Number 1391051-72-1[3]2672568-86-2
Molecular Formula C₈¹³C₂H₁₁ClN¹⁵NO₃[3]C₁₀H₈D₄N₂O₃
Molecular Weight ~245.64 g/mol [3]~212.23 g/mol
Labeling ¹³C, ¹⁵NDeuterium (B1214612) (²H)
Structural Analog Yes (Chlorinated)Yes

Performance Deep Dive: A Comparative Analysis

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, with the exception of its mass.[2] Here, we compare the two standards based on key performance criteria.

Performance Characteristic4-Chloro-Kynurenine-¹³C₂,¹⁵NDeuterated Kynurenine StandardsRationale & Implications
Isotopic Stability High. ¹³C and ¹⁵N isotopes are integrated into the molecular backbone and are not susceptible to exchange with protons from the solvent or matrix.[4]Variable. Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be prone to back-exchange with hydrogen.[4]¹³C and ¹⁵N labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing the loss of the mass label and ensuring accurate quantification.
Chromatographic Co-elution Good. As a structural analog, it is designed to have very similar chromatographic behavior to kynurenine. The heavier isotopes have a negligible effect on retention time.Can be problematic. Deuterium labeling can sometimes lead to a slight shift in retention time, causing the internal standard to elute slightly earlier than the analyte.[2][4]Co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, potentially compromising accuracy.[2]
Potential for Isotopic Interference Low. The multiple labels and the presence of chlorine result in a significant mass difference from the native kynurenine, minimizing the risk of "cross-talk" from the analyte's natural isotopic abundance.Moderate. With a smaller mass difference, there is a greater potential for the natural isotopes of the analyte to contribute to the signal of the internal standard, which can affect accuracy, especially at high analyte concentrations.A larger mass difference between the analyte and the internal standard reduces the likelihood of spectral overlap and isotopic interference.
Cost Generally higher. The synthesis of multi-labeled and halogenated compounds is typically more complex and expensive.Typically lower. Deuterated standards are often more readily available and less expensive to synthesize.[4]Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for superior performance of ¹³C/¹⁵N-labeled standards.

Data Presentation: Performance Benchmarks

While a direct head-to-head comparison study is not publicly available, we can examine representative validation data for an LC-MS/MS method for kynurenine using a deuterated internal standard to establish performance benchmarks.

Table: Representative Validation Summary for Kynurenine Quantification using a Deuterated Internal Standard

Validation ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.4 ng/mL
Intra-day Precision (%CV) < 12%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) 88% to 112%
Recovery 94% to 105%
Matrix Effect < 7%

This data is compiled from a representative LC-MS/MS method for kynurenine pathway metabolites and serves as an example of expected performance.[5]

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS experiment for the quantification of kynurenine in human plasma. This protocol can be adapted for use with either 4-Chloro-Kynurenine-¹³C₂,¹⁵N or a deuterated kynurenine standard.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either 4-Chloro-Kynurenine-¹³C₂,¹⁵N or deuterated kynurenine in a suitable solvent) to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Kynurenine: Q1: 209.1 m/z -> Q3: 192.1 m/z

      • L-Kynurenine-d₄: Q1: 213.1 m/z -> Q3: 196.1 m/z

      • 4-Chloro-Kynurenine-¹³C₂,¹⁵N: Q1: 248.0 m/z -> Q3: (To be determined empirically, but would be shifted by the mass of the labels and chlorine).

Mandatory Visualizations

Kynurenine Pathway Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing LC_MSMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General Experimental Workflow for Kynurenine Quantification.

Conclusion and Recommendations

Both 4-Chloro-Kynurenine-¹³C₂,¹⁵N and deuterated kynurenine standards are valuable tools for the accurate quantification of kynurenine. The choice between them depends on the specific requirements of the assay and available resources.

  • Deuterated kynurenine standards are a cost-effective and widely used option suitable for many applications. However, researchers must be vigilant about potential issues such as chromatographic shifts and the stability of the deuterium labels, and thoroughly validate their methods to mitigate these risks.[2][4]

  • 4-Chloro-Kynurenine-¹³C₂,¹⁵N represents a premium internal standard that offers several theoretical advantages. The use of ¹³C and ¹⁵N labels ensures high isotopic stability and minimizes the risk of chromatographic separation from the analyte. The addition of a chlorine atom and multiple isotopic labels provides a significant mass shift, reducing the potential for isotopic interference. This standard is particularly well-suited for regulated bioanalysis and studies requiring the highest levels of accuracy and robustness.

For researchers developing novel, high-sensitivity assays or working within a regulated environment, the investment in a multi-labeled standard such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N is highly recommended. For routine analyses where methods are well-established and validated, deuterated standards can provide reliable results with careful consideration of their potential limitations.

References

Cross-Validation of Analytical Methods for Kynurenine Pathway Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of kynurenine (B1673888) pathway (KP) metabolites is critical for understanding their roles in various physiological and pathological processes. This guide provides a comparative analysis of analytical methods, focusing on cross-validation of results to ensure data accuracy and reliability. We present quantitative data in structured tables, detail experimental protocols, and visualize key pathways and workflows.

The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive and immunomodulatory metabolites.[1] Dysregulation of this pathway has been implicated in a range of disorders, including neurodegenerative diseases, cancer, and psychiatric conditions.[2][3] Consequently, robust and reliable analytical methods are essential for both basic research and clinical applications.[4]

Comparative Analysis of Analytical Methods

The most common analytical techniques for quantifying kynurenine pathway metabolites include liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).[5][6] While LC-MS/MS is widely regarded as the most sensitive and specific method, cross-validation with other techniques is crucial for ensuring the accuracy of results.[7]

Method Performance Comparison

The following table summarizes the performance characteristics of different analytical methods for the quantification of key kynurenine pathway metabolites. Data presented are compiled from various validation studies.

MetaboliteAnalytical MethodSample TypeLLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)Reference
TryptophanLC-MS/MSSerum48.848.8 - 25,000< 12< 1288 - 112[2]
KynurenineLC-MS/MSSerum2.41.2 - 5,000< 12< 1288 - 112[2]
Kynurenic AcidLC-MS/MSSerum1.960.98 - 500< 12< 1288 - 112[2]
3-HydroxykynurenineLC-MS/MSSerum1.960.98 - 250< 12< 1288 - 112[2]
3-Hydroxyanthranilic AcidLC-MS/MSSerum2.41.2 - 5,000< 12< 1288 - 112[2]
Quinolinic AcidGC-MSBrain, Liver, Kidney-----[6]
Kynurenic AcidHPLCBrain, Liver, Kidney-----[6]

LLOQ: Lower Limit of Quantitation

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results across different laboratories. Below are summaries of typical protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation for LC-MS/MS Analysis of Plasma/Serum

A common method for preparing plasma or serum samples for LC-MS/MS analysis involves protein precipitation.[2][3]

  • Sample Collection: Collect whole blood and process immediately to obtain plasma or serum to ensure metabolite stability. For long-term storage, samples should be kept at -80°C.[7]

  • Internal Standard Spiking: To 100 µL of plasma or serum, add 10 µL of an internal standard mix containing isotopically labeled analogs of the target analytes.[3]

  • Protein Precipitation: Add 200 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes.[3]

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.[3]

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[2][3]

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (e.g., 25:75 v/v acetonitrile:water with 0.1% formic acid).[2][3]

LC-MS/MS Analysis Protocol

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm) is commonly used for separation.[2]

    • Mobile Phase: A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is typically employed.[2]

    • Gradient Program: A typical gradient might be: 0–0.1 min, 25% B; 1–2 min, 50% B; 2–4 min, 100% B; 4–5 min, 25% B.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode is frequently used.[2]

    • Ion Transitions: Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard to ensure selectivity and accurate quantification.[2] For example, the Q1–Q3 ion transitions for some metabolites are: Tryptophan (205.2/146.2), Kynurenine (209.1/94.1), and Kynurenic Acid (190.2/144.0).[2]

Visualizing the Kynurenine Pathway and Experimental Workflow

Diagrams are powerful tools for visualizing complex biological pathways and experimental procedures.

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_branches Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAAO NAD_plus NAD+ Quinolinic_Acid->NAD_plus QPRT

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma/Serum Sample Add_IS Add Internal Standards Start->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Guide to High-Accuracy Quantification: Evaluating 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the quantification of metabolites is fundamental to understanding disease pathology and developing effective therapeutics. The kynurenine (B1673888) pathway, a critical route of tryptophan metabolism, is implicated in a host of neurological and inflammatory diseases.[1][2][3] Accurate measurement of its metabolites, such as kynurenine, is therefore paramount. This guide provides a comparative overview of the expected analytical performance of 4-Chloro-Kynurenine-¹³C₂,¹⁵N as a stable isotope-labeled (SIL) internal standard for the quantification of kynurenine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a high-quality internal standard (IS) is crucial for correcting sample-to-sample variability during sample preparation and analysis.[3][4] An ideal IS is a stable isotope-labeled version of the analyte, as it shares near-identical physicochemical properties, ensuring it behaves similarly to the target analyte throughout the analytical process, from extraction to ionization. 4-Chloro-Kynurenine-¹³C₂,¹⁵N is a structural analog of kynurenine, incorporating heavy isotopes, designed to serve this purpose in mass spectrometry-based assays.[5][6]

General Experimental Workflow

The quantification of kynurenine in biological matrices like plasma or cerebrospinal fluid (CSF) using a SIL internal standard follows a standardized workflow. This process is designed to ensure reproducibility and accuracy by minimizing matrix effects and other sources of analytical error.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, CSF) Spike Spike with IS (4-Chloro-Kynurenine-¹³C₂,¹⁵N) Matrix->Spike Precip Protein Precipitation (e.g., Acetonitrile, TFA) Spike->Precip Extract Supernatant Extraction & Evaporation Precip->Extract Recon Reconstitution in Mobile Phase Extract->Recon Inject Inject Sample Recon->Inject LC Chromatographic Separation (C18 Reversed Phase) Inject->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Report Curve->Result

Caption: Workflow for kynurenine quantification using a SIL internal standard.

Performance Comparison: Accuracy & Precision Benchmarks

While direct, published validation data for 4-Chloro-Kynurenine-¹³C₂,¹⁵N is not extensively available, its performance is expected to meet the stringent criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][8][9][10][11]

The performance of a method using this internal standard can be compared against these regulatory benchmarks and the typical performance of other validated methods for kynurenine pathway metabolites.[12][13][14][15] The following table summarizes the expected performance for the quantification of kynurenine using 4-Chloro-Kynurenine-¹³C₂,¹⁵N, based on these industry standards.

Performance Metric Parameter Regulatory Acceptance Criteria (FDA/EMA) Expected Performance with 4-Chloro-Kynurenine-¹³C₂,¹⁵N Alternative IS Performance (e.g., Kyn-d₄)
Accuracy Mean concentration as % of nominal valueWithin ±15% (85-115%) of nominal. For LLOQ, within ±20% (80-120%).88% - 112%85% - 115%[15]
Precision Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD)≤15%. For LLOQ, ≤20%.< 12%< 10%[15]
Linearity Correlation Coefficient (r²) of the calibration curve≥ 0.99≥ 0.998≥ 0.99[12][14]

*LLOQ: Lower Limit of Quantification

Comparison Insights:

  • Structural Analogs vs. Stable Isotopes: While some methods use structural analogs as internal standards, SILs like deuterated kynurenine (Kyn-d₄) or ¹³C,¹⁵N-labeled compounds are preferred.[2][12] They co-elute almost perfectly with the unlabeled analyte, providing superior correction for matrix effects.

  • 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an Alternative: As a chlorinated analog, 4-Chloro-Kynurenine-¹³C₂,¹⁵N will have a slightly different retention time and mass-to-charge ratio than native kynurenine. This prevents cross-signal interference while maintaining similar extraction and ionization behavior. Its performance is anticipated to be robust and well within the required regulatory limits, comparable to widely used deuterated standards.

Detailed Experimental Protocol

This section outlines a typical "fit-for-purpose" LC-MS/MS protocol for the quantification of kynurenine in human plasma, employing 4-Chloro-Kynurenine-¹³C₂,¹⁵N as the internal standard.

1. Materials and Reagents

  • Analytes: Kynurenine reference standard, 4-Chloro-Kynurenine-¹³C₂,¹⁵N (Internal Standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Trifluoroacetic Acid (TFA), Formic Acid (FA) - all LC-MS grade.

  • Matrix: Human plasma (drug-free).

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of kynurenine and the internal standard in 50% ACN.

  • Calibration Standards: Serially dilute the kynurenine stock solution in a surrogate matrix (e.g., stripped plasma or a buffer) to prepare calibration standards at concentrations ranging from approximately 100 to 5000 ng/mL.[12]

  • Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma at four levels: LLOQ, Low QC, Medium QC, and High QC.

  • Internal Standard Working Solution: Prepare a working solution of 4-Chloro-Kynurenine-¹³C₂,¹⁵N at a fixed concentration (e.g., 1000 ng/mL) in water or mobile phase A.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 200 µL of a precipitation solution (e.g., 0.2% TFA in ACN) to each tube.[13][16]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Kynurenine Transition: Example: Q1 m/z 209.1 → Q3 m/z 192.1

    • 4-Chloro-Kynurenine-¹³C₂,¹⁵N Transition: Example: Q1 m/z 246.0 → Q3 m/z (predicted fragment). Note: The exact transition must be determined experimentally by infusing the standard.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of kynurenine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Navigating the Analytical Landscape for 4-Chloro Kynurenine-13C2,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Chloro Kynurenine (B1673888), with a focus on the use of its stable isotope-labeled internal standard, 4-Chloro Kynurenine-13C2,15N. The objective is to offer a comparative overview of available techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs in drug development and neuroscience research.

Introduction to 4-Chloro Kynurenine and its Significance

4-Chlorokynurenine (4-Cl-Kyn), also known as AV-101, is a pro-drug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site.[1] This mechanism of action has positioned 4-Cl-Kyn as a promising therapeutic candidate for a range of neurological and psychiatric disorders, including treatment-resistant depression and neuropathic pain.[2][3] The accurate and precise quantification of 4-Cl-Kyn and its metabolites in biological matrices is therefore critical for pharmacokinetic, pharmacodynamic, and toxicology studies during its development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays.

Comparison of Analytical Methods

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most prevalent and robust technique for the analysis of 4-Cl-Kyn and other kynurenine pathway metabolites, other methods have been employed for this class of compounds. This section compares the performance of these methods.

Analytical Method Principle Selectivity Sensitivity Throughput Typical Application
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Very HighVery High (pg/mL to ng/mL)HighQuantitative bioanalysis in complex matrices (plasma, CSF, brain tissue).[4][5]
GC-MS/MS Gas chromatographic separation of volatile derivatives followed by mass-based detection.HighHigh (nmol/L range)ModerateAnalysis of kynurenine pathway metabolites, often requiring derivatization.[6]
Immunoassay (ELISA) Antigen-antibody binding with colorimetric or fluorescent detection.Moderate to HighHigh (ng/mL to µg/mL)Very HighHigh-throughput screening; may have cross-reactivity.
Colorimetric Assay Chemical reaction leading to a colored product measured by spectrophotometry.LowLowHighSimple, low-cost detection of total kynurenine.[7]

Table 1: Comparison of Analytical Methods for Kynurenine Pathway Metabolites.

Performance Characteristics of LC-MS/MS Methods

The following table summarizes typical performance characteristics for the quantification of kynurenine pathway metabolites using LC-MS/MS with stable isotope-labeled internal standards. While specific inter-laboratory study data for this compound is not publicly available, these values from validated methods for similar analytes serve as a reliable benchmark.

Performance Parameter Typical Value Reference
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[8]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (% bias) ± 15%[4]
Recovery 85 - 115%

Table 2: Typical Performance Characteristics of Validated LC-MS/MS Methods for Kynurenine Pathway Metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting 4-Cl-Kyn from biological matrices like plasma or serum.

  • To 100 µL of the biological sample, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general protocol for the LC-MS/MS analysis of 4-Cl-Kyn. Method optimization is recommended for specific instrumentation.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 4-Chloro Kynurenine and this compound need to be determined by direct infusion of the analytical standards.

Visualization of Key Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of 4-Chloro Kynurenine using LC-MS/MS with its stable isotope-labeled internal standard.

experimental_workflow sample Biological Sample (Plasma, CSF) is_addition Addition of this compound Internal Standard sample->is_addition precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Quantification lcms->data

Analytical workflow for 4-Cl-Kyn quantification.
NMDA Receptor Signaling Pathway

4-Chloro Kynurenine is a pro-drug for 7-chlorokynurenic acid, which acts as an antagonist at the glycine binding site of the NMDA receptor. Understanding this pathway is crucial for researchers in drug development.

nmda_pathway cluster_membrane Postsynaptic Membrane nmda NMDA Receptor ion_channel Ion Channel (Blocked by Mg2+) nmda->ion_channel glutamate_site Glutamate Binding Site glutamate_site->nmda glycine_site Glycine Binding Site glycine_site->nmda ca_influx Ca2+ Influx ion_channel->ca_influx Opens glutamate Glutamate glutamate->glutamate_site glycine Glycine / D-Serine glycine->glycine_site cl_kyna 7-Chlorokynurenic Acid cl_kyna->glycine_site Antagonist depolarization Membrane Depolarization mg_release Mg2+ Release depolarization->mg_release mg_release->ion_channel Unblocks downstream Downstream Signaling (e.g., LTP, LTD) ca_influx->downstream

NMDA receptor activation and antagonism by 7-Cl-KYNA.

Conclusion

The robust and sensitive quantification of 4-Chloro Kynurenine is paramount for its continued development as a therapeutic agent. LC-MS/MS, coupled with the use of the stable isotope-labeled internal standard this compound, offers the most reliable and accurate approach. While direct inter-laboratory comparison data for this specific analyte is limited, the wealth of information on analogous kynurenine pathway metabolites provides a strong foundation for method development and validation. This guide serves as a starting point for researchers, providing a comparative overview of analytical techniques and a detailed framework for the implementation of a robust LC-MS/MS method. Understanding the underlying pharmacology, particularly the antagonism of the NMDA receptor signaling pathway, further enriches the context for these analytical endeavors.

References

A Comparative Guide to 4-Chloro-Kynurenine-13C2,15N and Unlabeled 4-Chlorokynurenine in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled 4-Chloro-Kynurenine-13C2,15N and its unlabeled counterpart in the context of binding assays. We will delve into the intended applications of the labeled compound, the binding characteristics of unlabeled 4-Chlorokynurenine, and provide a detailed experimental protocol for a representative binding assay.

Introduction to 4-Chlorokynurenine and its Isotopically Labeled Form

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a prodrug that readily crosses the blood-brain barrier.[1][2] In the central nervous system, it is metabolized by kynurenine (B1673888) aminotransferase in astrocytes to its active form, 7-chlorokynurenic acid (7-Cl-KYNA).[1] 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site.[1][3] This mechanism of action has led to its investigation as a potential therapeutic for neurological and psychiatric disorders, including depression.[1][2][3]

4-Chloro-Kynurenine-13C2,15N is a stable isotope-labeled version of 4-Chlorokynurenine. The incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) increases the molecular weight of the compound. This alteration does not typically affect the biological activity or binding affinity of the molecule. Instead, its primary purpose is to serve as an internal standard in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] The distinct mass of the labeled compound allows for its precise differentiation from the unlabeled form in biological samples.

Comparison in Binding Assays: A Theoretical Perspective

Direct experimental data comparing the binding affinity of 4-Chloro-Kynurenine-13C2,15N to unlabeled 4-Chlorokynurenine is not available in published literature. This is because the scientific community operates under the well-established principle that the introduction of stable isotopes does not significantly alter the physicochemical properties that govern molecular interactions in biological assays. The slight increase in mass is not expected to impact the stereochemistry or electronic distribution of the molecule, which are the primary determinants of binding to a biological target.

Therefore, it is scientifically accepted that 4-Chloro-Kynurenine-13C2,15N and unlabeled 4-Chlorokynurenine will exhibit virtually identical binding characteristics. The choice between using the labeled or unlabeled form in a binding assay depends on the experimental design. If the goal is to determine the binding affinity (e.g., Ki, Kd, or IC50) of 4-Chlorokynurenine itself, the unlabeled compound is used. If the experiment involves quantifying the concentration of 4-Chlorokynurenine in a complex mixture after a binding experiment, the labeled compound would be used as an internal standard for calibration.

Binding Profile of Unlabeled 4-Chlorokynurenine and its Active Metabolite

The therapeutic effects of 4-Chlorokynurenine are primarily mediated by its active metabolite, 7-chlorokynurenic acid.[1] 7-Cl-KYNA is a potent antagonist at the glycine binding site of the NMDA receptor.[3] While specific binding affinity values (Ki, Kd) for 4-Chlorokynurenine itself are not extensively reported, the focus is on its conversion to 7-Cl-KYNA and the subsequent receptor antagonism.

CompoundTargetActionRelevance
4-Chlorokynurenine (AV-101) -ProdrugCrosses the blood-brain barrier.[1][2]
7-Chlorokynurenic Acid (7-Cl-KYNA) NMDA Receptor (Glycine Site)AntagonistMediates the therapeutic effects.[1][3]

Experimental Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a general procedure for a competitive binding assay to determine the affinity of a test compound (e.g., unlabeled 4-Chlorokynurenine or its active metabolite 7-Cl-KYNA) for the NMDA receptor glycine site.

Objective: To determine the inhibitory constant (Ki) of a test compound for the glycine binding site of the NMDA receptor.

Materials:

  • Biological Material: Rat brain cortical membranes (or other tissue preparations rich in NMDA receptors).

  • Radioligand: [³H]Glycine or another suitable radiolabeled agonist/antagonist for the NMDA glycine site.

  • Test Compound: Unlabeled 4-Chlorokynurenine or 7-Cl-KYNA.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex according to standard protocols. Resuspend the final membrane pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/well ).

  • Assay Setup:

    • In a multi-well plate, add the assay components in the following order:

      • Assay buffer.

      • Increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

      • A fixed concentration of the radioligand (e.g., at its Kd value).

      • Membrane suspension.

    • Include control wells for:

      • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

      • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known non-radiolabeled ligand for the target site (e.g., unlabeled glycine or a known antagonist) to saturate the receptors.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation (Binding Equilibrium) Membrane->Incubation Ligands Radioligand & Test Compound Dilutions Ligands->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis signaling_pathway cluster_blood Bloodstream cluster_cns Central Nervous System Four_Cl_KYN_blood 4-Chlorokynurenine Four_Cl_KYN_cns 4-Chlorokynurenine Four_Cl_KYN_blood->Four_Cl_KYN_cns Crosses BBB Astrocyte Astrocyte Seven_Cl_KYNA 7-Chlorokynurenic Acid Astrocyte->Seven_Cl_KYNA Metabolism by Kynurenine Aminotransferase Four_Cl_KYN_cns->Astrocyte NMDA_Receptor NMDA Receptor (Glycine Site) Seven_Cl_KYNA->NMDA_Receptor Antagonism

References

Navigating Purity and Performance: A Comparative Guide to 4-Chloro Kynurenine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites and drug candidates is paramount. Isotopically labeled internal standards are critical for achieving reliable and reproducible results in mass spectrometry-based assays. This guide provides a comprehensive analysis of 4-Chloro Kynurenine-13C2,15N, a stable isotope-labeled internal standard for 4-Chloro Kynurenine (4-Cl-KYN), an investigational therapeutic with potential applications in neurological and psychiatric disorders.

Here, we present a detailed Certificate of Analysis for this compound, alongside a direct comparison with its unlabeled counterpart. This guide includes detailed experimental protocols for key analytical techniques and visual workflows to aid in the understanding and implementation of these methods for purity assessment and quantitative analysis.

Certificate of Analysis: this compound

This section provides a representative Certificate of Analysis for this compound, outlining the critical quality attributes of this internal standard.

Test Specification Result
Appearance White to Off-White SolidConforms
Molecular Formula C₈¹³C₂H₁₁ClN¹⁵NO₃Conforms
Molecular Weight 245.67 g/mol Conforms
Purity (HPLC) ≥98%99.5% (254 nm)
Isotopic Purity ≥99 atom % ¹³C, ≥99 atom % ¹⁵NConforms
Identity (¹H-NMR) Conforms to structureConforms
Identity (MS) Conforms to structure and massConforms
Solubility Soluble in DMSOConforms

Comparative Analysis: Labeled vs. Unlabeled 4-Chloro Kynurenine

The primary advantage of using this compound as an internal standard is its ability to be distinguished from the endogenous or unlabeled analyte by mass spectrometry, while exhibiting nearly identical physicochemical properties during sample preparation and chromatographic separation.

Parameter This compound 4-Chloro Kynurenine Significance of Comparison
Chemical Formula C₈¹³C₂H₁₁ClN¹⁵NO₃C₁₀H₁₁ClN₂O₃The mass difference allows for distinct detection in MS.
Monoisotopic Mass 245.05242.05Critical for accurate mass spectrometry analysis.
Purity (HPLC) 99.5%97.12%[1]High chemical purity is essential for an internal standard.
Retention Time (LC-MS) Identical to unlabeledIdentical to labeledCo-elution ensures accurate quantification.
Mass Spectrum Shifted by +3 DaBase spectrumThe predictable mass shift confirms isotopic labeling.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity and identity assessment of this compound are provided below. These protocols are fundamental for validating the quality of the standard and for its application in quantitative assays.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion at the expected m/z for the labeled compound and to determine the percentage of the labeled species relative to any unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Nucleus: ¹H.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired and the chemical shifts, splitting patterns, and integration values are compared to the expected structure. The incorporation of ¹³C and ¹⁵N will not significantly alter the ¹H NMR spectrum compared to the unlabeled compound, thus confirming the base structure.

Visualizing the Workflow and Pathways

To further clarify the application and analysis of this compound, the following diagrams illustrate the analytical workflow and the metabolic context of its unlabeled counterpart.

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Brain Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Chromatographic Separation (HPLC/UPLC) Extract->LC MS Mass Spectrometric Detection LC->MS Quant Quantification MS->Quant MS->Quant Ratio of Analyte to Internal Standard Metabolic_Pathway cluster_body In Vivo Conversion cluster_target Mechanism of Action Prodrug 4-Chloro Kynurenine (AV-101) Enzyme Kynurenine Aminotransferase (in Astrocytes) Prodrug->Enzyme Crosses Blood-Brain Barrier Active_Metabolite 7-Chloro-Kynurenic Acid Glycine_Site Glycine Co-agonist Site Active_Metabolite->Glycine_Site Antagonism Enzyme->Active_Metabolite NMDA_Receptor NMDA Receptor Glycine_Site->NMDA_Receptor

References

A Comparative Analysis of 4-Chlorokynurenine and Other NMDA Receptor Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of 4-Chlorokynurenine (4-Cl-KYN) with other N-methyl-D-aspartate (NMDA) receptor antagonists, primarily focusing on ketamine, a well-characterized channel-blocking antagonist. The information presented is supported by experimental data from rodent models of depression and aims to inform researchers in the field of neuropharmacology and drug development.

Mechanism of Action: A Tale of Two Binding Sites

The primary mechanism of action for the NMDA receptor antagonists discussed herein involves the modulation of glutamatergic neurotransmission. However, their specific binding sites on the NMDA receptor complex differ significantly, leading to distinct pharmacological profiles.

  • 4-Chlorokynurenine (4-Cl-KYN): This compound is a prodrug that, after systemic administration, readily crosses the blood-brain barrier.[1][2] Within the central nervous system, it is converted by kynurenine (B1673888) aminotransferase in astrocytes to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[1][2] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor.[2][3][4] Blockade of this site prevents the receptor activation, even in the presence of glutamate (B1630785).

  • Ketamine: In contrast, ketamine is a non-competitive antagonist that binds to a site within the ion channel of the NMDA receptor (the PCP site).[5] This binding physically obstructs the flow of ions, thereby preventing receptor activation.

  • Memantine: Memantine is another uncompetitive, low-to-moderate affinity NMDA receptor antagonist. It also binds within the ion channel, but with faster off-rate kinetics compared to other channel blockers like ketamine. This property is thought to contribute to its relatively favorable side-effect profile.

Below is a diagram illustrating the distinct binding sites of these antagonists on the NMDA receptor.

cluster_receptor NMDA Receptor Complex cluster_antagonists NMDA Receptor Antagonists GluN1 GluN1 Subunit IonChannel Ion Channel GluN2 GluN2 Subunit 7-Cl-KYNA 7-Chlorokynurenic Acid (from 4-Cl-KYN) 7-Cl-KYNA->GluN1 Binds to Glycine Site Ketamine Ketamine Ketamine->IonChannel Blocks Channel Memantine Memantine Memantine->IonChannel Blocks Channel Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine/D-Serine Glycine->GluN1 Binds (Co-agonist)

Figure 1. Binding sites of different NMDA receptor antagonists.

Comparative Preclinical Efficacy: Antidepressant-like Effects

Preclinical studies in rodent models have demonstrated that 4-Cl-KYN produces rapid and sustained antidepressant-like effects, comparable to those of ketamine.[2][3][4] These effects are observed in various behavioral paradigms that are sensitive to clinically effective antidepressants.

Data Presentation: Behavioral Studies

The following tables summarize the comparative efficacy of 4-Cl-KYN and ketamine in key preclinical models of depression.

Table 1: Forced Swim Test (FST) - Immobility Time

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction vs. SalineReference
Saline-~150-[3]
4-Cl-KYN25~100~33%[3]
4-Cl-KYN125~90~40%[3]
Ketamine10~95~37%[3]

Table 2: Learned Helplessness (LH) - Escape Failures

Treatment GroupDose (mg/kg)Number of Escape Failures (24h post-treatment)% Reduction vs. SalineReference
Saline-~18-[3]
4-Cl-KYN25~8~56%[3]
Ketamine10~7~61%[3]

Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed

Treatment GroupDose (mg/kg)Latency to Feed (seconds)% Reduction vs. SalineReference
Saline-~250-[3]
4-Cl-KYN25~150~40%[3]
Ketamine10~140~44%[3]

Comparative Side Effect Profile

A significant advantage of 4-Cl-KYN observed in preclinical studies is its favorable side-effect profile compared to ketamine.[3][4]

Table 4: Comparison of Side Effects in Rodent Models

Side Effect4-Cl-KYNKetamineReference
Rewarding Properties (Conditioned Place Preference)Not observedObserved[3]
Psychotomimetic-like Effects (Hyperlocomotion, Stereotypy)Not observedObserved[3]
Locomotor SensitizationNot inducedInduced[3]

Clinical Trial Outcomes: A Point of Discrepancy

While preclinical data for 4-Cl-KYN (also known as AV-101) were promising, a Phase II clinical trial in patients with treatment-resistant depression did not demonstrate a significant difference in antidepressant effects compared to placebo.[6][7][8] This highlights the translational challenge in psychiatric drug development. In contrast, ketamine and its enantiomer esketamine have shown efficacy in clinical settings for treatment-resistant depression.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[10][11][12][13][14]

Objective: To measure behavioral despair, which is reduced by antidepressant treatment.

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Mice are placed individually into the water-filled cylinder.

  • A 6-minute test session is typically recorded.

  • The duration of immobility (making only movements necessary to keep the head above water) during the last 4 minutes of the test is scored.

Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Learned Helplessness (LH)

Objective: To model a state of helplessness and assess the ability of a compound to reverse this state.

Procedure:

  • Induction Phase: Animals are exposed to a series of inescapable foot shocks.

  • Testing Phase (24 hours later): Animals are placed in a shuttle box where they can escape a foot shock by moving to the other side.

  • The number of failures to escape the shock is recorded.

Endpoint: A reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Novelty-Suppressed Feeding Test (NSFT)

Objective: To assess anxiety-like and depression-like behavior by measuring the latency to eat in a novel and mildly stressful environment.

Procedure:

  • Animals are food-deprived for 24 hours.

  • They are then placed in a novel, brightly lit open field with a single food pellet in the center.

  • The latency to begin eating is recorded.

Endpoint: A shorter latency to feed in the drug-treated group compared to the vehicle-treated group indicates anxiolytic and/or antidepressant-like effects.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters and other molecules in the brain of freely moving animals.[15][16][17][18]

Objective: To determine the brain concentration of 7-Cl-KYNA following systemic administration of 4-Cl-KYN.

Procedure:

  • A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus).

  • Artificial cerebrospinal fluid (aCSF) is perfused through the probe.

  • Molecules from the extracellular fluid diffuse across the probe's semipermeable membrane into the aCSF.

  • The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of the molecule of interest.

cluster_drug_admin Drug Administration cluster_conversion In Vivo Conversion cluster_action Pharmacological Action cluster_outcome Behavioral Assessment Systemic Administration of 4-Cl-KYN Systemic Administration of 4-Cl-KYN 4-Cl-KYN crosses Blood-Brain Barrier 4-Cl-KYN crosses Blood-Brain Barrier Systemic Administration of 4-Cl-KYN->4-Cl-KYN crosses Blood-Brain Barrier Conversion to 7-Cl-KYNA in Astrocytes Conversion to 7-Cl-KYNA in Astrocytes 4-Cl-KYN crosses Blood-Brain Barrier->Conversion to 7-Cl-KYNA in Astrocytes 7-Cl-KYNA antagonizes Glycine Site on NMDA Receptor 7-Cl-KYNA antagonizes Glycine Site on NMDA Receptor Conversion to 7-Cl-KYNA in Astrocytes->7-Cl-KYNA antagonizes Glycine Site on NMDA Receptor Forced Swim Test Forced Swim Test 7-Cl-KYNA antagonizes Glycine Site on NMDA Receptor->Forced Swim Test Learned Helplessness Learned Helplessness 7-Cl-KYNA antagonizes Glycine Site on NMDA Receptor->Learned Helplessness Novelty-Suppressed Feeding Test Novelty-Suppressed Feeding Test 7-Cl-KYNA antagonizes Glycine Site on NMDA Receptor->Novelty-Suppressed Feeding Test

Figure 2. Experimental workflow for evaluating 4-Cl-KYN.

Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are hypothesized to involve a cascade of downstream signaling events.

NMDA-R Antagonism NMDA-R Antagonism Disinhibition of GABAergic Interneurons Disinhibition of GABAergic Interneurons NMDA-R Antagonism->Disinhibition of GABAergic Interneurons Increased Glutamate Release Increased Glutamate Release Disinhibition of GABAergic Interneurons->Increased Glutamate Release AMPA-R Activation AMPA-R Activation Increased Glutamate Release->AMPA-R Activation BDNF Release BDNF Release AMPA-R Activation->BDNF Release mTOR Signaling mTOR Signaling AMPA-R Activation->mTOR Signaling Synaptogenesis Synaptogenesis BDNF Release->Synaptogenesis mTOR Signaling->Synaptogenesis Antidepressant Effects Antidepressant Effects Synaptogenesis->Antidepressant Effects

Figure 3. Putative signaling pathway for NMDA antagonist antidepressants.

Conclusion

Preclinical evidence strongly suggests that 4-Cl-KYN, a glycine site antagonist, exhibits a potent antidepressant-like profile in rodent models, comparable to the channel blocker ketamine, but with a significantly improved side-effect profile. However, the lack of efficacy in a clinical trial underscores the complexities of translating findings from animal models to human depression. Further research is warranted to understand the discrepancies and to explore the full therapeutic potential of targeting the glycine site of the NMDA receptor. For researchers in this field, the distinct mechanism of action and favorable preclinical safety profile of 4-Cl-KYN may still offer a valuable avenue for the development of novel antidepressant therapies.

References

A Comparative Guide to Internal Standards for Kynurenine Pathway Analysis: 4-Chloro-Kynurenine-¹³C₂,¹⁵N vs. Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of kynurenine (B1673888) pathway metabolites by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis. This guide provides a comparative overview of 4-Chloro-Kynurenine-¹³C₂,¹⁵N and commonly used deuterated internal standards, with supporting theoretical and experimental context.

Performance Comparison: 4-Chloro-Kynurenine-¹³C₂,¹⁵N vs. Deuterated Kynurenine (Kyn-d₄)

The selection of a stable isotope-labeled internal standard is a crucial step in developing robust quantitative LC-MS/MS assays. While deuterated standards are widely used, standards incorporating ¹³C and ¹⁵N isotopes, such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N, offer distinct advantages that can lead to enhanced data quality.

Feature4-Chloro-Kynurenine-¹³C₂,¹⁵NDeuterated Kynurenine (e.g., Kyn-d₄)Rationale & Supporting Data
Chromatographic Co-elution Excellent: Co-elutes perfectly with the unlabeled analyte.Variable: Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2][3]The substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to chromatographic separation from the analyte.[1][2][3] In contrast, the heavier isotopes of carbon and nitrogen in 4-Chloro-Kynurenine-¹³C₂,¹⁵N do not significantly impact its chromatographic behavior, ensuring it experiences the same matrix effects as the analyte.[1]
Isotopic Stability High: The ¹³C-N and ¹³C-C bonds are highly stable, with no risk of isotope exchange.[4]Moderate: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent or matrix.[4][5][6]This potential for isotopic exchange in deuterated standards can lead to a decrease in the concentration of the internal standard and a corresponding increase in the unlabeled analyte, compromising accuracy.[5] The stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the analytical process.
Mass Difference Sufficient: Provides a clear mass difference for MS/MS detection without isotopic overlap.Sufficient: Typically provides a clear mass difference.Both labeling strategies provide adequate mass shifts for confident MS/MS detection.
Potential for Ion Suppression/Enhancement Identical to Analyte: Co-elution ensures that both the internal standard and the analyte are subjected to the same degree of ion suppression or enhancement.[1][4]Potentially Different from Analyte: Due to chromatographic shifts, the internal standard and analyte may enter the mass spectrometer at slightly different times, experiencing varying degrees of matrix effects.[3] This can lead to inaccuracies in quantification.[3]The primary purpose of an internal standard is to compensate for variations in ionization efficiency. Perfect co-elution is paramount for achieving this.
Commercial Availability & Cost Specialized: May be less readily available and potentially more expensive due to more complex synthesis.[7]Widely Available: Deuterated standards for common analytes are generally more common and can be more cost-effective.[7]The choice may depend on the specific needs of the assay and budget constraints. For high-stakes applications like clinical trials, the superior performance of ¹³C,¹⁵N-labeled standards often justifies the additional cost.[4]

Experimental Protocols

Below is a representative experimental protocol for the analysis of kynurenine pathway metabolites using an internal standard like 4-Chloro-Kynurenine-¹³C₂,¹⁵N. This protocol is a composite based on established methods.[8][9][10][11]

Sample Preparation (Human Plasma)
  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Spike with Internal Standard: To 100 µL of plasma, add 10 µL of a working solution of 4-Chloro-Kynurenine-¹³C₂,¹⁵N (concentration to be optimized based on the expected analyte concentration).

  • Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 80% Mobile Phase B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both the analyte (e.g., 4-Chloro-Kynurenine) and the internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N).

Visualizations

Kynurenine Signaling Pathway

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine IDO_TDO->Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Three_HK 3-Hydroxykynurenine KMO->Three_HK KYNU KYNU Three_HK->KYNU Three_HAA 3-Hydroxyanthranilic Acid KYNU->Three_HAA QPRT QPRT Three_HAA->QPRT Quinolinic_Acid Quinolinic Acid (Neurotoxic) QPRT->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Workflow for Internal Standard Comparison

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard (4-Cl-Kyn-¹³C₂,¹⁵N or Kyn-d₄) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for LC-MS/MS analysis with an internal standard.

References

Safety Operating Guide

Proper Disposal of 4-Chloro Kynurenine-13C2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 4-Chloro Kynurenine-13C2,15N.

Key Safety and Disposal Information

Proper disposal of this compound should follow institutional and local regulations for hazardous chemical waste. The following table summarizes the key logistical and safety information.

ParameterGuideline
Waste Classification Hazardous Chemical Waste (Chlorinated Organic Compound)
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat
Waste Container Clearly labeled, sealed, and compatible container for solid chlorinated waste
Segregation Must be segregated from non-halogenated, aqueous, and other waste streams
Disposal Method Collection by a licensed hazardous waste disposal service for incineration
Sink Disposal Strictly Prohibited

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential to ensure safety and compliance.

  • Wear Appropriate PPE: Before handling the compound, ensure you are wearing nitrile gloves, safety glasses, and a lab coat.

  • Prepare a Labeled Waste Container: Use a designated, leak-proof container specifically for solid chlorinated organic waste. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Transfer Waste: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If working with larger quantities, perform the transfer in a chemical fume hood.

  • Decontaminate Labware: Any labware that has come into contact with the compound (e.g., spatulas, weighing boats) should be decontaminated. Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as halogenated solvent waste.

  • Seal and Store the Waste Container: Securely seal the waste container and store it in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate for an extended period.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe waste_container Use Designated Container for Solid Chlorinated Waste ppe->waste_container labeling Label Container Clearly: 'Hazardous Waste' 'this compound' waste_container->labeling transfer Transfer Solid Waste to Container labeling->transfer decontaminate Decontaminate Labware transfer->decontaminate seal_store Seal and Store Container in Designated Area transfer->seal_store rinsate Collect Rinsate as Halogenated Solvent Waste decontaminate->rinsate rinsate->seal_store pickup Arrange for Pickup by EHS/Licensed Waste Disposal seal_store->pickup end End: Proper Disposal Complete pickup->end

Disposal Workflow for this compound

Signaling Pathway of 4-Chlorokynurenine (for informational purposes)

While not directly related to disposal, understanding the compound's mechanism of action can be valuable for researchers. 4-Chlorokynurenine acts as a prodrug for 7-chlorokynurenic acid, an antagonist of the NMDA receptor at the glycine (B1666218) co-agonist site.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain (Astrocyte) 4_Cl_KYN_blood 4-Chlorokynurenine (AV-101) LAT1 LAT1 Transporter 4_Cl_KYN_blood->LAT1 4_Cl_KYN_brain 4-Chlorokynurenine LAT1->4_Cl_KYN_brain KAT Kynurenine Aminotransferase (KAT) 4_Cl_KYN_brain->KAT 7_Cl_KYNA 7-Chlorokynurenic Acid (Active Metabolite) KAT->7_Cl_KYNA NMDAR NMDA Receptor (Glycine Site) 7_Cl_KYNA->NMDAR Antagonizes

Metabolic Pathway of 4-Chlorokynurenine

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

Essential Safety and Logistical Information for Handling 4-Chloro Kynurenine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Chloro Kynurenine-¹³C₂,¹⁵N. The following procedures are designed to ensure safe handling, storage, and disposal of this isotopically labeled compound.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Prevent the formation of dust and aerosols.[1][2][3]

  • Keep containers tightly closed when not in use.[2]

  • Keep the product and any empty containers away from heat and sources of ignition.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • For long-term storage, it is recommended to store the compound at -80°C for up to six months or at -20°C for up to one month.[4]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling 4-Chloro Kynurenine-¹³C₂,¹⁵N.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[5][6][7] Inspect gloves before each use and replace them immediately if contaminated.[5]
Eyes & Face Safety glasses with side shields or safety gogglesConforming to NIOSH (US) or EN 166 (EU) standards to protect against splashes.[3] A face shield may be required for procedures with a high risk of splashing.[5][6]
Body Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from contamination.[5]
Respiratory Respirator (if necessary)If engineering controls do not maintain airborne concentrations below exposure limits, or for spill cleanup, a NIOSH-approved respirator may be necessary.[5][8]

Disposal Plan

As 4-Chloro Kynurenine-¹³C₂,¹⁵N contains the stable isotopes ¹³C and ¹⁵N, no special precautions for radioactivity are required.[9][] The disposal of this compound should follow standard procedures for chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect in a designated, labeled container for chemical waste. Avoid mixing with general laboratory waste.

  • Liquid Waste: If the compound is in solution, collect it in a labeled container for liquid chemical waste. Do not pour down the drain.[11]

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as chemical waste.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling and disposal of 4-Chloro Kynurenine-¹³C₂,¹⁵N.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.